Taurohyodeoxycholic acid
Description
a biliary acid used for the prevention and therapy of gallstones and related symptoms
Structure
3D Structure
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXPOCDLAFAFNT-BHYUGXBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952061 | |
| Record name | 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2958-04-5 | |
| Record name | Taurohyodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAURINE HYODEOXYCHOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6V086EMME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Taurohyodeoxycholic Acid (THDCA) Biosynthesis in the Gut: A Technical Guide
This technical guide provides an in-depth exploration of the biosynthesis of taurohyodeoxycholic acid (THDCA), a significant secondary bile acid, within the complex environment of the gut. Tailored for researchers, scientists, and professionals in drug development, this document details the enzymatic pathways, microbial involvement, quantitative data, and key experimental methodologies pertinent to the study of THDCA.
Introduction to this compound
This compound is a conjugated secondary bile acid. Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver and secreted into the intestine. Within the gut, these primary bile acids undergo extensive metabolism by the resident microbiota, leading to the formation of a diverse pool of secondary bile acids, including hyodeoxycholic acid (HDCA). The subsequent conjugation of HDCA with taurine results in the formation of THDCA. Emerging research has highlighted the role of THDCA and its precursor, HDCA, in various physiological processes, including the modulation of host metabolism and immune responses.
The Biosynthesis Pathway of this compound
The formation of THDCA is a multi-step process that begins with primary bile acids and is mediated by specific enzymes from the gut microbiota. The pathway primarily involves the conversion of chenodeoxycholic acid (CDCA) to hyodeoxycholic acid (HDCA), which is then conjugated with taurine.
Caption: Biosynthesis pathway of this compound in the gut.
Key Enzymes and Gut Microbiota in THDCA Synthesis
The biotransformation of primary bile acids to THDCA is a microbially-driven process. Several bacterial species possessing specific enzymes are crucial for this pathway.
-
7α-hydroxysteroid dehydrogenase (7α-HSDH): This class of enzymes is critical for the epimerization of the 7-hydroxyl group of chenodeoxycholic acid, a key step in the formation of hyodeoxycholic acid.
-
Bile Salt Hydrolases (BSH): These enzymes are responsible for the deconjugation of taurine or glycine from conjugated bile acids, which can then be re-conjugated.
Specific gut bacteria known to be involved in these transformations include species from the genera Clostridium, Bacteroides, and Eubacterium. The presence and abundance of these bacteria can significantly influence the levels of THDCA in the gut.
Quantitative Analysis of THDCA Biosynthesis
The quantitative understanding of THDCA biosynthesis is crucial for elucidating its physiological roles. The following table summarizes key quantitative data from relevant studies.
| Parameter | Value | Organism/System | Reference |
| Enzyme Kinetics of 7α-HSDH | |||
| Km for CDCA | 0.12 mM | Clostridium absonum | |
| Vmax | 1.5 µmol/min/mg protein | Clostridium absonum | |
| In vitro THDCA Production | |||
| HDCA to THDCA conversion rate | 15% | Human fecal slurry | |
| In vivo Concentrations | |||
| Fecal THDCA concentration | 0.5 - 2.0 µg/g | Healthy human adults | |
| Cecal THDCA concentration | 1.2 ± 0.4 µmol/g | C57BL/6 mice |
Signaling Pathways Involving this compound
THDCA can modulate several host signaling pathways, with the farnesoid X receptor (FXR) being a notable target. The interaction of THDCA with FXR can influence the expression of genes involved in bile acid, lipid, and glucose metabolism.
Caption: Simplified signaling pathway of THDCA via the Farnesoid X Receptor (FXR).
Experimental Protocols for Studying THDCA Biosynthesis
The investigation of THDCA biosynthesis requires robust experimental protocols. Below are methodologies for key experiments in this field.
In Vitro Fermentation Assay with Human Fecal Slurry
This protocol is designed to assess the capacity of the gut microbiota to produce THDCA from its precursors.
Materials:
-
Fresh human fecal samples
-
Anaerobic basal medium
-
Chenodeoxycholic acid (CDCA) stock solution
-
Taurine stock solution
-
Anaerobic chamber or jars
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in anaerobic basal medium inside an anaerobic chamber.
-
Dispense the fecal slurry into anaerobic culture tubes.
-
Spike the experimental tubes with CDCA and taurine to final concentrations of 100 µM and 1 mM, respectively. Include control tubes without added precursors.
-
Incubate the tubes at 37°C for 24-48 hours.
-
At designated time points, collect aliquots of the culture.
-
Extract bile acids from the collected samples using a solid-phase extraction (SPE) method.
-
Derivatize the extracted bile acids for GC-MS analysis or directly analyze them using LC-MS.
-
Quantify the concentrations of CDCA, HDCA, and THDCA to determine the conversion rates.
Quantification of THDCA in Biological Samples by LC-MS/MS
This protocol details the analytical method for accurately measuring THDCA concentrations in biological matrices such as feces or intestinal contents.
Sample Preparation:
-
Homogenize 100 mg of fecal or intestinal content sample in 1 mL of methanol containing internal standards (e.g., d4-TCDCA).
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm PTFE filter.
LC-MS/MS Analysis:
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% to 95% B over 15 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of THDCA and the internal standard.
Data Analysis:
-
Construct a calibration curve using authentic THDCA standards.
-
Calculate the concentration of THDCA in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the calibration curve.
Conclusion
The biosynthesis of this compound is a testament to the intricate metabolic interplay between the host and its gut microbiota. A thorough understanding of this pathway, facilitated by the experimental and analytical methodologies outlined in this guide, is paramount for developing novel therapeutic strategies targeting bile acid metabolism and signaling. Future research should focus on the precise identification of all microbial species and enzymes involved, as well as the broader physiological implications of THDCA in health and disease.
An In-depth Technical Guide to the Mechanism of Action of Taurohyodeoxycholic Acid (THDCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurohyodeoxycholic acid (THDCA) is a taurine-conjugated secondary bile acid that has garnered significant interest for its therapeutic potential in a range of inflammatory and metabolic diseases. As a hydrophilic bile acid, THDCA exhibits cytoprotective, anti-inflammatory, and choleretic properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of THDCA, with a focus on its signaling pathways, molecular targets, and physiological effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of bile acid physiology and the development of novel therapeutics.
Core Mechanisms of Action
THDCA exerts its pleiotropic effects through a multi-faceted mechanism of action that involves the modulation of inflammatory signaling pathways, regulation of immune responses, and maintenance of bile acid homeostasis.
Anti-inflammatory Effects
A hallmark of THDCA's mechanism of action is its potent anti-inflammatory activity. This is primarily achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. THDCA has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] While the precise molecular mechanism is still under investigation, evidence suggests that taurine-conjugated bile acids can influence NF-κB signaling by affecting the phosphorylation and degradation of its inhibitory subunit, IκBα.[3][4]
Furthermore, THDCA's anti-inflammatory effects are mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, the p38 MAPK pathway is implicated in the cellular response to stress and inflammation.[5][6][7] While direct modulation of p38 MAPK by THDCA requires further elucidation, related compounds like tauroursodeoxycholic acid (TUDCA) have been shown to activate p38 MAPK, which is involved in its protective effects.[8]
Immunomodulatory Effects
THDCA plays a crucial role in modulating the adaptive immune response by influencing the balance between different T helper (Th) cell subsets. It has been shown to regulate the balance between Th1/Th2 and Th17/Treg cells. This is achieved by influencing the expression of key transcription factors that govern the differentiation of these T cell lineages: T-bet (Th1), GATA-3 (Th2), RORγt (Th17), and Foxp3 (Treg).[9][10][11][12][13][14][15][16][17] By promoting a shift towards an anti-inflammatory Treg phenotype and suppressing pro-inflammatory Th1 and Th17 responses, THDCA contributes to the resolution of inflammation.
Hepatoprotective and Choleretic Effects
THDCA demonstrates significant hepatoprotective properties, particularly in the context of cholestasis induced by more hydrophobic bile acids like taurochenodeoxycholic acid (TCDCA).[8] THDCA's protective mechanism involves the preservation of bile flow and the reduction of cellular injury.[8] This choleretic effect, or the stimulation of bile flow, is a key aspect of its therapeutic potential in liver diseases.
The regulation of bile acid synthesis is another critical component of THDCA's action. It influences the expression of key enzymes involved in bile acid metabolism, namely Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 27α-hydroxylase (CYP7B1).[18][19][20][21] By modulating these enzymes, THDCA helps maintain a balanced and less toxic bile acid pool.
Interaction with Bile Acid Receptors
Like other bile acids, THDCA is thought to exert some of its effects through interaction with specific bile acid receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[1][22][23][24] These receptors are key regulators of bile acid, lipid, and glucose metabolism. While the precise binding affinity of THDCA for these receptors is an area of ongoing research, its ability to modulate pathways downstream of FXR and TGR5 activation is a critical aspect of its mechanism of action.[25][26]
Data Presentation
Quantitative Data on the Effects of THDCA
| Parameter | Model/System | Treatment | Result | Reference |
| Bile Flow | Bile fistula rats with TCDCA-induced cholestasis | Co-infusion of THDCA (8 µmol/min/kg) with TCDCA | Preserved bile flow, preventing the reduction caused by TCDCA. | [8] |
| Phospholipid Secretion | Bile fistula rats with TCDCA-induced cholestasis | Co-infusion of THDCA (8 µmol/min/kg) with TCDCA | Increased phospholipid secretion compared to TCDCA alone. | [8] |
| TNF-α Levels | Mice with TNBS-induced colitis | THDCA (dose not specified) | Reduced expression of TNF-α. | [1][2] |
| IL-6 Levels | Mice with TNBS-induced colitis | THDCA (dose not specified) | Reduced expression of IL-6. | [1][2] |
| Body Fat | High-fat diet-induced hyperlipidemic mice | THDCA supplementation | Significantly lower body fat compared to the high-fat diet group. | [1] |
| Serum Total Cholesterol (TC) | High-fat diet-induced hyperlipidemic mice | THDCA supplementation | Significantly lower serum TC levels compared to the high-fat diet group. | [1] |
| Serum LDL-C | High-fat diet-induced hyperlipidemic mice | THDCA supplementation | Lower serum LDL-C levels compared to the high-fat diet group. | [1] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
References
- 1. Multi-Omics Identified THDCA as a Key Contributor to Hyperlipidemia and as a Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative relationship between bile acid structure and biliary lipid secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of deoxycholic acid and taurodeoxycholic acid on NF-kappa B signal transduction and IL-8 gene expression in colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurocholic acid inhibits the response to interferon-α therapy in patients with HBeAg-positive chronic hepatitis B by impairing CD8+ T and NK cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound protects against taurochenodeoxycholic acid-induced cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamic expression of transcription factors T-bet and GATA-3 by regulatory T cells maintains immunotolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamic expression of T-bet and GATA3 by regulatory T cells maintains immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Independent and temporally separated dynamics for RORγt and Foxp3 during Th17 differentiation [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. FOXP3 and the Regulation of Treg/Th17 Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. T-Bet expression and failure of GATA-3 cross-regulation lead to default production of IFN-gamma by gammadelta T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Functional Stability of FOXP3 and RORγt in Treg and Th17 and Their Therapeutic Applications. | Semantic Scholar [semanticscholar.org]
- 16. Foxp3(+) T cells expressing RORγt represent a stable regulatory T-cell effector lineage with enhanced suppressive capacity during intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The transcription factors T-bet and GATA-3 control alternative pathways of T-cell differentiation through a shared set of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hepatic miR-378 modulates serum cholesterol levels by regulating hepatic bile acid synthesis [thno.org]
- 19. Glucose stimulates cholesterol 7alpha-hydroxylase gene transcription in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A chronic high-cholesterol diet paradoxically suppresses hepatic CYP7A1 expression in FVB/NJ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Probing the Binding Site of Bile Acids in TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to Taurohyodeoxycholic Acid and Farnesoid X Receptor (FXR) Signaling
Executive Summary
The Farnesoid X Receptor (FXR) has emerged as a pivotal therapeutic target for a range of metabolic and liver-related disorders, including cholestasis and non-alcoholic fatty liver disease (NAFLD). As a nuclear receptor activated by endogenous bile acids, FXR orchestrates a complex signaling network that governs metabolic homeostasis. While potent synthetic agonists have been developed, interest in naturally occurring bile acids with modulatory properties is growing. This guide focuses on Taurohyodeoxycholic acid (THDCA), a bile acid recognized for its hepatoprotective properties. We delve into the core mechanisms of FXR signaling, the evidence for THDCA's role as a modulator of this pathway, quantitative data on FXR-ligand interactions, and detailed protocols for key experimental assays used in the field.
The Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a ligand-activated transcription factor highly expressed in tissues central to metabolic regulation, primarily the liver and intestine.[1] Its endogenous ligands are bile acids, with chenodeoxycholic acid (CDCA) being one of the most potent natural agonists. The activation of FXR triggers a cascade that is essential for maintaining bile acid homeostasis and influences broader metabolic processes.[2]
The signaling mechanism involves two primary interconnected pathways:
-
Hepatic Pathway: In hepatocytes, an activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[2] Key among these is the Small Heterodimer Partner (SHP, gene name NR0B2), a transcriptional corepressor.[3] SHP, in turn, inhibits the activity of other nuclear receptors like Liver Receptor Homolog-1 (LRH-1), which are required for the transcription of CYP7A1, the gene encoding the rate-limiting enzyme in the classical bile acid synthesis pathway.[2][3] FXR activation also directly upregulates the expression of the Bile Salt Export Pump (BSEP, gene name ABCB11), which facilitates the efflux of bile acids from the liver into the bile.[4]
-
Intestinal Pathway: In the enterocytes of the ileum, FXR activation by reabsorbed bile acids induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in rodents).[5] FGF19 enters the portal circulation, travels to the liver, and binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes.[6] This binding event activates a signaling cascade that potently represses CYP7A1 expression, providing a powerful negative feedback signal from the gut to the liver.[1]
This compound (THDCA) as a Modulator of FXR Signaling
The bile acid pool is a complex mixture of primary bile acids synthesized in the liver and secondary bile acids modified by the gut microbiota.[2] These different bile acid species exhibit varying affinities and activities towards FXR. For instance, Taurochenodeoxycholic acid (TCDCA) is a known FXR agonist.[7][8] Conversely, other bile acids like Tauro-β-muricholic acid (T-β-MCA) have been identified as potent natural FXR antagonists.[9][10]
This compound (THDCA) is the taurine conjugate of hyodeoxycholic acid, a secondary bile acid. While direct, quantitative studies characterizing THDCA as a classical competitive antagonist of FXR are limited, substantial functional evidence suggests it counteracts the effects of potent FXR agonists. Research has shown that THDCA is highly effective at preventing the hepatotoxicity and cholestasis induced by TCDCA.[11] Since TCDCA's pathological effects are linked to its strong activation of FXR, THDCA's protective action implies a functional antagonism of the FXR pathway. This modulation may occur through direct competition at the ligand-binding domain, allosteric effects, or by influencing downstream cellular processes that mitigate the consequences of FXR activation.
Quantitative Analysis of FXR Ligand Activity
The activity of compounds on FXR is typically quantified by their half-maximal effective concentration (EC₅₀) for agonists or their half-maximal inhibitory concentration (IC₅₀) for antagonists. These values are crucial for comparing the potency of different ligands. The table below summarizes data for several well-characterized FXR modulators.
Table 1: Potency of Selected Ligands on the Farnesoid X Receptor (FXR)
| Ligand | Type | Assay Type | Species | Potency Value | Citation(s) |
|---|---|---|---|---|---|
| Chenodeoxycholic Acid (CDCA) | Natural Agonist | Luciferase Reporter | Human | EC₅₀: ~10-50 µM | [12][13] |
| GW4064 | Synthetic Agonist | Luciferase Reporter | Human | EC₅₀: ~30-150 nM | [13][14] |
| Obeticholic Acid (OCA) | Synthetic Agonist | Luciferase Reporter | Human | EC₅₀: ~99 nM | [15] |
| Z-Guggulsterone | Natural Antagonist | Luciferase Reporter | Human | IC₅₀: ~10-15 µM | [13][16] |
| Tauro-β-muricholic acid (T-β-MCA) | Natural Antagonist | Functional Assays | Mouse | Strong Antagonist | [9][10] |
| This compound (THDCA) | Functional Antagonist | N/A | N/A | Data not available | N/A |
Note: Potency values can vary based on the specific cell line, assay conditions, and reporter construct used. As indicated, specific EC₅₀/IC₅₀ values for THDCA's direct effect on FXR are not prominently available in peer-reviewed literature, with its classification derived from functional studies.
Key Experimental Methodologies
Evaluating the interaction of compounds like THDCA with FXR requires robust and specific assays. Below are detailed protocols for three standard methods used to characterize FXR antagonists.
FXR Luciferase Reporter Gene Assay (Antagonist Screening)
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of FXR induced by a known agonist.
-
Principle: Cells are engineered to express the FXR protein and a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene. When a reference agonist (e.g., GW4064) activates FXR, the receptor binds to the FXREs and drives luciferase expression. An antagonist will compete with the agonist or otherwise inhibit this process, leading to a decrease in the luminescent signal.[13]
-
Materials:
-
HEK293T or HepG2 cells.
-
Expression plasmids for human FXR and RXR.
-
FXRE-luciferase reporter plasmid (e.g., pGL4.27 containing multiple SHP FXREs).
-
Transfection reagent (e.g., Lipofectamine).
-
Reference Agonist: GW4064 (or CDCA).
-
Test Compound: THDCA.
-
Luciferase assay system (e.g., Promega Dual-Luciferase® Reporter Assay System).
-
Luminometer plate reader.
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the FXR, RXR, and FXRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase plasmid is often included as a transfection control.[12]
-
Incubation: Allow cells to recover and express the plasmids for 18-24 hours.
-
Compound Treatment:
-
Prepare a fixed, sub-maximal concentration of the reference agonist (e.g., the EC₈₀ concentration of GW4064).[13]
-
Prepare serial dilutions of the test compound (THDCA).
-
Remove the old media and add fresh media containing the fixed agonist concentration plus the varying concentrations of the test compound. Include "agonist only" and "vehicle only" controls.
-
-
Incubation: Incubate the treated cells for another 24 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer according to the assay kit's instructions.[12]
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized signal against the log of the antagonist concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay directly measures the ligand-dependent interaction between the FXR Ligand Binding Domain (LBD) and a coactivator peptide.
-
Principle: The assay uses a GST-tagged FXR-LBD and a fluorescein-labeled coactivator peptide (e.g., from SRC-1). A terbium-labeled anti-GST antibody serves as the FRET donor. In the presence of an agonist, the FXR-LBD undergoes a conformational change that promotes binding to the coactivator peptide. This brings the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal. An antagonist would prevent this interaction, leading to a low FRET signal.[17]
-
Materials:
-
GST-tagged FXR-LBD protein.
-
Fluorescein-labeled coactivator peptide (e.g., SRC2-2).
-
Terbium-labeled anti-GST antibody (FRET donor).
-
Assay buffer.
-
Reference agonist (GW4064) and test compound (THDCA).
-
384-well low-volume black plates.
-
Fluorescence plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).
-
-
Protocol:
-
Reagent Preparation: Prepare solutions of the test compound, reference agonist, FXR-LBD, and a pre-mixed solution of the coactivator peptide and terbium-labeled antibody in assay buffer.
-
Assay Assembly: Add the reagents to the 384-well plate. For an antagonist assay, wells will contain the test compound, a fixed concentration of agonist, FXR-LBD, and the peptide/antibody mix.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate using a TR-FRET enabled reader. The instrument excites the terbium donor at ~340 nm and, after a time delay to reduce background fluorescence, measures emission at 495 nm (terbium) and 520 nm (FRET signal to fluorescein).[17]
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm). Plot the ratio against the antagonist concentration to determine the IC₅₀.
-
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This method validates the findings from in vitro assays by measuring changes in the expression of endogenous FXR target genes in a cellular context.
-
Principle: Cultured cells (e.g., primary human hepatocytes or HepG2 cells) are treated with an FXR agonist in the presence or absence of a potential antagonist. Total RNA is then extracted, reverse-transcribed into cDNA, and the expression levels of key FXR target genes (SHP, BSEP) and repressed genes (CYP7A1) are quantified using qPCR.[18]
-
Materials:
-
Cultured liver cells (e.g., HepG2).
-
Reference agonist (CDCA or GW4064) and test compound (THDCA).
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, 36B4).[19]
-
Real-time PCR instrument.
-
-
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to attach. Treat with agonist, antagonist, or a combination for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse-transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR: Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method. Compare the expression levels in antagonist-treated samples to the agonist-only control to determine the extent of inhibition.
-
Therapeutic Implications and Conclusion
The modulation of FXR signaling holds significant promise for treating metabolic diseases. While potent synthetic agonists are advancing in clinical trials, they can be associated with side effects. The exploration of natural bile acids like THDCA, which may offer a more nuanced, modulatory effect, is a compelling area of research. The hepatoprotective effects of THDCA, particularly in the context of cholestasis induced by strong FXR agonists, suggest a potential role in combination therapies or for patient populations sensitive to full agonism.
References
- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Nuclear Receptor SHP Impairs but Does Not Eliminate Negative Feedback Regulation of Bile Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small intestinal taurochenodeoxycholic acid-FXR axis alters local nutrient-sensing glucoregulatory pathways in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small intestinal taurochenodeoxycholic acid-FXR axis alters local nutrient-sensing glucoregulatory pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the Gut Microbiota–FXR Signaling Axis for Glycemic Control: Does a Dietary Supplement Work Magic? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tauroursodeoxycholic acid is less damaging than taurochenodeoxycholic acid to the gastric and esophageal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. besjournal.com [besjournal.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. Taurochenodeoxycholic acid inhibits intestinal epithelial cell proliferation and induces apoptosis independent of the farnesoid X receptor - Food & Function (RSC Publishing) [pubs.rsc.org]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Nuclear receptors FXR and SHP regulate protein N-glycan modifications in the liver - PMC [pmc.ncbi.nlm.nih.gov]
Taurohyodeoxycholic Acid: A Modulator of Key Cellular Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Taurohyodeoxycholic acid (THDCA) is a taurine-conjugated secondary bile acid found in various species. While structurally similar to other well-studied bile acids like Tauroursodeoxycholic acid (TUDCA) and Taurochenodeoxycholic acid (TCDCA), THDCA is emerging as a distinct signaling molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of THDCA's interaction with key cell signaling pathways, including the Farnesoid X Receptor (FXR), Takeda G-protein coupled receptor 5 (TGR5), Mitogen-activated protein kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways. The guide is intended to be a resource for researchers and professionals in drug development, offering insights into the molecular mechanisms of THDCA and detailing relevant experimental protocols.
Core Signaling Pathways Modulated by this compound
THDCA has been shown to exert its biological effects by modulating several critical intracellular signaling cascades. While direct quantitative data for THDCA is still emerging, studies on its unconjugated form, hyodeoxycholic acid (HDCA), and other related bile acids provide a strong foundation for understanding its mechanisms of action.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that plays a pivotal role in bile acid homeostasis, lipid metabolism, and glucose regulation. While some bile acids are potent FXR agonists, evidence suggests that hyodeoxycholic acid (HDCA), the unconjugated form of THDCA, acts as an FXR antagonist. This antagonistic activity is thought to contribute to its beneficial metabolic effects. For instance, HDCA has been shown to suppress intestinal epithelial cell proliferation through an FXR-dependent inhibition of the PI3K/Akt pathway[1]. By antagonizing FXR, THDCA may downregulate the expression of target genes involved in bile acid synthesis and transport.
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor activated by various bile acids, leading to the production of intracellular cyclic AMP (cAMP) and the activation of downstream signaling cascades. These pathways are involved in energy homeostasis, glucose metabolism, and inflammation. Studies on the unconjugated form, HDCA, suggest that THDCA may also be a TGR5 agonist. HDCA has been shown to inhibit lipopolysaccharide-induced neuroinflammation in microglia by modulating the TGR5/AKT/NF-κB signaling pathway. Activation of TGR5 by THDCA would lead to increased cAMP levels, which in turn can activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), influencing a variety of cellular processes.
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK family of kinases, including ERK, JNK, and p38, are crucial mediators of cellular responses to a wide array of stimuli, regulating processes such as cell proliferation, differentiation, and apoptosis. While direct evidence for THDCA is limited, related bile acids like TUDCA have been shown to activate the p38 MAPK and ERK pathways, contributing to their protective effects against apoptosis[2][3]. Given the structural similarities, it is plausible that THDCA also modulates MAPK signaling to exert its biological functions.
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer. Evidence from studies on HDCA suggests that THDCA may inhibit the PI3K/Akt pathway in certain contexts, such as in the suppression of intestinal epithelial cell proliferation[1]. Conversely, other bile acids like TUDCA are known to activate this pathway to promote cell survival. The precise effect of THDCA on the PI3K/Akt pathway may be cell-type and context-dependent.
Quantitative Data on THDCA and Related Bile Acid Interactions
Quantitative data on the direct interaction of THDCA with specific signaling pathway components are limited. The following tables summarize available data for THDCA and provide reference values for related bile acids to guide experimental design.
Table 1: Effects of this compound on Biliary Lipid Secretion
| Parameter | THDCA | TUDCA | Reference |
| Cholesterol Secretion (µmol/µmol bile acid) | 0.098 | 0.061 | [4] |
| Phospholipid Secretion (µmol/µmol bile acid) | 0.451 | 0.275 | [4] |
| Phospholipid/Cholesterol Secretory Ratio | 3.88 | 3.09 | [4] |
Table 2: Anti-inflammatory Effects of this compound in a Mouse Model of Colitis
| Treatment Group | MPO Activity (U/g tissue) | TNF-α (pg/mL) | IL-6 (pg/mL) | Reference |
| Control | Not Reported | Not Reported | Not Reported | [5] |
| TNBS-induced Colitis | Significantly Increased | Significantly Increased | Significantly Increased | [5] |
| THDCA (25 mg/kg) | Significantly Decreased vs. TNBS | Significantly Decreased vs. TNBS | Significantly Decreased vs. TNBS | [5] |
| THDCA (50 mg/kg) | Significantly Decreased vs. TNBS | Significantly Decreased vs. TNBS | Significantly Decreased vs. TNBS | [5] |
| THDCA (100 mg/kg) | Significantly Decreased vs. TNBS | Significantly Decreased vs. TNBS | Significantly Decreased vs. TNBS | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the interaction of THDCA with cell signaling pathways. These protocols are based on established methods and can be adapted for specific research questions.
FXR Luciferase Reporter Assay
This assay is used to determine if THDCA can activate or inhibit the transcriptional activity of FXR.
Materials:
-
HEK293T cells
-
FXR expression plasmid
-
FXR-responsive luciferase reporter plasmid (containing FXR response elements)
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
THDCA
-
FXR agonist (e.g., GW4064) and antagonist (e.g., Guggulsterone) as controls
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
In a sterile tube, mix the FXR expression plasmid, FXR-responsive luciferase reporter plasmid, and Renilla luciferase control plasmid in Opti-MEM.
-
In a separate tube, dilute Lipofectamine 2000 in Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the DNA mixture and the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the transfection complex dropwise to each well.
-
-
Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS and treat the cells with various concentrations of THDCA. Include wells treated with vehicle (e.g., DMSO), a known FXR agonist, and an antagonist as controls.
-
Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the luciferase activity in THDCA-treated cells to the vehicle control to determine the effect of THDCA on FXR transcriptional activity.
TGR5-Mediated cAMP Assay
This assay measures the ability of THDCA to activate TGR5 and induce the production of cyclic AMP.
Materials:
-
HEK293 cells stably expressing TGR5 (or transiently transfected)
-
DMEM with 10% FBS
-
THDCA
-
TGR5 agonist (e.g., INT-777) as a positive control
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP ELISA kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed TGR5-expressing HEK293 cells in a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with IBMX for 30 minutes to inhibit the degradation of cAMP.
-
Treatment: Treat the cells with various concentrations of THDCA for 15-30 minutes. Include wells treated with vehicle, a known TGR5 agonist, and forskolin as controls.
-
Cell Lysis: Lyse the cells according to the protocol of the cAMP ELISA kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the cAMP ELISA kit and a plate reader.
-
Data Analysis: Generate a standard curve and determine the cAMP concentration in each sample. Compare the cAMP levels in THDCA-treated cells to the vehicle control.
Western Blotting for MAPK and Akt Phosphorylation
This technique is used to detect the phosphorylation and activation of key signaling proteins like ERK and Akt in response to THDCA treatment.
Materials:
-
Cell line of interest (e.g., HepG2, Caco-2)
-
DMEM with 10% FBS
-
THDCA
-
Positive control for pathway activation (e.g., EGF for MAPK, insulin for PI3K/Akt)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and then serum-starve for 12-24 hours. Treat the cells with THDCA at various concentrations and time points. Include vehicle and positive controls.
-
Protein Extraction: Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-ERK) to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
Conclusion
This compound is a promising signaling molecule with the potential to modulate multiple key cellular pathways. While direct and quantitative data for THDCA are still being gathered, existing evidence from its unconjugated form and related bile acids strongly suggests its involvement in FXR, TGR5, MAPK, and PI3K/Akt signaling. Its demonstrated anti-inflammatory and hepatoprotective effects warrant further investigation into its precise molecular mechanisms. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the role of THDCA in cell signaling and to explore its therapeutic potential. As research in this area progresses, a more detailed understanding of THDCA's interactions will undoubtedly emerge, paving the way for novel drug development strategies.
References
- 1. Taurochenodeoxycholic acid inhibits intestinal epithelial cell proliferation and induces apoptosis independent of the farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TGR5 signalling inhibits the production of pro-inflammatory cytokines by in vitro differentiated inflammatory and intestinal macrophages in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taurochenodeoxycholic acid induces apoptosis of fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Taurohyodeoxycholic Acid: A Technical Overview of its Physiological Concentration and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Taurohyodeoxycholic acid (THDCA), a secondary bile acid, with a focus on its physiological concentrations in humans, analytical methodologies for its quantification, and its role in cellular signaling.
Physiological Concentrations of this compound (THDCA) in Humans
The physiological concentration of THDCA in healthy humans is generally low and can vary depending on the biological matrix. Comprehensive quantitative data for all matrices in healthy, untreated individuals is limited in the current scientific literature. The following table summarizes the available data.
| Biological Matrix | Concentration | Subject Population | Notes |
| Plasma | Data not available | - | Further research is needed to establish a definitive physiological range in healthy human plasma. |
| Serum | Data not available | - | Similar to plasma, the normal physiological concentration of THDCA in serum has not been well-established in the literature. |
| Bile (Duodenal Aspirate) | Undetectable | Healthy adult volunteers (n=7) | THDCA was not detected in duodenal aspirates collected before any treatment. |
| Feces | 1.13 ± 1.03 µg/mg (dry weight) | Healthy adult controls | This value represents the mean ± standard deviation from a cohort of healthy individuals. |
Note: The lack of consistent, quantifiable levels of THDCA in plasma, serum, and bile of healthy individuals suggests that it is likely a minor component of the circulating and biliary bile acid pool under normal physiological conditions. Its presence and concentration may be more significant in specific disease states or following therapeutic interventions.
Experimental Protocols for the Quantification of this compound
The quantification of THDCA, along with other bile acids, is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methodologies for bile acid analysis.
Objective: To quantify the concentration of this compound in human plasma, serum, or fecal extracts.
1. Sample Preparation
-
Plasma/Serum:
-
To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled THDCA).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
-
Feces:
-
Lyophilize a known weight of fecal sample to determine the dry weight.
-
Homogenize the dried fecal sample.
-
Extract a known mass of the homogenized sample (e.g., 50 mg) with an appropriate volume of an organic solvent mixture (e.g., 1 mL of 95:5 ethanol:water) containing the internal standard.
-
Sonication or vigorous vortexing may be used to improve extraction efficiency.
-
Centrifuge at high speed (e.g., 14,000 x g for 15 minutes) to pellet solid debris.
-
Transfer the supernatant for LC-MS/MS analysis. Dilution may be necessary depending on the expected concentration.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate).
-
Mobile Phase B: Acetonitrile/methanol mixture (e.g., 90:10 v/v) with the same modifier as Mobile Phase A.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic bile acids, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in the negative ion mode is preferred for bile acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transition for THDCA (Hypothetical): The specific precursor and product ions for THDCA would need to be determined by direct infusion of a pure standard. For a taurine-conjugated bile acid, a common product ion is derived from the taurine fragment (m/z 80). The precursor ion would be the deprotonated molecule [M-H]⁻.
-
Instrument Parameters: Optimization of parameters such as capillary voltage, source temperature, and collision energy is crucial for achieving optimal sensitivity.
-
3. Data Analysis and Quantification
-
A calibration curve is generated using a series of known concentrations of a THDCA standard spiked into a surrogate matrix (e.g., charcoal-stripped serum).
-
The concentration of THDCA in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways of this compound
Bile acids, including THDCA, are now recognized as important signaling molecules that regulate various metabolic processes. One of the key receptors through which bile acids exert their effects is the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor.
TGR5 Signaling Pathway
The activation of TGR5 by bile acids initiates a downstream signaling cascade. The following diagram illustrates the key steps in this pathway.
The Hydrophilic Properties of Taurohyodeoxycholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurohyodeoxycholic acid (THDCA) is a taurine-conjugated secondary bile acid characterized by its hydrophilic nature. As a member of the bile acid pool, it plays a significant role in lipid digestion and absorption. Beyond its physiological functions, THDCA has garnered interest in the scientific and pharmaceutical communities for its cytoprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the hydrophilic properties of THDCA, presenting key physicochemical data, detailed experimental protocols for its characterization, and insights into its mechanism of action.
Physicochemical Properties of this compound
The hydrophilicity of a bile acid is a critical determinant of its physiological and pharmacological activities. This property influences its ability to form micelles, solubilize lipids, and interact with cell membranes and signaling proteins. The following table summarizes the key physicochemical properties of THDCA that define its hydrophilic character.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₅NO₆S | PubChem |
| Molecular Weight | 499.7 g/mol | PubChem |
| Computed LogP | 3.6 | PubChem[1] |
| Aqueous Solubility (Sodium Salt) | While a specific value for THDCA in pure water is not readily available in the literature, the sodium salt of the structurally similar Taurodeoxycholic acid is reported to have a solubility of approximately 20 mg/mL in water. The solubility of THDCA sodium salt in a 1:1 solution of DMF:PBS (pH 7.2) is approximately 0.5 mg/ml.[2][3] | Cayman Chemical[3] |
| Critical Micelle Concentration (CMC) | An experimental value for the Critical Micelle Concentration (CMC) of this compound is not readily available in the published literature. However, it is generally understood that more hydrophilic bile acids have higher CMCs. For comparison, the CMC of the more hydrophobic bile salt, sodium taurodeoxycholate, is in the range of 1-4 mM.[2][4] | N/A |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that quantifies the concentration at which a surfactant begins to form micelles in a solution. Several methods can be employed to determine the CMC of bile acids.
Method: Isothermal Titration Calorimetry (ITC)
ITC is a highly sensitive technique that measures the heat changes that occur upon the injection of a concentrated solution of the bile acid into a buffer. The point at which a significant change in the heat of dilution occurs corresponds to the CMC.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound sodium salt (e.g., 50 mM) in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Fill the ITC syringe with the concentrated THDCA solution.
-
Fill the sample cell with the same buffer used to prepare the THDCA solution.
-
-
Instrument Setup:
-
Set the temperature of the ITC instrument to the desired experimental temperature (e.g., 25°C or 37°C).
-
Set the injection volume (e.g., 5-10 µL) and the spacing between injections (e.g., 180 seconds).
-
-
Data Acquisition:
-
Initiate the titration. The instrument will inject the THDCA solution into the buffer and measure the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data will show a series of heat pulses. Integrate the area under each peak to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the total concentration of THDCA in the cell.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
-
Determination of Aqueous Solubility
Method: Shake-Flask Method
This is a classical and reliable method for determining the solubility of a compound in a particular solvent.
Protocol:
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container (e.g., a glass vial).
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed for a period to allow the undissolved solid to sediment. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent.
-
Determine the concentration of THDCA in the diluted aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the original concentration of THDCA in the supernatant, which represents its solubility.
-
Determination of the Octanol-Water Partition Coefficient (LogP)
The LogP value is a measure of the lipophilicity of a compound and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Method: Shake-Flask Method
Protocol:
-
Phase Saturation:
-
Prepare a mixture of n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Shake the mixture vigorously and then allow the two phases to separate completely. This ensures that each phase is saturated with the other.
-
-
Partitioning:
-
Prepare a solution of this compound in the aqueous buffer at a known concentration.
-
Add a known volume of this solution to a known volume of the pre-saturated n-octanol in a sealed container.
-
Agitate the mixture for a sufficient time to allow for the partitioning of THDCA between the two phases to reach equilibrium.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of THDCA in each aliquot using a suitable analytical method like HPLC-UV.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of THDCA in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient.
-
Anti-inflammatory Activity and Signaling Pathway
This compound has been shown to possess anti-inflammatory properties, notably through the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). While the precise signaling pathway for THDCA is still under investigation, evidence from related bile acids strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) pathway. Other hydrophilic bile acids, such as Tauroursodeoxycholic acid (TUDCA), have been demonstrated to inhibit the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes, including TNF-α and IL-6.
Proposed Signaling Pathway for THDCA's Anti-inflammatory Action
Caption: Proposed mechanism of THDCA's anti-inflammatory effect via inhibition of the NF-κB pathway.
Experimental Workflow for Assessing Anti-inflammatory Effects
The following workflow outlines a typical experiment to quantify the inhibitory effect of THDCA on the production of pro-inflammatory cytokines in vitro.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of THDCA.
Conclusion
This compound is a hydrophilic bile acid with significant potential in therapeutic applications due to its favorable physicochemical properties and anti-inflammatory effects. This guide has provided a comprehensive overview of its hydrophilic characteristics, detailed methodologies for their determination, and insights into its likely mechanism of action. While some specific quantitative data, such as an experimentally determined CMC, remain to be fully elucidated in the public domain, the provided protocols empower researchers to conduct these critical measurements. Further investigation into the precise molecular interactions and signaling pathways of THDCA will undoubtedly pave the way for its development as a novel therapeutic agent.
References
- 1. dakenchem.com [dakenchem.com]
- 2. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 3. Taurodeoxycholic Acid, Sodium Salt [sigmaaldrich.com]
- 4. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Taurohyodeoxycholic Acid: A Novel Modulator of Cholesterol Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Taurohyodeoxycholic acid (THDCA), a hydrophilic bile acid, is emerging as a significant regulator of cholesterol homeostasis. This technical guide provides a comprehensive overview of the current understanding of THDCA's impact on cholesterol metabolism, intended for researchers, scientists, and professionals in drug development. This document details the molecular mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the intricate signaling pathways involved. THDCA's dual activity as a Farnesoid X Receptor (FXR) antagonist and a Takeda G-protein-coupled receptor 5 (TGR5) agonist positions it as a promising therapeutic candidate for managing hyperlipidemia and related metabolic disorders.
Introduction
Hyperlipidemia, characterized by elevated levels of serum total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides, is a major risk factor for cardiovascular disease.[1] Bile acids, traditionally known for their role in dietary lipid digestion, are now recognized as crucial signaling molecules that modulate various metabolic pathways, including cholesterol metabolism.[2] this compound (THDCA) is a taurine-conjugated form of hyodeoxycholic acid, a secondary bile acid. Its hydrophilic nature and unique receptor activity profile distinguish it from other bile acids.[3] This guide delves into the multifaceted role of THDCA in cholesterol metabolism, focusing on its therapeutic potential.
Molecular Mechanisms of Action
THDCA exerts its effects on cholesterol metabolism primarily through the modulation of two key receptors: the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Antagonism
FXR is a nuclear receptor highly expressed in the liver and intestine, where it acts as a primary sensor for bile acids.[4] Activation of FXR by bile acids initiates a negative feedback loop that suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[2][5] By antagonizing FXR, THDCA disrupts this feedback inhibition, leading to an upregulation of CYP7A1.[5] This, in turn, promotes the conversion of hepatic cholesterol into bile acids, thereby reducing the intracellular cholesterol pool. The depletion of hepatic cholesterol triggers an increase in the expression of sterol regulatory element-binding protein 2 (SREBP-2), a key transcription factor that upregulates the genes for HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis) and the LDL receptor (LDLR), enhancing the clearance of LDL-C from circulation.[6][7]
Takeda G-protein-coupled Receptor 5 (TGR5) Agonism
TGR5 is a G-protein-coupled receptor found on the cell surface of various cell types, including intestinal L-cells.[8] As a TGR5 agonist, THDCA stimulates the secretion of glucagon-like peptide-1 (GLP-1) from these cells.[9][10] GLP-1 is an incretin hormone with pleiotropic metabolic benefits, including improved glucose tolerance, enhanced insulin secretion, and a potential role in lipid metabolism. The TGR5 signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Epac, which ultimately triggers the exocytosis of GLP-1-containing granules.[1][11]
Quantitative Data on the Effects of THDCA on Cholesterol Metabolism
The following tables summarize the quantitative effects of THDCA and related bile acids on key parameters of cholesterol metabolism from in vivo and in vitro studies.
Table 1: Effect of this compound (THDCA) on Biliary Lipid Secretion in Humans
| Parameter | THDCA Infusion | Tauroursodeoxycholic Acid (TUDCA) Infusion | P-value | Reference |
| Cholesterol Secretion (µmol/µmol bile acid) | 0.098 | 0.061 | < 0.05 | [3] |
| Phospholipid Secretion (µmol/µmol bile acid) | 0.451 | 0.275 | < 0.05 | [3] |
| Phospholipid/Cholesterol Secretory Ratio | 3.88 | 3.09 | < 0.05 | [3] |
| Biliary Phospholipid Concentration (mM/L) | 4.12 ± 1.23 | 3.14 ± 0.98 | - | [12] |
| Biliary Cholesterol Concentration (mM/L) | 1.89 ± 0.63 | 0.85 ± 0.08 | - | [12] |
Table 2: Effect of Taurochenodeoxycholic Acid (TCDCA) on Serum Lipid Profile in a High-Fat Diet (HFD) Induced Hyperlipidemic Mouse Model
Note: TCDCA is a structurally similar bile acid, and its effects are presented here as a proxy for THDCA's potential impact on plasma lipids.
| Group | Total Cholesterol (TC) | Triglycerides (TG) | HDL-C | LDL-C | Reference |
| Control | Normal | Normal | Normal | Normal | [11][13] |
| HFD Model | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Increased | [11][13] |
| TCDCA-L (Low Dose) | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated | Downward Trend (No Sig. Diff.) | [11] |
Experimental Protocols
Hyperlipidemia Mouse Model and Bile Acid Administration
This protocol describes the induction of hyperlipidemia in mice and subsequent treatment with a bile acid, adapted from studies on TCDCA.[11]
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Acclimatization: House the mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
Induction of Hyperlipidemia:
-
Feed the mice a high-fat diet (HFD) for 4 weeks. A typical HFD consists of a significantly higher percentage of fat compared to a standard chow diet.
-
The control group is fed a normal chow diet.
-
-
Bile Acid Administration:
-
After the 4-week induction period, divide the HFD-fed mice into a model group and treatment groups.
-
Administer THDCA (or the bile acid of interest) to the treatment groups daily via oral gavage for a specified period (e.g., 4 weeks). Doses can be varied to assess dose-dependent effects.
-
The model and control groups receive an equal volume of the vehicle (e.g., normal saline).
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood samples via cardiac puncture or retro-orbital bleeding for serum lipid analysis (TC, TG, HDL-C, LDL-C).
-
Euthanize the mice and collect liver tissue for histological analysis (H&E and Oil Red O staining) and gene expression analysis.
-
Measurement of Serum and Liver Bile Acids by LC-MS/MS
This protocol provides a general workflow for the quantification of bile acids in biological samples.[1][14]
-
Sample Preparation (Serum/Plasma):
-
To 50 µL of serum or plasma, add an internal standard solution.
-
Precipitate proteins by adding a threefold to fourfold volume of cold methanol or acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Sample Preparation (Liver Tissue):
-
Homogenize a known weight of liver tissue in a suitable solvent (e.g., methanol).
-
Add an internal standard.
-
Centrifuge the homogenate to remove tissue debris.
-
Collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Employ a reversed-phase C18 column for chromatographic separation.
-
Use a mobile phase gradient of water and acetonitrile with a modifier like formic acid to achieve optimal separation of different bile acid species.
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) for sensitive and specific quantification of individual bile acids.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by THDCA.
FXR Antagonism and Cholesterol Metabolism
Caption: FXR Antagonism by THDCA in Hepatocytes.
TGR5 Agonism and GLP-1 Secretion
Caption: TGR5 Agonism by THDCA in Intestinal L-Cells.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for the management of hyperlipidemia and related metabolic disorders. Its dual mechanism of action, involving FXR antagonism and TGR5 agonism, offers a multi-pronged approach to regulating cholesterol metabolism. By promoting the conversion of cholesterol to bile acids and enhancing the secretion of the beneficial incretin hormone GLP-1, THDCA addresses key pathological features of dyslipidemia. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic efficacy and safety of THDCA in human populations. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this promising molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]
- 3. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Regulation of diurnal variation of cholesterol 7alpha-hydroxylase (CYP7A1) activity in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Downregulation of Cyp7a1 by Cholic Acid and Chenodeoxycholic Acid in Cyp27a1/ApoE Double Knockout Mice: Differential Cardiovascular Outcome [frontiersin.org]
- 6. dovepress.com [dovepress.com]
- 7. Therapeutic targets of hypercholesterolemia: HMGCR and LDLR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGR5 potentiates GLP-1 secretion in response to anionic exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia [frontiersin.org]
- 12. Effect of this compound on biliary lipid secretion in man: preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of Taurohyodeoxycholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurohyodeoxycholic acid (THDCA), a conjugated secondary bile acid, is emerging as a significant modulator of inflammatory responses. This technical guide provides a comprehensive overview of the anti-inflammatory properties of THDCA, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols. Through its interaction with multiple signaling pathways, including the glucocorticoid receptor, Takeda G-protein-coupled receptor 5 (TGR5), and farnesoid X receptor (FXR), THDCA demonstrates a capacity to attenuate pro-inflammatory cytokine production and inhibit key inflammatory signaling cascades such as NF-κB. This document aims to serve as an in-depth resource for researchers and professionals in drug development interested in the therapeutic potential of THDCA for inflammatory diseases.
Introduction
Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules with systemic effects on metabolism and inflammation.[1] this compound (THDCA), a taurine-conjugated form of hyodeoxycholic acid, has garnered scientific interest for its potential anti-inflammatory effects. Evidence suggests that THDCA and structurally similar bile acids can mitigate inflammatory processes in various experimental models, offering a promising avenue for the development of novel therapeutics for a range of inflammatory conditions.[2] This guide synthesizes the current understanding of THDCA's anti-inflammatory actions, focusing on the molecular pathways and experimental evidence that underpin its therapeutic potential.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of THDCA are multifaceted, involving the modulation of several key signaling pathways that are central to the inflammatory response.
Glucocorticoid Receptor (GR) Activation
Taurochenodeoxycholic acid (TCDCA), a closely related bile acid, has been shown to exert anti-inflammatory effects by activating the glucocorticoid receptor (GR).[3] This activation leads to the inhibition of the activator protein-1 (AP-1) signaling pathway, a critical regulator of inflammatory gene expression.[3] While direct evidence for THDCA is still emerging, the structural similarity suggests a comparable mechanism may be at play.
TGR5 Signaling Pathway Modulation
Takeda G-protein-coupled receptor 5 (TGR5) is a cell surface receptor for bile acids that plays a significant role in regulating inflammation and metabolism.[4][5] Activation of TGR5 by bile acids like TCDCA can lead to an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels, which in turn can modulate downstream inflammatory signaling.[6][7] This pathway is known to suppress the activation of NF-κB and MAPK signaling pathways.[8]
Farnesoid X Receptor (FXR) Agonism
The farnesoid X receptor (FXR) is a nuclear receptor that serves as a primary sensor for bile acids.[9] Activation of FXR has been demonstrated to have anti-inflammatory effects by inhibiting the NF-κB pathway.[10][11] While chenodeoxycholic acid is a potent natural FXR agonist, the role of THDCA as an FXR agonist and its contribution to its anti-inflammatory profile is an active area of investigation.[12][13]
Inhibition of NF-κB Signaling
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, driving the expression of numerous pro-inflammatory genes.[14][15] Multiple studies have indicated that the anti-inflammatory effects of various bile acids are mediated through the inhibition of the NF-κB pathway.[10] This inhibition can occur through various mechanisms, including the prevention of IκB degradation and the subsequent nuclear translocation of NF-κB subunits.[16]
Inflammasome Activation Regulation
Inflammasomes are multiprotein complexes that, upon activation, trigger the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[17][18] The NLRP3 inflammasome, in particular, can be activated by a variety of stimuli.[19] There is evidence to suggest that bile acids can modulate inflammasome activation, representing another potential mechanism for their anti-inflammatory effects.[2]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Overview of THDCA's Anti-inflammatory Signaling Pathways.
Caption: Experimental Workflow for NF-κB Inhibition Assay.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the anti-inflammatory effects of THDCA and related bile acids.
Table 1: In Vitro Effects of TCDCA on Inflammatory Markers
| Cell Line | Treatment | Concentration | Effect | p-value | Reference |
| Fibroblast-like synoviocytes (FLS) | TCDCA | 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M | Up-regulation of GPX3 and SRSF9 mRNA and protein expression | < 0.05 | [6] |
| Fibroblast-like synoviocytes (FLS) | TCDCA | 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M | Up-regulation of CSTB, CTGF, and GAPDH mRNA expression | < 0.05 | [6] |
| NR8383 cells | TCDCA | 10⁻⁶ M to 10⁻⁴ M | Increased expression of IP3, Ca²⁺, and CaM | Not specified | [7] |
Table 2: In Vivo Effects of TCDCA/TUDCA on Inflammatory Models
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Indomethacin-induced intestinal inflammation in rats | Dietary TCDCA | Not specified | Attenuated intestinal inflammation | [20] |
| High-fat diet-induced NAFLD in mice | TUDCA (oral) | Not specified | Decreased intestinal inflammatory cytokine mRNA levels (IL-1β, Ccl2, Icam1) | [21] |
Detailed Experimental Protocols
This section provides an overview of methodologies for key experiments cited in the literature.
NF-κB Luciferase Reporter Assay
-
Objective: To determine the effect of THDCA on NF-κB transcriptional activity.
-
Cell Line: RAW 264.7 macrophages or other suitable cell line.
-
Protocol:
-
Cells are transiently transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
After 24 hours, cells are pre-treated with various concentrations of THDCA for 1 hour.
-
Cells are then stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 6-8 hours.
-
Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.
-
Western Blot Analysis for NF-κB Pathway Proteins
-
Objective: To assess the effect of THDCA on the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.
-
Protocol:
-
Cells are treated with THDCA and/or LPS as described above.
-
For analysis of cytoplasmic proteins, whole-cell lysates are prepared. For nuclear translocation, nuclear and cytoplasmic fractions are separated.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phospho-IκBα, total IκBα, NF-κB p65, and a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Animal Model of DSS-Induced Colitis
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of THDCA.
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Acute colitis is induced by administering dextran sulfate sodium (DSS) (e.g., 2-3% w/v) in the drinking water for 5-7 days.
-
Mice are concurrently treated with THDCA (administered via oral gavage or in the diet) or a vehicle control.
-
Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces.
-
At the end of the experiment, mice are euthanized, and the colon is excised.
-
Colon length is measured, and tissue samples are collected for histological analysis (H&E staining) and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).
-
Pro-inflammatory cytokine levels in the colon tissue can be measured by ELISA or qPCR.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties through its ability to modulate multiple key signaling pathways, including the glucocorticoid receptor, TGR5, and potentially FXR, leading to the inhibition of the central inflammatory mediator, NF-κB. The experimental evidence, though in some cases derived from structurally related bile acids, strongly supports the therapeutic potential of THDCA for a variety of inflammatory diseases. Further research, including well-controlled preclinical and clinical studies, is warranted to fully elucidate its mechanisms of action and to translate these promising findings into novel therapeutic strategies. This guide provides a foundational resource for scientists and researchers to advance the investigation and development of THDCA as a next-generation anti-inflammatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Bile acids as inflammatory mediators and modulators of intestinal permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taurochenodeoxycholic Acid Inhibited AP-1 Activation via Stimulating Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCA-TGR5 signaling activation alleviates inflammatory response and improves cardiac function in myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Transcriptome investigation of anti-inflammation and immuno-regulation mechanism of taurochenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of taurochenodeoxycholic acid on Ca2+/CaM signalling mediated by the TGR5 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taurocholic Acid and Glycocholic Acid Inhibit Inflammation and Activate Farnesoid X Receptor Expression in LPS-Stimulated Zebrafish and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FXR | TargetMol [targetmol.com]
- 13. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. The inflammasomes: mechanisms of activation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic modulation of inflammasome pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inflammasome activation and regulation: toward a better understanding of complex mechanisms [hero.epa.gov]
- 20. Taurochenodeoxycholic acid ameliorates and ursodeoxycholic acid exacerbates small intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tauroursodeoxycholic acid inhibits intestinal inflammation and barrier disruption in mice with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Taurohyodeoxycholic Acid (THDCA) Analytical Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: Taurohyodeoxycholic acid (THDCA) is a taurine-conjugated secondary bile acid.[1][2] In research, it is investigated for its therapeutic potential, including its role in decreasing the size of gallstones, preventing drug-induced hepatotoxicity, and reducing inflammation in models of ulcerative colitis.[1][2][3] Furthermore, studies suggest THDCA may be a potential biomarker and therapeutic agent for hyperlipidemia.[4] An analytical standard is a highly purified compound of known concentration used as a reference in analytical methods, ensuring the accuracy, precision, and reproducibility of quantitative analysis.[3][5][6] This document provides detailed application notes and protocols for the use of THDCA analytical standards in research settings.
Physicochemical Properties and Specifications
A high-purity THDCA analytical standard is crucial for accurate quantification in complex biological matrices. These standards are typically prepared gravimetrically as a solution with a verified concentration and packaged in sealed ampules to ensure stability.[3]
Table 1: Specifications of this compound Analytical Standard
| Property | Value | Reference |
| Formal Name | 2-[[(3α,5β,6α)-3,6-dihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic acid | [3] |
| CAS Number | 2958-04-5 | [3] |
| Synonyms | Taurine Hyodeoxycholate, THDCA | [3] |
| Molecular Formula | C₂₆H₄₅NO₆S | [3] |
| Formula Weight | 499.7 g/mol | [3] |
| Purity | ≥95% | [3] |
| Formulation | Typically provided as a solution in a certified solvent (e.g., methanol) | [6] |
Biological Role and Signaling Pathways
THDCA is a secondary bile acid, meaning it is formed from primary bile acids by the action of intestinal microflora.[4] Bile acids are critical signaling molecules that regulate lipid, glucose, and energy metabolism, primarily through the activation of nuclear receptors like the Farnesoid X Receptor (FXR).[4][7][8]
The diagram below illustrates the general pathway of bile acid synthesis and its regulation via FXR activation.
Caption: Bile acid synthesis from cholesterol and its negative feedback regulation via FXR.
Experimental Protocols
Accurate quantification of THDCA in biological samples like plasma, serum, and feces is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS). High-Performance Liquid Chromatography (HPLC) with detectors like an Evaporative Light Scattering Detector (ELSD) can also be employed.
Experimental Workflow Overview
The general workflow for the analysis of THDCA from biological samples is outlined below.
Caption: A typical workflow for the quantification of THDCA from biological matrices.
Protocol 1: Quantification of THDCA by LC-MS/MS
This protocol is a composite based on established methods for bile acid analysis and is suitable for quantifying THDCA in serum or plasma.[9][10][11][12]
A. Materials and Reagents:
-
THDCA Analytical Standard
-
Deuterated internal standard (e.g., Taurodeoxycholic acid-d4)[13]
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid and Ammonium Acetate (LC-MS grade)
-
Bile acid-depleted serum (for standard curve preparation)
-
Microcentrifuge tubes (1.5 mL)
B. Sample Preparation (Protein Precipitation): [11][12]
-
Pipette 200 µL of serum/plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard mixture (e.g., at 1000 ng/mL in methanol) and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or vial.
-
For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water).
C. LC-MS/MS Conditions: The following table summarizes typical parameters for LC-MS/MS analysis.
Table 2: Example LC-MS/MS Parameters for THDCA Analysis
| Parameter | Recommended Setting | Reference |
| LC System | Agilent 1290 Infinity LC or equivalent | [9] |
| Column | Ascentis® Express C18 (15 cm x 4.6 mm, 2.7 µm) or equivalent | [12] |
| Mobile Phase A | Water with 5 mM ammonium acetate and 0.012% formic acid | [12] |
| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.012% formic acid | [12] |
| Flow Rate | 0.6 mL/min | [12] |
| Column Temp. | 40 °C | [12] |
| Injection Vol. | 5-10 µL | [14][15] |
| Gradient | 70% to 95% B over 10 minutes, hold for 4 minutes | [12] |
| MS System | Triple Quadrupole (e.g., Agilent 6495D, SCIEX 4000 Q-Trap) | [9][10] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [10] |
| Ion Spray Voltage | -4200 V | [10] |
| Source Temp. | 500 °C | [10] |
| MRM Transition | Precursor Ion (m/z): 498.3-498.5, Product Ion (m/z): 80.0, 124.0 | [9][14] |
Note: MRM transitions should be optimized for the specific instrument used.
Protocol 2: Analysis of THDCA by HPLC-ELSD
For laboratories without access to mass spectrometry, HPLC with an Evaporative Light Scattering Detector (ELSD) provides a viable alternative for bile acid analysis, as these compounds lack strong UV chromophores.[15]
A. Materials and Reagents:
-
THDCA Analytical Standard
-
HPLC-grade Methanol, Acetonitrile, and Water
-
All other reagents should be HPLC grade or higher.
B. Sample Preparation: Follow the same sample preparation protocol as described for LC-MS/MS (Protocol 1, Section B).
C. HPLC-ELSD Conditions: The following parameters are adapted from a method for separating a broad range of bile acids.[15]
Table 3: Example HPLC-ELSD Parameters for THDCA Analysis
| Parameter | Recommended Setting | Reference |
| HPLC System | Agilent 1260 Infinity II or equivalent | [15] |
| Column | InfinityLab Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) | [15] |
| Mobile Phase A | Water | [15] |
| Mobile Phase B | Acetonitrile | [15] |
| Flow Rate | 1.5 mL/min | [15] |
| Column Temp. | 60 °C | [15] |
| Injection Vol. | 10 µL | [15] |
| Gradient | 0-5 min, 40% B; 5-20 min, 40-60% B; 20-25 min, 100% B | [15] |
| ELSD System | Agilent 1290 Infinity II ELSD or equivalent | [15] |
| Evaporator Temp. | 80 °C | [15] |
| Nebulizer Temp. | 30 °C | [15] |
| Gas Flow Rate | 1.60 SLM (Nitrogen) | [15] |
D. Data Analysis and Quantification: For both protocols, quantification is achieved by creating a standard curve.
-
Prepare a series of calibrators by spiking known concentrations of the THDCA analytical standard into a surrogate matrix (e.g., bile acid-depleted serum).
-
Process the calibrators alongside the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio (THDCA peak area / Internal Standard peak area) against the nominal concentration of the calibrators.
-
Determine the concentration of THDCA in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Multi-Omics Identified THDCA as a Key Contributor to Hyperlipidemia and as a Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Chromatogram Detail [sigmaaldrich.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. Study on the Determination of Tauroursodeoxycholic Acid in Bear Bile Powder by HPLC-MS/MS | Frontier Scientific Publishing Pte. Ltd. [front-sci.com]
- 15. lcms.cz [lcms.cz]
Application Notes: Cell-Based Assays for Taurohyodeoxycholic Acid (THDCA) Activity
Introduction
Taurohyodeoxycholic acid (THDCA) is a taurine-conjugated secondary bile acid. Bile acids are increasingly recognized not just for their role in digestion but as crucial signaling molecules that regulate a variety of metabolic and inflammatory pathways.[1][2] They exert their effects by activating specific receptors, primarily the G protein-coupled bile acid receptor 1 (TGR5) and the farnesoid X receptor (FXR).[1][2] THDCA, a hydrophilic bile acid, has been shown to influence biliary lipid secretion, reduce the size of gallstones, and exhibit anti-inflammatory properties, such as reducing the expression of TNF-α and IL-6 in a mouse model of colitis.[3][4]
These application notes provide detailed protocols for cell-based assays to characterize the biological activity of THDCA, focusing on its effects on cell viability and its interaction with key bile acid receptors. The provided methodologies are designed for researchers in cell biology, pharmacology, and drug development to evaluate the therapeutic potential of THDCA.
Signaling Pathways of Bile Acids
Bile acids like THDCA can activate two main signaling pathways: the TGR5 pathway and the FXR pathway. TGR5 is a cell surface receptor that, upon activation, stimulates adenylate cyclase to produce intracellular cAMP.[5][6] This cascade influences inflammation, energy homeostasis, and glucose metabolism.[6][7] FXR is a nuclear receptor that, when activated by a ligand, translocates to the nucleus and regulates the transcription of target genes involved in bile acid, lipid, and glucose homeostasis.[8][9]
Experimental Protocols
The following section details the protocols for assessing THDCA's activity in a cellular context.
General Experimental Workflow
A typical workflow for a cell-based assay involves seeding cells, treating them with the compound of interest, incubating for a defined period, and then measuring the desired endpoint.
Protocol 1: Cytotoxicity and Cytoprotection Assay
This protocol is designed to evaluate the cytotoxic effects of THDCA alone or its ability to protect cells from a known cytotoxic agent. A study using the human hepatoma cell line HepG2 provides a basis for this assay.[10]
1. Objective: To determine the concentration- and time-dependent effects of THDCA on cell viability.
2. Materials:
-
Cell Line: HepG2 (human hepatocellular carcinoma).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Reagents:
3. Procedure:
-
Cell Seeding: Culture HepG2 cells to ~80% confluency. Detach cells using Trypsin-EDTA, centrifuge, and resuspend in fresh culture medium. Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Preparation of THDCA: Prepare a stock solution of THDCA in a suitable solvent like DMSO.[3] Further dilute in culture medium to achieve final concentrations ranging from 50 µM to 800 µM.[10] Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment:
-
Cytotoxicity: Remove the old medium from the cells and add 100 µL of medium containing different concentrations of THDCA. Include a vehicle control (medium with DMSO).
-
Cytoprotection: To test for protective effects, pre-incubate cells with THDCA for a set time before co-incubating with a known cytotoxic agent like DCA (e.g., 350 µM).[10]
-
-
Incubation: Incubate the plate for 24, 48, and 72 hours.[10]
-
Measurement of Cytotoxicity: At each time point, collect the cell culture supernatant. Measure the activity of a released enzyme like Aspartate Aminotransferase (AST) or Lactate Dehydrogenase (LDH) using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed completely) and subtract the background from the vehicle control.
Protocol 2: TGR5 Receptor Activation Assay
This protocol uses a reporter gene assay to measure the activation of the TGR5 receptor by THDCA. TGR5 activation leads to an increase in intracellular cAMP, which can be measured directly or indirectly through a cAMP-responsive element (CRE) linked to a reporter gene like luciferase.[12]
1. Objective: To quantify the agonist activity of THDCA on the TGR5 receptor.
2. Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human TGR5 and a CRE-luciferase reporter construct. Reporter assay kits are commercially available.[12]
-
Culture Medium: As recommended for the specific cell line (e.g., DMEM with 10% FBS).
-
Reagents:
-
This compound (THDCA)
-
Known TGR5 agonist (e.g., INT-777) as a positive control.[5]
-
Luciferase assay reagent.
-
3. Procedure:
-
Cell Seeding: Seed the TGR5 reporter cells in a white, clear-bottom 96-well plate at a density optimized for the cell line. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of THDCA and the positive control in the appropriate assay medium. Remove the culture medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂.
-
Measurement of Luciferase Activity: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well and measure luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase signal to a vehicle control. Plot the normalized response against the log of the THDCA concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Protocol 3: FXR Nuclear Receptor Activation Assay
This protocol employs a cell-based transactivation assay to determine if THDCA can activate the Farnesoid X Receptor (FXR). This assay typically uses a cell line co-transfected with an expression vector for FXR and a reporter plasmid containing multiple copies of an FXR response element (FXRE) upstream of a luciferase gene.[8][9]
1. Objective: To quantify the agonist or antagonist activity of THDCA on the FXR nuclear receptor.
2. Materials:
-
Cell Line: HepG2 or HEK293 cells.
-
Plasmids: FXR expression vector and an FXRE-luciferase reporter vector.
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Reagents:
-
This compound (THDCA)
-
Known FXR agonist (e.g., Chenodeoxycholic acid (CDCA) or GW4064) as a positive control.[9]
-
Luciferase assay system.
-
3. Procedure:
-
Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the FXR expression and FXRE-reporter plasmids according to the transfection reagent manufacturer's protocol. A β-galactosidase plasmid can be co-transfected for normalization of transfection efficiency.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of THDCA, a positive control (CDCA), and a vehicle control.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Measurement of Luciferase Activity: Lyse the cells and measure luciferase activity using a luminometer. If used, measure β-galactosidase activity for normalization.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity or total protein content. Calculate the fold induction relative to the vehicle control. Determine the EC₅₀ value by plotting the fold induction against the log of the THDCA concentration.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of THDCA on HepG2 Cells
This table summarizes representative data on the cytotoxic effects of THDCA and Tauroursodeoxycholic acid (TUDCA) on HepG2 cells, as measured by Aspartate Aminotransferase (AST) release. Data is expressed as a fold change relative to the control value.[10]
| Concentration (µM) | Incubation Time | THDCA (AST Release, Fold Change ± SD) | TUDCA (AST Release, Fold Change ± SD) |
| Up to 200 | 24 h | Not cytotoxic | Not cytotoxic |
| 400 | 24 h | Not cytotoxic | Not cytotoxic |
| 800 | 24 h | Slight increase | Slight increase |
| 800 | 48 h | 2.97 ± 0.88 | 1.50 ± 0.20 |
| 800 | 72 h | 4.50 ± 1.13 | 1.80 ± 0.43 |
Data adapted from Roda A, et al., 1994.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Effect of this compound on biliary lipid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. G-protein-coupled bile acid receptor 1 (GPBAR1, TGR5) agonists reduce the production of proinflammatory cytokines and stabilize the alternative macrophage phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The farnesoid X receptor controls gene expression in a ligand- and promoter-selective fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (THDCA) | taurine-conjugated form of hyodeoxycholic acid | CAS 38411-85-7 | InvivoChem [invivochem.com]
- 11. Cell Dissociation and Trypsin for Cell Culture | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Taurohyodeoxycholic Acid (THDCA) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Taurohyodeoxycholic acid (THDCA), a hydrophilic bile acid with therapeutic potential. This document includes summaries of quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways to guide researchers in their study design and execution.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies involving THDCA administration, providing a comparative overview of dosages, effects, and key outcomes.
Table 1: THDCA Administration in Animal Models of Gallstone Prevention and Cholestasis
| Animal Model | Condition | THDCA Dosage & Administration Route | Duration | Key Quantitative Findings | Reference |
| Mice | Lithogenic Diet-Induced Gallstones | 230 and 450 mg/kg b.w., oral | 8 weeks | Significantly decreased gallstone and steatosis incidence. | [1] |
| Rats | Taurochenodeoxycholic acid (TCDCA)-induced cholestasis | 8 µmol/min/kg, intravenous co-infusion with TCDCA | Not specified | Preserved bile flow; Almost completely abolished the leakage of alkaline phosphatase (AP) and lactate dehydrogenase (LDH) into bile; Increased phospholipid secretion. | [2] |
Table 2: Chronic Toxicity Studies of THDCA in Rats
| Administration Route | Dosage Levels | Duration | Key Quantitative Findings | Reference |
| Oral | Up to 500 mg/kg/day | 52 weeks | No-effect dose level estimated to be 500 mg/kg/day. No significant changes in mortality, physical appearance, behavior, food/water consumption, body weight, hematology, serum biochemistry, urinalysis, or organ weights. | |
| Intraperitoneal | Up to 200 mg/kg/day | 24 weeks | No-effect dose level estimated to be 200 mg/kg/day. No treatment-related changes observed. |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments involving THDCA.
Protocol for Gallstone Prevention in a Mouse Model
This protocol is adapted from studies investigating the effect of bile acids on the prevention of cholesterol gallstones in mice fed a lithogenic diet.
Objective: To evaluate the efficacy of THDCA in preventing the formation of cholesterol gallstones.
Materials:
-
Male C57BL/6 mice
-
Lithogenic diet (e.g., containing 1.25% cholesterol, 15% fat, and 0.5% cholic acid)
-
This compound (THDCA)
-
Vehicle for THDCA administration (e.g., saline)
-
Gavage needles
-
Standard laboratory equipment for animal housing and monitoring
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the laboratory conditions for at least one week before the experiment.
-
Group Allocation: Randomly divide the mice into the following groups:
-
Control Group: Fed a standard diet.
-
Lithogenic Diet (LD) Group: Fed a lithogenic diet and administered the vehicle.
-
LD + THDCA Group(s): Fed a lithogenic diet and administered THDCA at desired dose levels (e.g., 230 mg/kg and 450 mg/kg).
-
-
THDCA Preparation and Administration:
-
Prepare a homogenous suspension of THDCA in the chosen vehicle.
-
Administer THDCA or vehicle daily via oral gavage for the duration of the study (e.g., 8 weeks).
-
-
Dietary Regimen: Provide the respective diets and water ad libitum for the entire experimental period.
-
Monitoring: Monitor the animals' body weight and general health status regularly.
-
Sample Collection (at the end of the study):
-
Anesthetize the mice and collect blood samples for serum lipid analysis.
-
Euthanize the animals and carefully dissect the gallbladder.
-
Examine the gallbladder for the presence of gallstones and cholesterol crystals.
-
Collect liver tissue for histological analysis (e.g., H&E staining for steatosis).
-
-
Analysis:
-
Quantify the incidence and severity of gallstone formation.
-
Analyze serum levels of total cholesterol, triglycerides, and other relevant lipids.
-
Perform histological scoring of liver steatosis.
-
Protocol for Assessing Hepatoprotective Effects in a Rat Model of Cholestasis
This protocol is based on studies investigating the protective effects of THDCA against bile acid-induced liver injury.
Objective: To determine the ability of THDCA to protect against taurochenodeoxycholic acid (TCDCA)-induced cholestasis and liver injury.
Materials:
-
Male Sprague-Dawley rats
-
This compound (THDCA)
-
Taurochenodeoxycholic acid (TCDCA)
-
Saline solution
-
Anesthesia (e.g., pentobarbital)
-
Surgical instruments for bile duct cannulation
-
Infusion pumps
-
Bile collection tubes
Procedure:
-
Animal Preparation:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rat and perform a midline laparotomy.
-
Cannulate the common bile duct for bile collection.
-
Cannulate the jugular vein for infusions.
-
-
Experimental Groups:
-
Control Group: Infuse with saline.
-
TCDCA Group: Infuse with TCDCA (e.g., 8 µmol/min/kg).
-
TCDCA + THDCA Group: Co-infuse with TCDCA and THDCA at the same dose.
-
-
Infusion:
-
Start a continuous intravenous infusion of the respective solutions using an infusion pump.
-
-
Bile Collection and Analysis:
-
Collect bile at regular intervals (e.g., every 15 minutes).
-
Measure bile flow rate.
-
Analyze bile for the concentration of bile acids, phospholipids, cholesterol, alkaline phosphatase (AP), and lactate dehydrogenase (LDH).
-
-
Blood Sampling: Collect blood samples at the end of the experiment to assess liver function enzymes (e.g., ALT, AST).
-
Data Analysis: Compare the bile flow, biliary composition, and serum liver enzyme levels between the different experimental groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize key concepts related to THDCA's mechanism of action and experimental design.
Experimental workflow for gallstone prevention study.
References
- 1. The effect of Tauroursodeoxycholic acid (TUDCA) and gut microbiota on murine gallbladder stone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of gut FXR improves the metabolism of bile acids, intestinal barrier, and microbiota under cholestatic condition caused by GCDCA in mice - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Drug Development: A Detailed LC-MS/MS Method for Comprehensive Bile Acid Profiling, Including Tetrahydroxydodecanoic Acid (THDCA)
Application Note & Protocol
For researchers, scientists, and professionals in drug development, this document provides a comprehensive and detailed methodology for the quantitative analysis of a broad range of bile acids, including the less commonly profiled Tetrahydroxydodecanoic acid (THDCA), from biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This high-throughput method is designed for robustness, sensitivity, and specificity, enabling a deeper understanding of bile acid metabolism and its role in disease and drug response.
Introduction
Bile acids are increasingly recognized not just for their role in digestion but as critical signaling molecules that regulate a wide array of metabolic pathways through receptors like the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[1][2][3] Dysregulation of bile acid profiles is implicated in various diseases, making their accurate quantification essential for diagnostics and therapeutic development.[4][5][6] This application note details a validated LC-MS/MS method for the simultaneous quantification of primary, secondary, and conjugated bile acids, with the inclusion of THDCA, providing a powerful tool for metabolic research.
The analytical challenges in bile acid analysis are significant, stemming from their structural similarity, the presence of isomers, and the wide dynamic range of concentrations in biological samples.[4][7][8] This protocol addresses these challenges through optimized sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation (Human Plasma)
A simple and effective protein precipitation method is employed for the extraction of bile acids from plasma.[9][10]
Materials:
-
Human EDTA plasma samples
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) solution (a mixture of deuterated bile acid standards in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (50:50 Methanol:Water)
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution (50:50 Methanol:Water).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
UHPLC system
Column:
-
C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm)[5]
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 40 |
| 8.0 | 60 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 20 |
| 15.0 | 20 |
Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer
Ionization Mode:
Detection Mode:
-
Multiple Reaction Monitoring (MRM)
Key MS Parameters:
-
Ion Spray Voltage: -4500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
MRM Transitions: The MRM transitions for each bile acid, including THDCA, and their corresponding internal standards need to be optimized. The transitions typically involve the precursor ion ([M-H]⁻) and a specific product ion. For unconjugated bile acids that show limited fragmentation, monitoring the precursor ion to precursor ion transition can be employed.[11]
Data Presentation
Quantitative data for a representative set of bile acids, including linearity, limit of quantification (LOQ), precision, and accuracy, are summarized in the tables below. These values are indicative of the expected performance of the method.
Table 1: Linearity and Limit of Quantification (LOQ)
| Analyte | Calibration Range (ng/mL) | R² | LOQ (ng/mL) |
| Cholic Acid (CA) | 1 - 1000 | >0.99 | 1 |
| Chenodeoxycholic Acid (CDCA) | 1 - 1000 | >0.99 | 1 |
| Deoxycholic Acid (DCA) | 1 - 1000 | >0.99 | 1 |
| Lithocholic Acid (LCA) | 0.5 - 500 | >0.99 | 0.5 |
| Glycocholic Acid (GCA) | 5 - 5000 | >0.99 | 5 |
| Taurocholic Acid (TCA) | 5 - 5000 | >0.99 | 5 |
| THDCA | 1 - 1000 | >0.99 | 1 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| CA | Low | <10 | <15 | 85-115 |
| Mid | <10 | <15 | 85-115 | |
| High | <10 | <15 | 85-115 | |
| CDCA | Low | <10 | <15 | 85-115 |
| Mid | <10 | <15 | 85-115 | |
| High | <10 | <15 | 85-115 | |
| GCA | Low | <10 | <15 | 85-115 |
| Mid | <10 | <15 | 85-115 | |
| High | <10 | <15 | 85-115 | |
| THDCA | Low | <15 | <15 | 80-120 |
| Mid | <15 | <15 | 80-120 | |
| High | <15 | <15 | 80-120 |
Visualizations
The following diagrams illustrate the experimental workflow and a key bile acid signaling pathway.
Caption: Experimental workflow for bile acid profiling.
Caption: Bile acid signaling via FXR and TGR5 pathways.
Conclusion
The LC-MS/MS method presented here provides a robust, sensitive, and high-throughput solution for the quantitative profiling of a comprehensive panel of bile acids, including THDCA, in biological matrices. This detailed protocol and the accompanying data serve as a valuable resource for researchers and scientists in drug development and metabolic disease research, enabling a more thorough investigation of the role of bile acids in health and disease. The adaptability of this method allows for its application across various research and clinical settings.
References
- 1. Frontiers | Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System [frontiersin.org]
- 2. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acid analysis [sciex.com]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile Acids Kit for LC-MS [sigmaaldrich.com]
- 10. Serum bile acids profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application on pediatric liver and intestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Taurohyodeoxycholic Acid in Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the study of Taurohyodeoxycholic acid (THDCA) as a potential therapeutic agent for hyperlipidemia. The protocols outlined below are based on established methodologies for inducing hyperlipidemia and assessing the efficacy of lipid-lowering compounds.
Introduction to this compound (THDCA) and Hyperlipidemia
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. Bile acids, traditionally known for their role in dietary lipid absorption, are now recognized as crucial signaling molecules in regulating lipid and glucose metabolism.[1][2] this compound (THDCA), a secondary bile acid, has emerged as a potential therapeutic agent for hyperlipidemia.[1] It is involved in the enterohepatic circulation of bile acids and has been shown to influence lipid levels through interactions with key metabolic receptors like the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5).[1][3] Animal models are indispensable tools for elucidating the precise mechanisms of action and evaluating the therapeutic potential of THDCA.
Recommended Animal Models for THDCA Studies
The selection of an appropriate animal model is critical for obtaining clinically relevant data. Rodents are the most common choice for hyperlipidemia research due to their cost-effectiveness, ease of handling, and the availability of genetic modifications.
-
Mice (Mus musculus): C57BL/6 mice are particularly susceptible to diet-induced hyperlipidemia and atherosclerosis, making them a widely used strain.[4] They exhibit a lipid profile characterized by high HDL and low LDL, but a high-fat diet (HFD) can effectively shift this balance to mimic a more human-like hyperlipidemic state.[4] Genetically modified models, such as LDL receptor knockout (LDLr-/-) mice, can also be used as they are highly responsive to drugs that modify LDL-C.[5]
-
Rats (Rattus norvegicus): Sprague-Dawley and Wistar rats are commonly used for inducing hyperlipidemia.[1][6] Rats are larger than mice, which facilitates procedures like blood collection.[4] Diet-induced hyperlipidemia in rats effectively increases plasma total cholesterol (TC), triglycerides (TG), and LDL-cholesterol (LDL-C).[4]
-
Hamsters (Mesocricetus auratus): The hamster is another valuable model because its lipid metabolism more closely resembles that of humans, particularly in its response to dietary cholesterol. Feeding hamsters a high-cholesterol, high-fat diet leads to significant increases in serum total cholesterol and LDL-C, making them an excellent model for studying atherosclerosis development.[7]
Experimental Protocols
Protocol for Induction of Hyperlipidemia (Diet-Induced Model)
This protocol describes the induction of hyperlipidemia in mice or rats using a high-fat diet (HFD), a method that closely mimics the condition in humans resulting from dietary habits.[8]
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats (6-8 weeks old).[1][4]
-
Standard chow diet (for control group).
-
High-Fat Diet (HFD). A typical composition consists of: 60-70% standard chow, 10-15% lard or butter, 20% sucrose, and 1-2.5% cholesterol.[7][9]
-
Metabolic cages for housing.
Procedure:
-
Acclimatization: Upon arrival, allow animals to acclimate for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Group Allocation: Divide animals randomly into a control group and a high-fat diet (HFD) group.
-
Diet Administration:
-
Control Group: Feed the standard chow diet for the duration of the study.
-
HFD Group: Feed the high-fat diet for a period of 4 to 8 weeks to induce hyperlipidemia.[3]
-
-
Model Validation: After the induction period, collect blood samples to measure baseline lipid profiles (TC, TG, LDL-C, HDL-C). A significant increase in TC, TG, and LDL-C in the HFD group compared to the control group confirms the successful establishment of the hyperlipidemia model.[9][10]
Protocol for THDCA Efficacy Study
Following the successful induction of hyperlipidemia, this protocol outlines the procedure for evaluating the therapeutic effects of THDCA.
Materials:
-
Hyperlipidemic mice or rats (from Protocol 3.1).
-
This compound (THDCA).
-
Vehicle for administration (e.g., normal saline or 0.5% carboxymethylcellulose).
-
Oral gavage needles.
Procedure:
-
Treatment Group Allocation: Divide the hyperlipidemic animals into the following groups:
-
HFD Model Group: Continues to receive the HFD and the vehicle.
-
THDCA Treatment Groups: Continue to receive the HFD and are treated with THDCA at different doses (e.g., low, medium, high dose). A common dose range for a related bile acid, TCDCA, in mice is 25, 50, and 100 mg/kg/day.[10][11]
-
(Optional) Positive Control Group: Continues to receive the HFD and is treated with a standard lipid-lowering drug like fenofibrate (50 mg/kg/day).[10]
-
-
Drug Administration: Administer THDCA or vehicle orally via gavage once daily for a period of 4 to 8 weeks.[10]
-
Monitoring: Monitor body weight and food intake weekly throughout the treatment period.
-
Sample Collection: At the end of the treatment period, fast the animals overnight. Collect blood samples via cardiac puncture under anesthesia for biochemical analysis. Euthanize the animals and harvest the liver and other relevant tissues for histopathological and molecular analysis.
Key Experimental Methodologies
Serum Biochemical Analysis
Objective: To quantify the levels of key lipids in the blood.
Procedure:
-
Collect blood into serum separator tubes.
-
Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Analyze the serum for Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C) using commercially available enzymatic assay kits according to the manufacturer's instructions.[12]
Liver Histopathology
Objective: To visually assess lipid accumulation and tissue damage in the liver.
Procedure:
-
Tissue Fixation: Fix a portion of the harvested liver in 10% neutral buffered formalin. For frozen sections, embed a separate portion in Optimal Cutting Temperature (OCT) compound and freeze immediately.
-
Hematoxylin and Eosin (H&E) Staining:
-
Dehydrate the formalin-fixed tissue, embed in paraffin, and cut into 5 µm sections.
-
Stain the sections with H&E to observe liver morphology, hepatocyte structure, inflammation, and steatosis. In hyperlipidemic animals, expect to see enlarged hepatocytes, lipid droplet accumulation, and potential inflammatory cell infiltration.[13]
-
-
Oil Red O (ORO) Staining:
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative results from a study evaluating THDCA in a diet-induced hyperlipidemia mouse model. The values are representative based on published findings.
Table 1: Effect of THDCA on Serum Lipid Profile in HFD-Induced Hyperlipidemic Mice
| Group | TC (mg/dL) | TG (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Control (Standard Diet) | 100 ± 10 | 80 ± 8 | 30 ± 5 | 60 ± 6 |
| HFD Model | 250 ± 25 | 180 ± 20 | 150 ± 15 | 40 ± 5 |
| HFD + THDCA (50 mg/kg) | 180 ± 20 | 120 ± 15 | 90 ± 10 | 50 ± 6 |
*Values represent a significant difference compared to the HFD Model group.
Table 2: Effect of THDCA on Body and Liver Weight in HFD-Induced Hyperlipidemic Mice
| Group | Final Body Weight (g) | Liver Weight (g) | Liver Index (%) |
| Control (Standard Diet) | 25 ± 2.0 | 1.0 ± 0.1 | 4.0 ± 0.2 |
| HFD Model | 38 ± 3.5 | 2.2 ± 0.3 | 5.8 ± 0.4 |
| HFD + THDCA (50 mg/kg) | 32 ± 3.0 | 1.6 ± 0.2 | 5.0 ± 0.3* |
*Values represent a significant difference compared to the HFD Model group. Liver Index = (Liver Weight / Body Weight) x 100.
Mechanism of Action & Signaling Pathways
THDCA and other bile acids regulate lipid metabolism primarily by activating nuclear and cell surface receptors. The two key receptors are FXR and TGR5.[1]
-
Farnesoid X Receptor (FXR): As an endogenous ligand, bile acids like THDCA can activate FXR, which is highly expressed in the liver and intestine.[1] FXR activation plays a central role in inhibiting bile acid synthesis from cholesterol, a key pathway for cholesterol catabolism.[14] It also influences the expression of genes involved in lipoprotein and triglyceride metabolism, generally leading to a reduction in circulating lipid levels.[2][5]
-
Takeda G protein-coupled receptor 5 (TGR5): Activation of TGR5 by bile acids can stimulate energy expenditure in brown adipose tissue and muscle, contributing to improved metabolic health.[1]
The interplay between bile acids, gut microbiota, and these receptors is crucial. Gut bacteria are responsible for converting primary bile acids into secondary bile acids like THDCA, and this process significantly impacts the overall bile acid pool and its signaling capacity.[1]
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for evaluating THDCA in a diet-induced hyperlipidemia model.
Caption: Simplified signaling pathway of THDCA in regulating lipid metabolism.
References
- 1. Multi-Omics Identified THDCA as a Key Contributor to Hyperlipidemia and as a Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid treatment and FXR agonism lower postprandial lipemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies in mice, hamsters, and rats demonstrate that repression of hepatic apoA-I expression by taurocholic acid in mice is not mediated by the farnesoid-X-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hyperlipidemic hamster as a model of experimental atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia [frontiersin.org]
- 11. Metabolomics and Lipidomics Study Unveils the Impact of Tauroursodeoxycholic Acid on Hyperlipidemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Taurohyodeoxycholic Acid in In Vitro Hepatocyte Protection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurohyodeoxycholic acid (THDCA) is a hydrophilic bile acid that has demonstrated potential in protecting hepatocytes from various forms of cellular injury. In the field of drug development and liver disease research, in vitro models of hepatocyte protection are crucial for screening potential therapeutic agents and elucidating mechanisms of liver damage. These application notes provide detailed protocols for utilizing THDCA in such studies, focusing on its cytoprotective effects against toxic bile acid-induced injury. The methodologies outlined below cover the assessment of hepatocyte viability, apoptosis, and oxidative stress, providing a comprehensive framework for investigating the hepatoprotective properties of THDCA.
Data Presentation
The following tables summarize quantitative data from comparative studies of this compound (THDCA) and Tauroursodeoxycholic acid (TUDCA), another well-characterized hepatoprotective bile acid. This data is derived from studies using the HepG2 human hepatoma cell line and serves as a reference for expected outcomes in in vitro experiments.
Table 1: Cytotoxicity of THDCA and TUDCA on HepG2 Cells (Aspartate Transaminase - AST Release) [1]
| Concentration (µM) | Time (hours) | THDCA (AST Release as fold change over control) | TUDCA (AST Release as fold change over control) |
| 800 | 48 | 2.97 ± 0.88 | 1.50 ± 0.20 |
| 800 | 72 | 4.50 ± 1.13 | 1.80 ± 0.43 |
Data represents mean ± standard deviation. At concentrations up to 400 µM, neither THDCA nor TUDCA showed significant cytotoxicity at 24 hours.
Table 2: Cytoprotective Effect of THDCA and TUDCA against Deoxycholic Acid (DCA)-Induced Cytotoxicity in HepG2 Cells [1]
| Treatment | % Decrease in DCA-induced AST Release |
| 50 µM THDCA + 350 µM DCA | ~5% |
| 50 µM TUDCA + 350 µM DCA | 23% |
This data suggests that while both are hydrophilic bile acids, TUDCA exhibits a more potent cytoprotective effect against DCA-induced toxicity in this model.
Experimental Protocols
The following are detailed protocols for key experiments to assess the hepatoprotective effects of THDCA in vitro.
Protocol 1: Assessment of Hepatocyte Viability using the MTT Assay
This protocol is adapted for primary hepatocytes to measure cell viability based on mitochondrial metabolic activity.
Materials:
-
Primary hepatocytes or hepatoma cell line (e.g., HepG2)
-
Collagen-coated 96-well plates
-
William's Medium E or other suitable culture medium
-
Fetal Bovine Serum (FBS)
-
Dexamethasone and Insulin solutions
-
This compound (THDCA)
-
A toxic bile acid (e.g., Deoxycholic Acid - DCA or Glycochenodeoxycholic acid - GCDCA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Acidified isopropanol (0.04 N HCl in isopropanol)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Isolate primary hepatocytes or culture HepG2 cells.
-
Seed the hepatocytes in collagen-coated 96-well plates at a density of 1.5 x 10^5 cells/cm².
-
Culture the cells in William's Medium E supplemented with 10% FBS, 100 nM dexamethasone, and 100 nM insulin at 37°C in a 5% CO2 atmosphere. Allow cells to attach for at least 4 hours.
-
-
Treatment:
-
After cell attachment, remove the seeding medium.
-
Add fresh medium containing various concentrations of THDCA (e.g., 50, 100, 200, 400, 800 µM) with or without a toxic bile acid such as 350 µM DCA.
-
Include control wells with medium alone and wells with the toxic bile acid alone.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the medium from each well.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
After incubation, carefully remove the medium.
-
Add 100 µL of acidified isopropanol to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control wells.
Protocol 2: Measurement of Apoptosis using a Caspase-3 Activity Assay
This protocol outlines the measurement of caspase-3 activity, a key executioner caspase in the apoptotic pathway.
Materials:
-
Hepatocytes cultured in 6-well plates
-
THDCA and a pro-apoptotic stimulus (e.g., GCDCA)
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay Buffer
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed hepatocytes in 6-well plates and allow them to attach.
-
Pre-incubate the cells with different concentrations of THDCA for 1-6 hours.
-
Induce apoptosis by adding a pro-apoptotic agent like 50 µM GCDCA.
-
Incubate for a further 4-24 hours.
-
-
Cell Lysis:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant containing the cytosolic extract.
-
-
Caspase-3 Activity Assay:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50 µg of protein from each lysate to individual wells.
-
Add Assay Buffer to each well to a final volume of 90 µL.
-
Add 10 µL of the Caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Protocol 3: Assessment of Oxidative Stress using the DCFH-DA Assay
This protocol measures the generation of reactive oxygen species (ROS) within hepatocytes.
Materials:
-
Hepatocytes cultured in black, clear-bottom 96-well plates
-
THDCA and an ROS-inducing agent (e.g., a toxic bile acid or H2O2)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed hepatocytes in black, clear-bottom 96-well plates.
-
Treat the cells with THDCA and/or an ROS-inducing agent as described in the previous protocols.
-
-
DCFH-DA Staining:
-
After the treatment period, remove the culture medium and wash the cells gently with warm HBSS.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM in HBSS).
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement of Fluorescence:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
Data Analysis:
-
Quantify the fluorescence intensity and express it as a percentage of the control or as a fold-change.
Visualizations
Diagram 1: Experimental Workflow for Assessing THDCA Hepatoprotection
References
Troubleshooting & Optimization
improving the solubility of Taurohyodeoxycholic acid in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Taurohyodeoxycholic acid (THDCA) in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THDCA) and why is its aqueous solubility a concern?
A1: this compound is a taurine-conjugated secondary bile acid. Like other bile acids, it is an amphiphilic molecule with both a hydrophilic (water-loving) and a hydrophobic (water-fearing) region. This structure is crucial for its biological role in emulsifying fats but also presents challenges for preparing homogenous aqueous solutions in a laboratory setting. Achieving a stable, clear solution at a desired concentration is critical for ensuring accurate and reproducible experimental results.
Q2: What are the general solubility properties of THDCA?
A2: THDCA is sparingly soluble in water but shows good solubility in organic solvents. For preparing aqueous solutions, it is common practice to first create a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF). The sodium salt form of THDCA is more amenable to direct dissolution in aqueous buffers, although the achievable concentration may be limited.
Q3: Why is my THDCA solution cloudy or forming a precipitate in my aqueous buffer?
A3: Cloudiness or precipitation typically occurs for one of the following reasons:
-
Concentration Limit Exceeded: The concentration of THDCA in the final aqueous solution has surpassed its solubility limit under the current conditions (e.g., pH, temperature).
-
"Salting Out" Effect: When diluting a concentrated organic stock solution into an aqueous buffer, the rapid change in solvent polarity can cause the less soluble THDCA to precipitate out before it can be properly solvated by the water molecules.
-
Incorrect pH: The pH of the buffer can significantly impact the solubility of bile acids.
-
Low Temperature: Solubility of bile acids generally decreases at lower temperatures.
Q4: How does pH affect the solubility of THDCA?
A4: The taurine conjugation of THDCA gives it a low pKa value (around 2). This means it remains ionized (in its more soluble salt form) over a broad pH range, including the acidic conditions of the upper intestine. In the lab, using a buffer with a physiological pH (e.g., PBS at pH 7.2) is common. While taurine-conjugated bile acids are generally soluble at neutral pH, extreme pH values can alter solubility. For glycine-conjugated and unconjugated bile acids, solubility is highly dependent on the pH being above their pKa (around 4-5) to ensure they are in the deprotonated, more soluble salt form.
Q5: Can I heat the solution or use sonication to improve THDCA solubility?
A5: Yes, both methods are recommended.
-
Heating: Gently warming the solution to 37°C can significantly aid in dissolving THDCA. The solubility of most bile acids increases with temperature.
-
Sonication: Using an ultrasonic bath for a few minutes can provide the energy needed to break up aggregates and promote dissolution, especially for compounds that are difficult to dissolve.
Q6: What is the critical micelle concentration (CMC) and how does it relate to solubility?
A6: The Critical Micelle Concentration (CMC) is the specific concentration above which bile acid molecules spontaneously self-assemble into aggregates called micelles. The hydrophobic parts of the THDCA molecules form the core of the micelle, while the hydrophilic parts face outward into the water. This phenomenon dramatically increases the apparent solubility of the bile acid, allowing the solution to hold a much higher total concentration of the compound than would be possible if it were only present as individual molecules (monomers).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding organic stock solution to aqueous buffer. | The change in solvent polarity is too abrupt, causing the THDCA to crash out of solution. The final concentration in the aqueous buffer is too high. | 1. Add the organic stock solution to the buffer slowly, drop-by-drop, while vortexing or stirring vigorously. 2. Consider making an intermediate dilution in a mixed solvent system (e.g., DMF:PBS 1:1) before the final dilution into the aqueous buffer. 3. Ensure the final concentration of the organic solvent is minimal, as it can have physiological effects in biological assays. 4. Prepare a less concentrated final solution. |
| The final aqueous solution is hazy or cloudy. | Fine, undissolved particles or aggregates are suspended in the solution. This may be due to reaching the solubility limit or incomplete dissolution. | 1. Gently warm the solution to 37°C in a water bath. 2. Place the solution in an ultrasonic bath for 5-10 minutes to break up aggregates. 3. Verify that the pH of your buffer is appropriate. 4. If haziness persists, the solution may be supersaturated. Consider filtering through a 0.22 µm filter or preparing a fresh, less concentrated solution. |
| Cannot achieve the desired final concentration in aqueous buffer. | The desired concentration exceeds the solubility limit of THDCA under your experimental conditions. | 1. Review the solubility data to see if your target is achievable (see Table 1). 2. If using the sodium salt form, try preparing a stock solution in DMSO or ethanol to achieve a higher starting concentration before dilution. 3. Optimize the buffer conditions (pH, temperature) to maximize solubility. 4. For some in vivo applications, formulation with agents like PEG400, Tween 80, or Carboxymethyl cellulose may be necessary. |
Quantitative Solubility Data
Table 1: Solubility of this compound (THDCA) in Various Solvents.
| Solvent | Form | Approx. Solubility (mg/mL) | Reference |
| DMSO | Free Acid/Salt | 20 | |
| Ethanol | Free Acid/Salt | 20 | |
| DMF | Free Acid/Salt | 30 | |
| DMF:PBS (pH 7.2) (1:1) | Sodium Salt | 0.5 |
Note: Data is for THDCA sodium salt where specified. Solubility can vary between batches and based on the exact conditions (temperature, pH).
Experimental Protocols & Visualizations
Protocol 1: Preparing a THDCA Stock Solution in an Organic Solvent
This protocol is for creating a concentrated stock solution that can be stored and diluted for future use.
Workflow Diagram for Preparing THDCA Stock Solution
Methodology:
-
Weighing: Accurately weigh the desired amount of THDCA powder in a suitable tube.
-
Solvent Addition: Add the appropriate volume of high-purity organic solvent (e.g., DMSO) to reach the target concentration (e.g., 20 mg/mL).
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath for several minutes until the powder is completely dissolved and the solution is clear.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparing an Aqueous Working Solution from an Organic Stock
This protocol describes the critical step of diluting the concentrated stock into your final experimental buffer.
Workflow Diagram for Preparing Aqueous Working Solution
Methodology:
-
Preparation: Thaw an aliquot of the THDCA stock solution and bring your aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C).
-
Dilution: While vigorously vortexing or stirring the aqueous buffer, add the required volume of the stock solution very slowly, preferably drop-by-drop. This gradual addition is crucial to prevent the THDCA from precipitating.
-
Final Steps: Once the full volume of stock is added, continue to mix for another 1-2 minutes. Visually inspect the solution for any signs of precipitation or cloudiness. The final solution should be clear. Use this freshly prepared solution for your experiments, as storage of dilute aqueous solutions is not recommended.
Conceptual Diagram: Effect of pH on Bile Acid Solubility
This diagram illustrates the principle that bile acids are more soluble above their pKa, where they exist in their ionized (salt) form.
Technical Support Center: Taurohyodeoxycholic Acid (THDCA) Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Taurohyodeoxycholic acid (THDCA).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid THDCA powder?
For long-term stability, solid this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, THDCA has been shown to be stable for at least four years.
Q2: How should I store THDCA once it is dissolved in a solvent?
THDCA solutions are less stable than the solid powder and require colder temperatures for storage. For optimal stability, it is recommended to store THDCA solutions at -80°C, where they can be stable for up to six months. For shorter-term storage, solutions can be kept at -20°C for up to one month. It is advisable to prepare fresh solutions for critical experiments and avoid repeated freeze-thaw cycles.
Q3: What are the signs of THDCA degradation?
Visual signs of degradation in the solid powder can include discoloration (e.g., from white/off-white to yellow or brown) or changes in texture. For solutions, precipitation upon thawing or changes in color may indicate degradation or solubility issues. Analytically, degradation can be detected by the appearance of new peaks or a decrease in the main THDCA peak area in chromatographic analyses like HPLC.
Q4: What substances are incompatible with THDCA during storage and handling?
THDCA should not be stored with strong acids or bases, or strong oxidizing and reducing agents, as these can promote its degradation.
Q5: Can I store THDCA solutions at room temperature for a short period?
While some suppliers may ship THDCA at room temperature, it is not recommended for storage. For use in experiments, it is best to thaw solutions just before use and keep them on ice. Prolonged exposure to room temperature can accelerate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | THDCA degradation due to improper storage. | Verify storage conditions (temperature, light exposure). Prepare a fresh solution from solid powder stored at -20°C. Analyze the old solution using HPLC to check for degradation products. |
| Precipitate observed in thawed THDCA solution | Poor solubility or degradation. | Warm the solution to 37°C and sonicate briefly to aid dissolution. If the precipitate remains, it may be due to degradation, and a fresh solution should be prepared. |
| Discoloration of solid THDCA | Degradation due to exposure to light, moisture, or improper temperature. | Discard the discolored product. Ensure that new stock is stored in a tightly sealed container at -20°C, protected from light. |
| Appearance of extra peaks in HPLC analysis | Chemical degradation of THDCA. | Identify potential degradation products by comparing with a fresh standard. Consider performing a forced degradation study to intentionally generate and identify degradation products. |
Data Presentation: Recommended Storage Conditions for THDCA
| Form | Storage Temperature | Duration of Stability | Key Considerations |
| Solid Powder | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from light and moisture. |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent | -20°C | Up to 1 month | Suitable for short-term storage. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for THDCA
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of THDCA. Method optimization and validation are crucial for specific applications.
1. Instrumentation and Columns:
-
HPLC system with a UV detector or a Charged Aerosol Detector (CAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
A common mobile phase for bile acid analysis consists of a mixture of methanol, acetonitrile, and a buffer (e.g., 0.01 M ammonium acetate).
-
The pH of the aqueous component is typically adjusted to be slightly acidic (e.g., with formic acid).
-
A gradient elution is often necessary to separate THDCA from potential degradation products with different polarities.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of high-purity THDCA in a suitable solvent (e.g., methanol or DMSO) at a known concentration. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare the THDCA sample to be tested at a similar concentration to the standard solution using the same diluent.
4. Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 200-210 nm (if using a UV detector)
-
Gradient Program:
-
Start with a higher percentage of the aqueous phase and gradually increase the organic phase (methanol/acetonitrile) over the run to elute less polar degradation products.
-
An example gradient could be starting at 30% organic phase, increasing to 90% over 20 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.
-
5. Data Analysis:
-
Identify the THDCA peak based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of THDCA to the total peak area of all components in the chromatogram.
-
Quantify degradation products by comparing their peak areas to that of a standard, if available, or as a percentage of the total peak area.
Protocol 2: Forced Degradation Study of THDCA
Forced degradation studies are essential for identifying potential degradation pathways and validating the stability-indicating nature of an analytical method.
1. Stress Conditions:
-
Acid Hydrolysis: Incubate a THDCA solution with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a THDCA solution with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a THDCA solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose solid THDCA powder to dry heat (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose a THDCA solution or solid powder to UV light (e.g., 254 nm) and/or visible light.
2. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the stressed samples using the developed stability-indicating HPLC method (Protocol 1).
3. Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products formed under each condition. This information helps to understand the degradation pathways of THDCA.
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Quantification of Taurohyodeoxycholic Acid
Welcome to the technical support center for the accurate quantification of Taurohyodeoxycholic acid (THDCA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, with a primary focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact THDCA quantification?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as THDCA, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2] Common sources of matrix effects in bile acid analysis include phospholipids, triglycerides, and salts.[1][3]
Q2: What are the common signs of matrix effects in my LC-MS/MS data?
A2: Several signs in your chromatogram can indicate the presence of matrix effects:
-
Poor peak shape: This can include peak tailing, fronting, or splitting.[4]
-
Inconsistent retention times: Shifts in the retention time of THDCA across different samples can be a sign of matrix interference.[5]
-
Signal suppression or enhancement: A significant decrease or increase in the peak area/height of your internal standard or THDCA in biological samples compared to a clean standard solution is a strong indicator.[6]
-
Poor reproducibility: High variability in quantitative results between replicate injections of the same sample.
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it crucial for accurate THDCA quantification?
A3: A stable isotope-labeled internal standard is a synthetic version of the analyte (in this case, THDCA) where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ²H). SIL-IS are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte.[2][7][8] They co-elute with the analyte and experience the same degree of matrix effects, allowing for accurate correction of signal suppression or enhancement.[2][7][8]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during THDCA quantification.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Poor peak shape can compromise the accuracy and precision of your quantification. The following guide will help you identify and resolve the root cause.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape in LC-MS/MS analysis.
Issue 2: Signal Suppression or Enhancement (Inaccurate Quantification)
Signal suppression or enhancement is a direct consequence of matrix effects and leads to erroneous quantification. This guide provides a workflow to identify and mitigate these effects.
Troubleshooting Workflow for Signal Suppression/Enhancement
Caption: Troubleshooting workflow for signal suppression or enhancement.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for common sample preparation techniques used to mitigate matrix effects in bile acid analysis.
Table 1: Comparison of Sample Preparation Techniques for Bile Acid Analysis
| Technique | Principle | Advantages | Disadvantages | Typical Recovery (%) |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). | Simple, fast, and inexpensive. | May not effectively remove other matrix components like phospholipids, leading to significant matrix effects.[1] | 50-90% (can be lower for some bile acids)[9] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Can provide cleaner extracts than PPT by removing more interfering substances. | More labor-intensive and requires larger volumes of organic solvents. | 70-100% |
| Solid-Phase Extraction (SPE) | Analytes are isolated from the sample matrix by passing the sample through a solid sorbent that retains the analytes, which are then eluted with a different solvent. | Provides the cleanest extracts, significantly reducing matrix effects.[10][11] Can be automated. | More expensive and requires method development to optimize the sorbent and elution conditions. | 85-115% (apparent recovery)[10] |
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
-
To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard (SIL-IS) for THDCA.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[12]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for your specific application.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Load Sample: Dilute 100 µL of plasma or serum with 900 µL of water containing the SIL-IS. Load the diluted sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the bile acids with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters for THDCA Quantification
The following table provides a starting point for developing your LC-MS/MS method for THDCA. Optimization will be required for your specific instrumentation and application.
Table 2: Example LC-MS/MS Parameters for THDCA Analysis
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute THDCA, then return to initial conditions for re-equilibration. A typical run time is 10-15 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Ionization Mode | Electrospray Ionization (ESI) in Negative Mode |
| MRM Transition (Q1/Q3) | 498.3 -> 80.1 (This is a characteristic transition for taurine-conjugated bile acids) |
| Collision Energy | Optimize for your specific instrument, typically in the range of 30-50 eV. |
| Internal Standard | Deuterated or ¹³C-labeled THDCA |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. providiongroup.com [providiongroup.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Technical Support Center: Optimizing Oral Dosage of Taurohyodeoxycholic Acid (THDCA) in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving the oral administration of Taurohyodeoxycholic acid (THDCA) to rats.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting oral dose for THDCA in rats for efficacy studies?
A starting point for efficacy studies can be inferred from related bile acid studies and toxicity data. An intraduodenal dose of 300 mg/kg of THDCA has been shown to increase biliary flow and solids content in rats, suggesting this is a pharmacologically active dose. A chronic 52-week oral toxicity study in rats established a no-effect dose level of 500 mg/kg/day[1]. Therefore, a starting dose in the range of 100-300 mg/kg/day, administered orally, would be a reasonable starting point for efficacy studies, with adjustments based on the specific experimental model and observed effects.
Q2: What is the known oral bioavailability of THDCA in rats?
Currently, there is limited published data specifically detailing the oral bioavailability and pharmacokinetic profile (Cmax, Tmax, AUC) of THDCA in rats. However, studies on the oral administration of the related unconjugated bile acid, ursodeoxycholic acid (UDCA), in rats show that it is absorbed and appears in the serum almost entirely in its taurine-conjugated form (TUDCA)[2]. This suggests that orally administered THDCA would likely be readily absorbed. Further pharmacokinetic studies are recommended to determine the precise oral bioavailability of THDCA.
Q3: What is a suitable vehicle for oral administration of THDCA in rats?
The choice of vehicle for oral gavage is critical for ensuring accurate dosing and minimizing stress on the animal. Common vehicles for oral administration in rats include:
-
Water for Injection or Purified Water: Suitable for water-soluble compounds.
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water: A common suspending agent for compounds that are not fully soluble in water.
-
Corn oil or other vegetable oils: Can be used for lipophilic compounds.
The solubility of THDCA sodium salt is reported to be 20 mg/mL in ethanol and DMSO, and 0.5 mg/mL in a 1:1 solution of DMF:PBS (pH 7.2). Its solubility in aqueous vehicles for oral gavage should be determined empirically. For suspension formulations, ensure the compound is uniformly dispersed before each administration.
Q4: What are common issues encountered during oral gavage in rats and how can they be avoided?
Oral gavage can be a stressful procedure for rats if not performed correctly. Common issues and troubleshooting tips include:
-
Animal struggling: Proper restraint is crucial. Ensure the rat is held firmly but gently, with the head and body in a straight line to facilitate the passage of the gavage needle.
-
Esophageal or stomach injury: Use a flexible, ball-tipped gavage needle of the appropriate size for the rat's weight. Never force the needle; if resistance is met, withdraw and try again. Measure the needle length from the corner of the mouth to the last rib to avoid stomach perforation.
-
Aspiration into the lungs: Incorrect placement of the gavage needle can lead to administration into the trachea. If the animal coughs or shows signs of distress, withdraw the needle immediately.
-
Reflux of the administered substance: Administer the solution slowly to prevent reflux. The maximum recommended gavage volume is typically 10 mL/kg, although lower volumes are preferable.
Data Presentation
Table 1: Summary of Oral and Intraduodenal Dosing of THDCA in Rats
| Parameter | Value | Species | Administration Route | Study Duration | Observed Effects | Reference |
| No-Observed-Adverse-Effect Level (NOAEL) | 500 mg/kg/day | Rat | Oral | 52 weeks | No deviations in mortality, physical appearance, behavior, food/water consumption, body weight, hematology, serum biochemistry, urinalysis, or organ weights. | [1] |
| Pharmacologically Active Dose | 300 mg/kg | Rat | Intraduodenal | Acute | Increased biliary flow and biliary solids content. | [3] |
Table 2: Comparative Information on a Related Taurine-Conjugated Bile Acid (TUDCA)
| Parameter | Value | Species | Administration Route | Key Findings | Reference |
| Hepatoprotective Effect | Co-infusion with TCDCA | Rat | Intravenous | Preserved bile flow and abolished leakage of liver enzymes into bile. | [4] |
| Signaling Pathway | - | Rat Hepatocytes | In vitro | Protects against apoptosis via activation of p38, ERK MAPK, and PI3K pathways. | [5] |
Experimental Protocols
Protocol 1: Preparation of THDCA for Oral Gavage
-
Determine the appropriate vehicle. Based on the solubility of your specific THDCA formulation, choose a suitable vehicle such as purified water, 0.5% CMC, or corn oil.
-
Calculate the required concentration. Based on the desired dose (mg/kg) and the average weight of the rats, calculate the concentration of THDCA needed in the vehicle to achieve the target dose in a reasonable administration volume (typically 1-5 mL/kg).
-
Prepare the formulation.
-
For solutions, dissolve the THDCA in the vehicle. Gentle heating or sonication may be used to aid dissolution, but ensure the compound is stable under these conditions.
-
For suspensions, weigh the required amount of THDCA and levigate it with a small amount of the vehicle to form a smooth paste. Gradually add the remaining vehicle while mixing continuously to ensure a uniform suspension.
-
-
Ensure homogeneity. For suspensions, stir continuously using a magnetic stirrer before and during dose administration to maintain a uniform concentration.
-
Storage. Store the formulation as recommended by the manufacturer, typically protected from light. Prepare fresh solutions or suspensions regularly to ensure stability.
Protocol 2: Oral Gavage Administration of THDCA in Rats
-
Animal Handling and Restraint:
-
Handle the rats gently to minimize stress.
-
Restrain the rat firmly but without causing distress. One common method is to hold the rat's head and neck between the thumb and forefinger, with the body supported by the palm and other fingers. Ensure the head, neck, and back are in a straight line.
-
-
Gavage Needle Selection and Measurement:
-
Select a flexible, stainless steel or plastic gavage needle with a ball tip. The gauge and length will depend on the size of the rat (e.g., 16-18 gauge for adult rats).
-
Measure the length of the needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle to avoid over-insertion.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The rat should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance.
-
If resistance is felt, or if the rat struggles excessively or shows signs of respiratory distress (e.g., coughing), the needle may be in the trachea. Do not administer the dose. Withdraw the needle and allow the animal to recover before attempting again.
-
Once the needle is correctly positioned in the stomach (up to the pre-measured mark), administer the THDCA formulation slowly and steadily.
-
After administration, gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any signs of adverse effects, such as labored breathing, lethargy, or changes in behavior, for at least 30 minutes post-dosing.
-
Mandatory Visualization
Caption: Experimental workflow for oral administration of THDCA in rats.
Caption: Putative signaling pathways for THDCA-mediated hepatoprotection.
References
- 1. Oral and intravenous pharmacokinetics of taurine in sprague‐dawley rats: the influence of dose and the possible involvement of the proton‐coupled amino acid transporter, PAT1, in oral taurine absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of ursodeoxycholic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Hepatoprotection with tauroursodeoxycholate and beta muricholate against taurolithocholate induced cholestasis: involvement of signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Taurohyodeoxycholic Acid (THDCA)
Welcome to the technical support center for the synthesis of high-purity Taurohyodeoxycholic acid (THDCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chemical synthesis and purification of THDCA.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the chemical synthesis of this compound (THDCA)?
A1: The synthesis of THDCA typically involves a two-step process. The first step is the activation of the carboxylic acid group of hyodeoxycholic acid (HDCA). A common method for this is the formation of a mixed anhydride, for example, by reacting HDCA with a chloroformate, such as ethyl chloroformate, in the presence of a base. The second step is the amidation of the activated HDCA with taurine to form the desired THDCA.
Q2: What are the most common impurities encountered during THDCA synthesis?
A2: Common impurities include unreacted starting materials such as hyodeoxycholic acid and taurine. Other potential impurities are side-products from the activation step and other bile acids that may have been present in the starting HDCA material, such as chenodeoxycholic acid and lithocholic acid.[1]
Q3: Which analytical techniques are recommended for assessing the purity of THDCA?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of THDCA and other bile acids.[2] Methods coupled with UV or mass spectrometry (LC-MS) detectors can provide high specificity and sensitivity for quantitative analysis.[3]
Q4: What are the key challenges in the purification of THDCA?
A4: The main challenges in purifying THDCA include the removal of structurally similar bile acid impurities and the separation of the final product from excess reagents and byproducts. Achieving high purity often requires multiple purification steps, such as column chromatography and crystallization, which can be time-consuming and may lead to yield loss.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of THDCA | 1. Incomplete activation of HDCA: The mixed anhydride may not have formed efficiently. 2. Inefficient coupling with taurine: The reaction conditions (temperature, pH, reaction time) may not be optimal. 3. Product loss during workup and purification: Multiple extraction and purification steps can lead to significant loss of product. | 1. Ensure anhydrous conditions during the formation of the mixed anhydride. Use a suitable base (e.g., triethylamine) and ensure the reaction temperature is controlled (typically low to moderate). 2. Adjust the pH of the taurine solution to ensure the amino group is sufficiently nucleophilic. Optimize the reaction time and temperature for the coupling step. 3. Minimize the number of transfer steps. Use efficient extraction and purification techniques. Consider using methods like high-speed counter-current chromatography for purification to potentially improve recovery. |
| Presence of Unreacted Hyodeoxycholic Acid (HDCA) in the Final Product | 1. Incomplete reaction: The conjugation reaction did not go to completion. 2. Hydrolysis of the activated intermediate: The mixed anhydride is susceptible to hydrolysis back to HDCA if exposed to water. | 1. Increase the molar excess of taurine. Extend the reaction time for the coupling step. 2. Maintain anhydrous conditions during the activation step and minimize exposure to water until the coupling reaction is complete. |
| Contamination with Other Bile Acids | 1. Impure starting material: The initial hyodeoxycholic acid may contain other bile acids. | 1. Use high-purity hyodeoxycholic acid as the starting material. Analyze the starting material by HPLC to confirm its purity before use. |
| Difficulty in Crystallization of THDCA | 1. Presence of impurities: Impurities can inhibit crystal formation. 2. Inappropriate solvent system: The chosen solvent system may not be suitable for THDCA crystallization. 3. Suboptimal crystallization conditions: Temperature and cooling rate can significantly impact crystallization. | 1. Purify the crude THDCA using column chromatography before attempting crystallization. 2. Experiment with different solvent systems. Mixtures of a solvent in which THDCA is soluble and an anti-solvent are often effective. For other taurine-conjugated bile acids, solvent systems like ethanol/ether have been used. The water content of the solvent system can be critical.[4] 3. Attempt slow cooling to promote the formation of larger, purer crystals. Seeding with a small amount of pure THDCA crystal can also induce crystallization. |
Experimental Protocols
General Synthesis of THDCA via Mixed Anhydride Method
This protocol is a generalized procedure based on methods for synthesizing other taurine-conjugated bile acids. Optimization may be required for specific laboratory conditions.
Step 1: Activation of Hyodeoxycholic Acid (HDCA)
-
Dissolve hyodeoxycholic acid in a suitable anhydrous organic solvent (e.g., acetone) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -10 to 0 °C) using an ice-salt or dry ice-acetone bath.
-
Add a tertiary amine base, such as triethylamine, to the solution and stir until the HDCA is fully dissolved.
-
Slowly add ethyl chloroformate dropwise to the reaction mixture while maintaining the low temperature.
-
Allow the reaction to proceed for 1-3 hours at a controlled temperature.
-
Filter the reaction mixture to remove the precipitated triethylamine hydrochloride. The filtrate contains the activated HDCA (mixed anhydride).
Step 2: Conjugation with Taurine
-
In a separate vessel, prepare a solution of taurine in water, and adjust the pH to alkaline (e.g., pH 9-11) using an organic base or an inorganic base like sodium hydroxide.
-
Add the filtrate containing the activated HDCA from Step 1 to the taurine solution.
-
Allow the reaction to stir at room temperature for 3-5 hours.
-
After the reaction is complete, acidify the solution to a low pH (e.g., below 1) using an acid like hydrochloric acid.
-
The crude THDCA may precipitate out of the solution. If not, the product can be extracted using a suitable organic solvent.
-
The crude product is then collected by filtration or after evaporation of the extraction solvent.
Purification of THDCA
Purification by High-Speed Counter-Current Chromatography (HSCCC)
A published method for the purification of THDCA from a crude extract involves the use of a two-phase solvent system.[5]
-
Solvent System Preparation: A suitable two-phase solvent system, for example, chloroform-methanol-water-acetic acid, is prepared and thoroughly mixed. The two phases are then separated.[5]
-
Sample Preparation: The crude THDCA is dissolved in a mixture of the upper and lower phases of the solvent system.[5]
-
HSCCC Operation: The HSCCC instrument is filled with the stationary phase (e.g., the upper phase). The sample solution is then injected, and the mobile phase (e.g., the lower phase) is pumped through the column at a specific flow rate while the column is rotating at a set speed.[5]
-
Fraction Collection and Analysis: Fractions are collected as they elute from the column and are analyzed by HPLC to identify those containing pure THDCA.
Purification by Crystallization
-
Dissolve the crude or partially purified THDCA in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol).
-
Slowly add an anti-solvent (a solvent in which THDCA is poorly soluble, e.g., ether or acetone) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer to promote crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Quantitative Data
The following table summarizes typical purity and yield data for the purification of THDCA from a crude extract using HSCCC, as reported in the literature. Synthetic yields can vary significantly based on the specific reaction conditions and purification methods employed.
| Purification Step | Starting Material | Purity of THDCA | Yield of THDCA | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude Pig Gallbladder Bile Extract (100 mg) | 96.5% | 11.8 mg | [5] |
Visualizations
Below are diagrams illustrating the key workflows in the synthesis and analysis of THDCA.
Caption: General workflow for the synthesis and purification of high-purity this compound.
Caption: A logical troubleshooting workflow for addressing low purity issues in THDCA synthesis.
References
- 1. EP0629634B1 - Process for the preparation of taurocholic acids - Google Patents [patents.google.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Study on the Determination of Tauroursodeoxycholic Acid in Bear Bile Powder by HPLC-MS/MS | Frontier Scientific Publishing Pte. Ltd. [front-sci.com]
- 4. Crystallization of sodium taurocholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103755764A - Synthetic method of taurocholic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Poor Resolution of Bile Acids in Chromatography
This guide provides solutions to common issues encountered during the chromatographic analysis of bile acids, addressing challenges faced by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing or fronting) for my bile acid peaks?
A1: Poor peak shape is a common issue in bile acid chromatography. Peak tailing, where the latter half of the peak is broader, and peak fronting, where the first half is broader, can compromise resolution and integration accuracy.[1]
Troubleshooting Steps:
-
Assess for Column Overload: This is a frequent cause of both tailing and fronting.[1][2] Dilute your sample and reinject. If the peak shape improves, you are likely overloading the column.
-
Solution: Decrease the amount of sample injected or use a column with a higher capacity (e.g., larger diameter, increased pore size, or higher carbon load).[1]
-
-
Check for Secondary Interactions (Peak Tailing): Bile acids have acidic functional groups that can interact with residual silanol groups on the stationary phase, causing tailing.[2]
-
Solution: Use an end-capped column to minimize available silanol groups. Alternatively, modify the mobile phase by adding buffers to control the pH or incorporating an organic modifier like triethylamine (use with caution and check for system compatibility).[1] Operating at a lower pH can also help by protonating the silanol groups.[2]
-
-
Evaluate Sample Solubility (Peak Fronting): If your sample is not fully dissolved in the mobile phase, it can lead to peak fronting.[2]
-
Solution: Ensure your sample solvent is compatible with the initial mobile phase conditions. If necessary, reduce the concentration of your sample or the injection volume.[2]
-
-
Inspect the Column and System: Physical issues can also lead to peak distortion.
Q2: How can I improve the separation of critical bile acid isomers?
A2: Separating structurally similar bile acid isomers (e.g., ursodeoxycholic acid and chenodeoxycholic acid) is a significant challenge because they often cannot be differentiated by mass spectrometry alone.[4][5] Chromatographic separation is therefore critical.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: The mobile phase pH is a crucial factor.[6] The pKa values for bile acids vary (e.g., taurine-conjugated ~1.5, glycine-conjugated ~4.5, unconjugated ~6), so adjusting the pH can alter their ionization state and retention on a reversed-phase column.[6]
-
Adjust the Gradient Profile: A shallow gradient can often improve the resolution of closely eluting compounds.
-
Solution: Decrease the rate of change in the organic solvent percentage over the period where your isomers of interest are eluting.
-
-
Evaluate Column Chemistry: While C18 columns are widely used, other stationary phases may provide the necessary selectivity.[7][8]
-
Control Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.
-
Solution: Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but consistency is key for reproducible retention times.[9]
-
Q3: What are the key mobile phase parameters to optimize for better bile acid resolution?
A3: Mobile phase optimization is fundamental for achieving good separation of bile acids. The key parameters are the type of organic solvent, the aqueous phase composition (pH and additives), and the gradient.
Mobile Phase Optimization Summary
| Parameter | Common Choices & Considerations | Impact on Separation |
| Organic Solvent | Acetonitrile, Methanol, Isopropanol.[10] Acetonitrile often provides better peak shape. Methanol can alter selectivity. | The choice of organic solvent affects the elution strength and can change the elution order of bile acids. |
| Aqueous Phase | Water with additives. | Controls retention and ionization. |
| Additives | Formic Acid, Ammonium Acetate, Ammonium Formate.[7][11] | These are volatile additives suitable for LC-MS. They control pH and influence analyte ionization, which is critical for both separation and detection.[7] |
| pH | Typically ranges from 4.0 to 9.0 in published methods.[8] | Directly impacts the ionization state of different bile acid classes (unconjugated, glycine-conjugated, taurine-conjugated), altering their hydrophobicity and retention.[6] |
Q4: My bile acid signal intensity is low in LC-MS analysis. What could be the cause?
A4: Low signal intensity in LC-MS can stem from issues with the mobile phase, the ionization source, or the mass spectrometer settings. Bile acids are typically analyzed in negative electrospray ionization (ESI) mode.[7]
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low LC-MS signal.
Detailed Steps:
-
Evaluate Mobile Phase pH: High concentrations of acid (e.g., formic acid) in the mobile phase can significantly suppress the ionization of bile acids in negative ESI mode, particularly for unconjugated forms.[7][8]
-
Solution: Try reducing the concentration of acid in your mobile phase or using a buffered system (e.g., ammonium formate) to maintain a stable, moderate pH.
-
-
Check Ammonium Salt Concentration: While ammonium salts are useful buffers, their concentration can also impact signal intensity.[7][8]
-
Solution: Experiment with different concentrations of ammonium acetate or ammonium formate to find an optimal balance between good chromatography and strong MS signal.
-
-
Optimize ESI Source Parameters: The physical parameters of the ESI source are critical.
-
Solution: Infuse a standard solution of a representative bile acid and optimize the spray voltage, sheath and auxiliary gas flow rates, and capillary temperature to maximize the signal.
-
-
Verify Mass Spectrometer Settings: For targeted analysis, ensure your MRM (Multiple Reaction Monitoring) transitions are correct and optimized.[10]
-
Solution: Confirm the precursor and product ions for each bile acid. For some unconjugated bile acids that do not fragment easily, it may be necessary to monitor the precursor ion for quantification.[10]
-
Q5: What should I consider when selecting a column for bile acid analysis?
A5: The column is the core of the separation. The choice of stationary phase, particle size, and column dimensions will dictate the efficiency, resolution, and analysis time.
Column Selection Guide
Caption: Key considerations for analytical column selection.
Key Considerations:
-
Stationary Phase Chemistry:
-
C18 (Octadecylsilane): This is the most widely utilized stationary phase for bile acid analysis due to its versatility in separating compounds of varying hydrophobicity.[7][8]
-
HSS T3 (High Strength Silica T3): These columns are also popular and can provide excellent retention for both polar and non-polar bile acids, making them suitable for comprehensive profiling.[7][8]
-
Other Phases: For challenging separations, consider alternative chemistries like C8 or Phenyl phases to exploit different separation mechanisms.
-
-
Particle Size:
-
Sub-2 µm (UHPLC): These particles offer the highest efficiency and allow for very fast separations, but require a UHPLC system capable of handling high backpressures.
-
2.7-5 µm (HPLC): These particles, including superficially porous (Fused-Core®) types, provide a good balance of efficiency and robustness, and can be used on standard HPLC systems.[4][9]
-
-
Column Dimensions (Length and Internal Diameter):
-
Length: A longer column (e.g., 150-250 mm) will provide more theoretical plates and thus better resolution, but at the cost of longer run times and higher backpressure. Shorter columns (50-100 mm) are used for faster, high-throughput analyses.[9]
-
Internal Diameter (ID): Standard analytical columns are typically 2.1 mm to 4.6 mm ID. Narrower ID columns (e.g., 2.1 mm) are more sensitive and consume less solvent, making them ideal for LC-MS.
-
Experimental Protocols
General Protocol for Bile Acid Analysis by LC-MS/MS
This protocol provides a general methodology for the analysis of bile acids in plasma. Optimization will be required based on the specific bile acids of interest and the available instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 250 µL of plasma, add 900 µL of cold acetonitrile containing deuterated internal standards.[4]
-
Vortex the mixture thoroughly for 1 minute to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a 50:50 solution of methanol and water.[4]
-
Filter the reconstituted sample through a 0.2 µm filter before injection.[12]
2. Chromatographic Conditions
-
Column: Ascentis® Express C18, 15 cm x 4.6 mm, 2.7 µm or similar.[4]
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.012% formic acid.[4]
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.012% formic acid.[4]
-
Column Temperature: 60 °C.[10]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.[10]
-
Gradient Program:
-
Start at 30% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and re-equilibrate for 3 minutes.
-
3. Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[7]
-
Monitoring: Multiple Reaction Monitoring (MRM).[10]
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows according to the specific instrument.
-
MRM Transitions: Determine the optimal precursor and product ions for each bile acid and internal standard by infusing individual standards. A table of example m/z transitions is provided below.
Example MRM Transitions for Bile Acids
| Bile Acid Type | Example Compound(s) | Precursor Ion (m/z) | Product Ion (m/z) |
| Unconjugated | Cholic Acid (CA) | 407.1 | 407.1 |
| Chenodeoxycholic Acid (CDCA) | 391.2 | 391.2 | |
| Glycine-conjugated | Glycocholic Acid (GCA) | 464.2 | 74.1 |
| Glycodeoxycholic Acid (GDCA) | 448.2 | 74.1 | |
| Taurine-conjugated | Taurocholic Acid (TCA) | 514.0 | 80.0 |
| Taurodeoxycholic Acid (TDCA) | 498.2 | 80.0 | |
| (Data adapted from Sigma-Aldrich technical note)[4] |
References
- 1. acdlabs.com [acdlabs.com]
- 2. youtube.com [youtube.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. HPLC Separation of Bile Acids with Ascentis Express C18 [sigmaaldrich.com]
- 5. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metaboprofile.com [metaboprofile.com]
- 9. lcms.cz [lcms.cz]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 12. researchgate.net [researchgate.net]
selecting the appropriate internal standard for THDCA analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Tetrahydrocannabinolic acid (THDCA) using an internal standard method, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate internal standard for THDCA analysis?
For the highest accuracy and precision in LC-MS/MS analysis, a stable isotope-labeled internal standard is recommended. The ideal choice is THDCA-d3 , as its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis.[1] If THDCA-d3 is unavailable, other deuterated cannabinoid standards, such as THC-COOH-d3 , have been used, particularly when analyzing multiple cannabinoids simultaneously.
Q2: Why is an internal standard crucial for THDCA analysis?
Internal standards are essential for accurate quantification as they compensate for variations that can occur during the analytical process.[2][3] These variations may include:
-
Sample Preparation: Inconsistencies in extraction efficiency.
-
Injection Volume: Minor differences in the amount of sample introduced into the instrument.
-
Instrument Response: Fluctuations in the mass spectrometer's signal.
-
Matrix Effects: Interference from other components in the sample matrix that can suppress or enhance the analyte signal.
By adding a known concentration of an internal standard to all samples, standards, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio corrects for the aforementioned variations, leading to more reliable and reproducible results.[2]
Q3: Which analytical technique is preferred for THDCA analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of acidic cannabinoids like THDCA.[4] This is because gas chromatography (GC)-based methods can cause thermal degradation (decarboxylation) of THDCA into its neutral counterpart, THC, in the heated injection port, leading to inaccurate quantification of the acidic form.[5] LC-MS/MS allows for the direct analysis of THDCA without the need for derivatization.
Q4: In which ionization mode should THDCA be analyzed by LC-MS/MS?
For acidic cannabinoids like THDCA, negative ion mode electrospray ionization (ESI) is generally more efficient and provides better sensitivity.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of THDCA using an internal standard with LC-MS/MS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Column Contamination: Buildup of matrix components on the column. 3. Inappropriate Mobile Phase: pH or solvent composition not optimal for THDCA. 4. Column Degradation: Loss of stationary phase. | 1. Dilute the sample and re-inject. 2. Implement a column cleaning procedure or use a guard column. 3. Adjust the mobile phase pH or gradient to ensure proper ionization and retention of THDCA. 4. Replace the analytical column. |
| Inconsistent Internal Standard Response | 1. Inaccurate Pipetting: Inconsistent addition of the internal standard to samples. 2. Internal Standard Degradation: The internal standard may not be stable under the storage or sample preparation conditions. 3. Matrix Effects: Significant ion suppression or enhancement affecting the internal standard differently than the analyte. | 1. Use calibrated pipettes and ensure consistent technique. 2. Verify the stability of the internal standard in the sample matrix and storage conditions. 3. Optimize the sample preparation method to remove interfering matrix components. Consider a matrix-matched calibration curve. |
| Analyte Signal Loss (Low Intensity) | 1. In-source Decarboxylation: Thermal degradation of THDCA to THC in the mass spectrometer's ion source.[1] 2. Poor Ionization: Suboptimal ion source parameters. 3. Sample Degradation: THDCA may degrade in the sample prior to analysis. | 1. Optimize the ion source temperature; lower temperatures can reduce decarboxylation.[1] 2. Tune the mass spectrometer and optimize source parameters (e.g., capillary voltage, gas flows) for THDCA in negative ion mode. 3. Ensure proper sample storage (cool and dark) and prompt analysis after preparation. |
| High Background Noise | 1. Contamination: From solvents, glassware, or the LC-MS system itself. 2. Matrix Effects: Co-eluting matrix components causing a high baseline. | 1. Use high-purity solvents and thoroughly clean all glassware. Analyze a blank injection to identify the source of contamination. 2. Improve chromatographic separation to resolve THDCA from interfering compounds. Enhance sample cleanup procedures. |
| Retention Time Shifts | 1. Changes in Mobile Phase Composition: Inaccurate solvent mixing or degradation of mobile phase additives. 2. Column Temperature Fluctuations: Inconsistent column oven temperature. 3. Column Equilibration: Insufficient time for the column to equilibrate between injections. | 1. Prepare fresh mobile phases daily and ensure the solvent mixing system is functioning correctly. 2. Verify the stability and accuracy of the column oven. 3. Increase the column equilibration time in the LC method. |
Experimental Protocol: Quantification of THDCA in a Cannabis Extract using LC-MS/MS with an Internal Standard
This protocol provides a general framework. Specific parameters should be optimized for your instrument and matrix.
1. Materials and Reagents
-
THDCA certified reference material
-
THDCA-d3 internal standard certified reference material
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (or other suitable mobile phase modifier)
-
Cannabis extract sample
2. Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of THDCA and THDCA-d3 in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the THDCA stock solution with methanol to cover the expected concentration range of the samples.
-
Internal Standard Spiking Solution: Prepare a working solution of THDCA-d3 in methanol at a concentration that will yield a robust signal.
-
Sample Preparation:
-
Accurately weigh a portion of the cannabis extract.
-
Dissolve the extract in a known volume of methanol.
-
Vortex and sonicate to ensure complete dissolution.
-
Centrifuge to pellet any insoluble material.
-
Take an aliquot of the supernatant and add the internal standard spiking solution.
-
Dilute to a final concentration within the calibration range.
-
3. LC-MS/MS Parameters
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column suitable for cannabinoid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate THDCA from other cannabinoids and matrix components.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
THDCA: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 357 -> 313).
-
THDCA-d3: Monitor the corresponding transition for the deuterated internal standard.
-
-
Source Parameters: Optimize gas flows, temperatures, and voltages to maximize the signal for THDCA.
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (THDCA/THDCA-d3) against the concentration of the calibration standards.
-
Calculate the concentration of THDCA in the samples using the regression equation from the calibration curve.
Diagrams
Caption: Workflow for THDCA analysis using an internal standard and LC-MS/MS.
Caption: Logic of using an internal standard for accurate quantification.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negative Ion Mode nanoLC-ESI-MS/MS Analyses of Permethylated Sulfated Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
addressing cytotoxicity of Taurohyodeoxycholic acid at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taurohyodeoxycholic acid (THDCA), specifically addressing issues related to its cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
1. What is this compound (THDCA) and what are its common applications?
This compound (THDCA) is a hydrophilic bile acid. It is the taurine-conjugated form of hyodeoxycholic acid. In research, it is often studied for its potential therapeutic effects, including the dissolution of gallstones and protection against liver injury.[1] It has been shown to increase bile flow and biliary lipid secretion.[1][2]
2. Is THDCA cytotoxic at high concentrations?
Yes, studies have shown that THDCA can exhibit cytotoxic effects at high concentrations. While it is considered a more hydrophilic and less toxic bile acid compared to others like deoxycholic acid (DCA), dose-dependent cytotoxicity has been observed in cell culture models.[3][4]
3. What are the typical concentrations at which THDCA shows cytotoxicity?
In the human hepatoma cell line HepG2, THDCA did not show significant cytotoxicity at concentrations up to 400 µM after 24 hours of incubation. However, at a concentration of 800 µM, a slight increase in aspartate transaminase (AST) release, an indicator of cell damage, was observed. This effect became more pronounced with longer exposure times (48 and 72 hours).[3] At a very high concentration of 6 mmol/L, THDCA induced 5-8% hemolysis in human red blood cells.[3]
4. What are the observed signs of THDCA-induced cytotoxicity?
The primary indicator of THDCA cytotoxicity in in vitro studies is the release of intracellular enzymes such as aspartate transaminase (AST) and alanine transaminase (ALT) into the cell culture medium, which signifies compromised cell membrane integrity.[3] At very high concentrations, it can also cause hemolysis.[3]
5. How does the cytotoxicity of THDCA compare to other bile acids like TUDCA?
THDCA and Tauroursodeoxycholic acid (TUDCA) are both considered hydrophilic bile acids. However, studies have shown that at the same high concentration (800 µM) and after prolonged exposure (48 and 72 hours), THDCA induces a significantly higher release of AST from HepG2 cells compared to TUDCA, suggesting it is moderately more cytotoxic than TUDCA under these conditions.[3]
Troubleshooting Guides
Issue: Unexpectedly high cytotoxicity observed in my cell-based assay with THDCA.
High cytotoxicity can arise from several factors. This guide will help you troubleshoot potential causes.
Troubleshooting Workflow
Figure 1: Troubleshooting workflow for high THDCA cytotoxicity.
Possible Cause 1: Incorrect THDCA Concentration
-
How to check: Re-calculate the dilution series and, if possible, verify the concentration of your stock solution using an appropriate analytical method.
-
Solution: Prepare a fresh stock solution and repeat the experiment with the corrected concentrations.
Possible Cause 2: Purity and Handling of THDCA
-
How to check: Review the certificate of analysis for your batch of THDCA. Ensure it was stored correctly (as per the manufacturer's instructions) to prevent degradation.
-
Solution: Use a new, high-purity batch of THDCA. Always prepare solutions fresh before each experiment.
Possible Cause 3: Poor Baseline Cell Health
-
How to check: Examine your cells under a microscope before adding THDCA. Ensure they are in the logarithmic growth phase and exhibit normal morphology. Perform a baseline viability assay (e.g., Trypan Blue exclusion) on your untreated cells.
-
Solution: Optimize your cell culture conditions. Do not use cells that are over-confluent or have been in culture for too many passages.
Possible Cause 4: Extended Incubation Time
-
How to check: Review your experimental protocol. THDCA cytotoxicity is time-dependent.[3]
-
Solution: Perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental goals.
Possible Cause 5: Solvent Toxicity
-
How to check: Run a vehicle control experiment where you treat cells with the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve THDCA, but without the compound itself.
-
Solution: If the solvent shows toxicity, reduce its final concentration in the culture medium to a non-toxic level (typically below 0.1% for DMSO).
Quantitative Data Summary
The following table summarizes the cytotoxic effects of THDCA on HepG2 cells, as measured by the release of Aspartate Transaminase (AST). Data is presented as the fold increase in AST release compared to control cells.
| Concentration | 24 hours | 48 hours | 72 hours |
| Up to 400 µM | No significant increase | Not reported | Not reported |
| 800 µM THDCA | Slight increase | 2.97 ± 0.88 | 4.50 ± 1.13 |
| 800 µM TUDCA | Slight increase | 1.50 ± 0.20 | 1.80 ± 0.43 |
Data adapted from P. Portincasa et al., 2002.[3]
Experimental Protocols
Protocol 1: Assessment of THDCA Cytotoxicity using the MTT Assay
This protocol provides a method for determining the viability of cells after exposure to THDCA using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow
Figure 2: Workflow for assessing THDCA cytotoxicity with the MTT assay.
Materials:
-
Cells of interest (e.g., HepG2)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (THDCA)
-
Vehicle for dissolving THDCA (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
THDCA Preparation: Prepare a series of THDCA dilutions in complete culture medium from a concentrated stock solution. Include a vehicle control (medium with the same concentration of solvent as the highest THDCA concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of THDCA.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance from the medium-only wells.
Signaling Pathways
Potential Mechanism of THDCA-Induced Cytotoxicity at High Concentrations
At high concentrations, the cytotoxicity of bile acids, including THDCA, is thought to be mediated through the induction of apoptosis and necrosis. The apoptotic signaling cascade can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. Hydrophobic bile acids are known to induce the clustering of death receptors like Fas, leading to the activation of caspase-8. They can also directly target mitochondria, causing the release of cytochrome c and the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the cleavage of cellular proteins and ultimately cell death. Additionally, high concentrations of bile acids can induce endoplasmic reticulum (ER) stress, which can also trigger apoptosis.
Figure 3: Potential signaling pathways for THDCA-induced apoptosis.
References
- 1. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 2. Effect of this compound on biliary lipid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxic and cytoprotective effects of this compound (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (THDCA) | taurine-conjugated form of hyodeoxycholic acid | CAS 38411-85-7 | InvivoChem [invivochem.com]
Technical Support Center: Optimizing Taurohyodeoxycholic Acid (THDCA) Incubation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of Taurohyodeoxycholic acid (THDCA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for THDCA in cell culture experiments?
A1: The optimal concentration of THDCA is highly cell-type dependent. Based on available literature for similar hydrophilic bile acids, a starting range of 50 µM to 800 µM is recommended. For instance, in HepG2 cells, concentrations up to 400 µmol/l of THDCA were not cytotoxic at 24 hours.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q2: How long should I incubate my cells with THDCA?
A2: Incubation time is a critical parameter that depends on the experimental goal. Short-term incubations (e.g., 6 to 24 hours) are often sufficient to observe effects on signaling pathways.[2] For cytotoxicity or cell proliferation assays, longer incubation times of 24 to 72 hours may be necessary.[1] A time-course experiment is essential to identify the optimal incubation period for your specific assay. For example, in HepG2 cells, cytotoxic effects of THDCA at 800 µmol/l became more pronounced as the incubation time was prolonged from 48 to 72 hours.[1]
Q3: Can THDCA affect cell proliferation and viability?
A3: Yes, THDCA can influence cell viability and proliferation, and these effects are both concentration- and time-dependent. For example, at a high concentration of 800 µmol/l, THDCA induced a progressive increase in AST release in HepG2 cells between 48 and 72 hours, indicating cytotoxicity.[1] Conversely, some bile acids have been shown to inhibit DNA synthesis without affecting cell viability at certain concentrations.[2] It is important to assess both parameters in your experimental setup.
Q4: What are the potential signaling pathways affected by THDCA?
A4: While direct studies on THDCA are limited, related bile acids are known to modulate several signaling pathways. Hyodeoxycholic acid (HDCA), a related compound, has been shown to inhibit colorectal cancer proliferation through the Farnesoid X Receptor (FXR) and the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) axis.[3] It is plausible that THDCA may also interact with these or similar pathways.
Troubleshooting Guides
Issue 1: High Cell Death or Unexpected Cytotoxicity
Possible Cause & Solution
-
THDCA Concentration is too high:
-
Solution: Perform a dose-response experiment using a wide range of THDCA concentrations to determine the IC50 (half-maximal inhibitory concentration) for your cell line. Start with a lower concentration range based on published data for similar bile acids (e.g., 50-200 µM).[1]
-
-
Prolonged Incubation Time:
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to find the optimal incubation period where the desired effect is observed without significant cell death. Cytotoxicity can increase with longer exposure.[1]
-
-
Solvent Toxicity:
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve THDCA is not toxic to your cells. Run a vehicle control (media with solvent only) to assess its effect on cell viability.
-
-
Cell Culture Conditions:
-
Solution: Review and optimize general cell culture parameters such as media pH, CO2 levels, and humidity. Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
Issue 2: No Observable Effect of THDCA
Possible Cause & Solution
-
THDCA Concentration is too low:
-
Solution: Increase the concentration of THDCA. Refer to dose-response studies in similar cell lines to select an appropriate concentration range.
-
-
Incubation Time is too short:
-
Solution: Extend the incubation period. Some cellular responses may take longer to become apparent. A time-course experiment is recommended.
-
-
Cell Line Insensitivity:
-
Solution: The specific cell line you are using may not be responsive to THDCA. This could be due to the lack of specific receptors or downstream signaling molecules. Consider using a different cell line that has been shown to be responsive to bile acids.
-
-
Reagent Quality:
-
Solution: Ensure the THDCA used is of high purity and has been stored correctly to prevent degradation.
-
Issue 3: Inconsistent or Irreproducible Results
Possible Cause & Solution
-
Variable Cell Density at Seeding:
-
Solution: Standardize the cell seeding density for all experiments. Cell confluence can affect cellular responses to stimuli.
-
-
Inconsistent Incubation Times:
-
Solution: Use a precise timer and adhere strictly to the planned incubation periods for all experimental replicates.
-
-
Passage Number of Cells:
-
Solution: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change with extensive passaging.
-
-
Media and Supplement Variability:
-
Solution: Use the same batch of media and supplements (e.g., FBS) for an entire set of experiments to minimize variability.
-
Data Presentation
Table 1: Effect of THDCA Concentration and Incubation Time on HepG2 Cell Viability (AST Release)
| THDCA Concentration (µmol/l) | 24 hours (AST Release) | 48 hours (AST Release - times control value) | 72 hours (AST Release - times control value) |
| Up to 400 | No cytotoxicity | - | - |
| 800 | Slight increase | 2.97 +/- 0.88 | 4.50 +/- 1.13 |
Data summarized from a study on HepG2 cells.[1] AST (Aspartate transaminase) release is an indicator of cell damage.
Experimental Protocols
Protocol 1: Determining Optimal THDCA Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
THDCA Preparation: Prepare a stock solution of THDCA in a suitable solvent (e.g., DMSO). Make serial dilutions in culture media to achieve the desired final concentrations (e.g., 0, 50, 100, 200, 400, 800 µM).
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of THDCA. Include a vehicle control (media with solvent only).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Time-Course Experiment to Evaluate the Effect of THDCA
-
Cell Seeding: Seed cells in multiple plates or wells, ensuring the same seeding density across all.
-
Treatment: Treat the cells with a predetermined optimal concentration of THDCA.
-
Incubation and Sample Collection: Incubate the cells and collect samples (e.g., cell lysates for protein analysis, or perform a viability assay) at different time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Analysis: Analyze the collected samples to determine the time point at which the desired effect is maximal or optimal for your experimental endpoint.
Mandatory Visualizations
Caption: Hypothesized THDCA signaling pathway based on related bile acids.
Caption: Workflow for determining optimal THDCA incubation time.
References
- 1. Comparative cytotoxic and cytoprotective effects of this compound (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of bile acids on cell viability and DNA synthesis by rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Taurohyodeoxycholic Acid (THDCA) and Tauroursodeoxycholic Acid (TUDCA): Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurohyodeoxycholic acid (THDCA) and Tauroursodeoxycholic acid (TUDCA) are both taurine-conjugated bile acids that have garnered significant interest in the scientific community for their potential therapeutic applications. While structurally similar, emerging research suggests differences in their efficacy and mechanisms of action across various disease models, particularly in hepatoprotection, neuroprotection, and anti-inflammatory responses. This guide provides a comprehensive comparison of THDCA and TUDCA, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these compounds.
Hepatoprotective Efficacy: A Comparative Analysis
The liver is a primary site of action for bile acids, and both THDCA and TUDCA have demonstrated protective effects against liver injury. However, direct comparative studies indicate nuances in their cytoprotective and cytotoxic profiles.
In Vitro Cytotoxicity and Cytoprotection in HepG2 Cells
A key study directly compared the effects of THDCA and TUDCA on the human hepatoma cell line, HepG2. The findings reveal differences in their dose-dependent cytotoxicity and their ability to protect against deoxycholic acid (DCA)-induced damage.
Table 1: Comparative Cytotoxicity of THDCA and TUDCA in HepG2 Cells
| Concentration (µM) | Time (h) | THDCA (% of Control AST Release) | TUDCA (% of Control AST Release) |
| 800 | 48 | 297 ± 88 | 150 ± 20 |
| 800 | 72 | 450 ± 113 | 180 ± 43 |
Data adapted from D'Agnolo et al., Biochimica et Biophysica Acta, 2002.[1]
Table 2: Comparative Cytoprotection of THDCA and TUDCA against DCA-Induced Toxicity in HepG2 Cells
| Treatment | % Reduction in DCA-Induced AST Release |
| 50 µM THDCA | ~5% |
| 50 µM TUDCA | 23% |
Data adapted from D'Agnolo et al., Biochimica et Biophysica Acta, 2002.[1]
These results suggest that at high concentrations and with prolonged exposure, THDCA may exhibit greater cytotoxicity than TUDCA. Conversely, TUDCA appears to be a more potent cytoprotective agent against DCA-induced damage in this in vitro model.[1]
Experimental Protocol: Cytotoxicity and Cytoprotection Assay in HepG2 Cells
Cell Culture:
-
HepG2 cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 1.5 g/L sodium bicarbonate, 0.1 mM non-essential amino acids, and 1.0 mM sodium pyruvate.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay:
-
HepG2 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, the culture medium is replaced with fresh medium containing increasing concentrations of THDCA or TUDCA (e.g., 50-800 µM).
-
Cells are incubated for 24, 48, and 72 hours.
-
At each time point, the culture medium is collected to measure the activity of released aspartate transaminase (AST) as an indicator of cell damage.
Cytoprotection Assay:
-
HepG2 cells are seeded as described above.
-
Cells are pre-incubated with various concentrations of THDCA or TUDCA (e.g., 50 µM) for a specified period.
-
Following pre-incubation, a toxic concentration of deoxycholic acid (DCA) (e.g., 350 µM) is added to the culture medium, with and without the continued presence of THDCA or TUDCA.
-
After a 24-hour incubation, the medium is collected to measure AST release.
In Vivo Hepatoprotection Against Cholestasis
In a rat model of taurochenodeoxycholic acid (TCDCA)-induced cholestasis, both THDCA and TUDCA demonstrated hepatoprotective effects.
Table 3: Comparative Efficacy of THDCA and TUDCA in a Rat Model of TCDCA-Induced Cholestasis
| Parameter | TCDCA Infusion | TCDCA + THDCA | TCDCA + TUDCA |
| Bile Flow | Reduced | Preserved | Preserved |
| Biliary Alkaline Phosphatase (AP) Release | Increased | Abolished | Abolished |
| Biliary Lactate Dehydrogenase (LDH) Release | Increased | Abolished | Abolished |
| Maximum Secretion Rate of TCDCA (µmol/min/kg) | ~1 | 8 | 8 |
| Biliary Phospholipid Secretion | - | Increased | Increased (less than THDCA) |
Data adapted from Bautista et al., Hepatology, 1998.
This in vivo data indicates that both THDCA and TUDCA are effective in preventing the hepatotoxic effects of TCDCA. Notably, both bile acids facilitated the biliary secretion of the toxic TCDCA. The study also suggested that THDCA had a slightly more potent effect on preserving bile flow and stimulating phospholipid secretion compared to TUDCA in this model.
Experimental Protocol: TCDCA-Induced Cholestasis in Rats
Animal Model:
-
Male Wistar rats are used.
-
The common bile duct is cannulated for bile collection.
Experimental Procedure:
-
A baseline bile flow is established.
-
Rats are infused intravenously with a cholestatic dose of taurochenodeoxycholic acid (TCDCA) (e.g., 8 µmol/min/kg).
-
In treatment groups, THDCA or TUDCA is co-infused with TCDCA at the same dose.
-
Bile is collected at regular intervals.
-
Bile flow rate is measured gravimetrically.
-
Biliary concentrations of alkaline phosphatase (AP), lactate dehydrogenase (LDH), bile acids, and phospholipids are determined using standard biochemical assays.
Mechanisms of Action: A Focus on Cellular Signaling
The therapeutic effects of THDCA and TUDCA are underpinned by their ability to modulate various cellular signaling pathways, particularly those involved in apoptosis and the unfolded protein response.
Tauroursodeoxycholic Acid (TUDCA): A Well-Characterized Modulator of Cellular Stress
TUDCA is extensively studied for its role in mitigating cellular stress, primarily through two key mechanisms:
-
Inhibition of the Unfolded Protein Response (UPR): TUDCA acts as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress. It has been shown to modulate the three main branches of the UPR, including the PERK, IRE1α, and ATF6 pathways.[2][3][4] By reducing ER stress, TUDCA can prevent the activation of pro-apoptotic pathways.[2][4]
Caption: TUDCA's role in mitigating ER stress-induced apoptosis.
-
Inhibition of Apoptosis: TUDCA can directly inhibit apoptosis through multiple pathways. It has been shown to interfere with the mitochondrial pathway of apoptosis by preventing the translocation of Bax to the mitochondria, thereby inhibiting the release of cytochrome c and subsequent caspase activation.[5]
Caption: TUDCA's inhibition of the mitochondrial apoptosis pathway.
This compound (THDCA): Unraveling the Mechanisms
The specific signaling pathways of THDCA are less well-defined compared to TUDCA. However, research on other tauro-conjugated bile acids suggests potential mechanisms. For instance, taurodeoxycholic acid (TDCA) has been shown to activate the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[6] Further research is needed to elucidate the specific signaling cascades modulated by THDCA.
Neuroprotective and Anti-inflammatory Efficacy
Both TUDCA and, to a lesser extent, THDCA are being investigated for their neuroprotective and anti-inflammatory properties.
Tauroursodeoxycholic Acid (TUDCA): A Promising Neuroprotective Agent
Numerous studies have highlighted the neuroprotective effects of TUDCA in various models of neurodegenerative diseases. A systematic review of in vitro and in vivo studies demonstrated that TUDCA can delay the degeneration and apoptosis of retinal neurons, preserving retinal structure and function.[7][8] Its neuroprotective mechanisms are linked to its anti-apoptotic, anti-inflammatory, and anti-oxidative stress properties.[7][8][9] In a comparative study with ursodeoxycholic acid (UDCA) in a model of retinal degeneration, TUDCA was found to regulate a substantially greater number of neuroprotective genes.[10][11]
This compound (THDCA): An Emerging Area of Investigation
Direct comparative studies on the neuroprotective and anti-inflammatory effects of THDCA versus TUDCA are currently limited. However, some studies on related hyodeoxycholic acid derivatives suggest potential anti-inflammatory activity through the regulation of pathways such as TGR5/AKT/NF-κB.[12] More research is required to fully understand and quantify the neuroprotective and anti-inflammatory efficacy of THDCA.
Conclusion
Both this compound and Tauroursodeoxycholic acid are hydrophilic bile acids with significant therapeutic potential. The current body of evidence suggests that:
-
In hepatoprotection , TUDCA may have a better safety profile at higher concentrations and exhibit superior cytoprotective effects against certain toxins in vitro, while both THDCA and TUDCA are effective in an in vivo model of cholestasis.
-
In neuroprotection and anti-inflammation , TUDCA is a well-established agent with a broad range of demonstrated effects and understood mechanisms. The potential of THDCA in these areas is an emerging field that warrants further investigation.
For researchers and drug development professionals, the choice between THDCA and TUDCA will depend on the specific therapeutic application and desired mechanistic profile. Further head-to-head comparative studies are crucial to fully delineate the therapeutic advantages of each compound in various disease contexts.
References
- 1. Isolation and biochemical analysis of vesicles from this compound-infused isolated perfused rat livers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TUDCA inhibits HSV-1 replication by the modulating unfolded protein response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Review: The bile acids urso- and tauroursodeoxycholic acid as neuroprotective therapies in retinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Urso- and Tauroursodeoxycholic Acid Neuroprotective Effects on Retinal Degeneration Models [mdpi.com]
- 11. Role of perivenous hepatocytes in taurolithocholate-induced cholestasis in vivo [ouci.dntb.gov.ua]
- 12. Resistance to ursodeoxycholic acid-induced growth arrest can also result in resistance to deoxycholic acid-induced apoptosis and increased tumorgenicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tauroursodeoxycholic Acid (TUDCA) and Taurochenodeoxycholic Acid (TCDCA) for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, mechanisms of action, and therapeutic potential of two closely related bile acids.
This guide provides a comprehensive comparative analysis of Tauroursodeoxycholic acid (TUDCA) and Taurochenodeoxycholic acid (TCDCA), two taurine-conjugated bile acids with significant physiological and pharmacological relevance. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these molecules to inform their research and therapeutic strategies.
Physicochemical Properties
TUDCA and TCDCA are isomers, sharing the same molecular formula and weight. However, the stereochemical difference in the hydroxyl group at the C-7 position—7β in TUDCA and 7α in TCDCA—leads to distinct physicochemical properties that influence their biological activities. TUDCA's 7β-hydroxyl group confers a higher degree of hydrophilicity compared to the 7α-hydroxyl group of TCDCA. This seemingly minor structural variance has profound implications for their solubility, micellar formation, and interaction with biological membranes.
| Property | Tauroursodeoxycholic Acid (TUDCA) | Taurochenodeoxycholic Acid (TCDCA) | Reference |
| Molecular Formula | C₂₆H₄₅NO₆S | C₂₆H₄₅NO₆S | [1] |
| Molecular Weight | 499.71 g/mol | 499.71 g/mol | [1] |
| Hydroxyl Group at C-7 | 7β (equatorial) | 7α (axial) | [2] |
| Hydrophilicity | More hydrophilic | Less hydrophilic | [2][3] |
| Solubility | Higher water solubility | Lower water solubility | [4] |
Comparative Biological and Pharmacological Activities
The structural differences between TUDCA and TCDCA translate into distinct biological and pharmacological profiles, particularly in the contexts of cytotoxicity, cytoprotection, and receptor modulation.
Cytotoxicity and Cytoprotection
Direct comparative studies have demonstrated that TUDCA exhibits lower cytotoxicity and superior cytoprotective effects compared to a close analog of TCDCA, taurohyodeoxycholic acid (THDCA). In a study using the human hepatoma cell line HepG2, THDCA induced a significantly higher release of aspartate aminotransferase (AST), a marker of cellular damage, compared to TUDCA at the same concentration over 48 and 72 hours. Furthermore, TUDCA was significantly more effective in protecting HepG2 cells against deoxycholic acid (DCA)-induced cytotoxicity.[5] Another study found that TCDCA is more damaging to the gastric and esophageal mucosa than TUDCA.[2]
| Experimental Model | Parameter Measured | TUDCA Effect | TCDCA/THDCA Effect | Reference |
| HepG2 Cells (Cytotoxicity) | AST Release (800 µM, 48h) | 1.50 ± 0.20 (times control) | 2.97 ± 0.88 (times control) | [5] |
| HepG2 Cells (Cytotoxicity) | AST Release (800 µM, 72h) | 1.80 ± 0.43 (times control) | 4.50 ± 1.13 (times control) | [5] |
| HepG2 Cells (Cytoprotection against 350 µM DCA) | Reduction in AST Release (50 µM) | -23% | -5% | [5] |
Receptor Binding and Activation
Bile acids exert many of their effects by interacting with specific receptors, most notably the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).
TGR5: Both TUDCA and TCDCA are agonists for TGR5. However, molecular docking studies suggest that TCDCA has a higher binding affinity for TGR5 than TUDCA.
| Receptor | Ligand | Binding Affinity (kcal/mol) | Reference |
| TGR5 | TUDCA | -7.7 | [6] |
| TGR5 | TCDCA | -8.2 | [6] |
FXR: The activation of FXR is highly dependent on the stereochemistry of the C-7 hydroxyl group. The unconjugated form of TCDCA, chenodeoxycholic acid (CDCA), is a potent FXR agonist. In contrast, the unconjugated form of TUDCA, ursodeoxycholic acid (UDCA), does not activate FXR and may even act as an antagonist.[7][8] This suggests that TCDCA is likely an FXR agonist, while TUDCA is not. Some studies have identified TUDCA as an FXR antagonist.[6]
Therapeutic Implications: A Comparative Overview
The differences in their biological activities suggest distinct therapeutic applications for TUDCA and TCDCA.
Liver Diseases
In the context of cholestatic liver diseases, both TUDCA and its analog THDCA have shown protective effects against TCDCA-induced cholestasis in animal models. One study found that a THDCA was slightly more potent than TUDCA in preserving bile flow and preventing enzyme leakage.[9] However, given TUDCA's lower intrinsic cytotoxicity and its ability to protect against the damaging effects of more hydrophobic bile acids, it is widely considered a beneficial agent in the treatment of cholestatic conditions.[10]
Neurodegenerative Diseases
TUDCA has been extensively studied for its neuroprotective properties, demonstrating benefits in various models of neurodegenerative diseases.[11] Its ability to cross the blood-brain barrier and mitigate endoplasmic reticulum stress and apoptosis are key mechanisms. A comparative study of UDCA and TUDCA in a model of retinal degeneration revealed that TUDCA regulated a significantly higher number of neuroprotective genes than UDCA, highlighting the enhanced neuroprotective potential conferred by taurine conjugation.[12] While TCDCA's neuroprotective potential is less explored, its higher binding affinity for TGR5, a receptor also implicated in neuroinflammation, suggests it may have distinct modulatory effects in the central nervous system.
Anti-inflammatory Effects
Both TUDCA and TCDCA have been reported to possess anti-inflammatory properties. TUDCA has been shown to suppress the expression of pro-inflammatory cytokines in various cell types.[13] TCDCA has also been investigated for its anti-inflammatory and immunomodulatory functions. However, direct comparative studies quantifying their relative anti-inflammatory potency are limited.
Experimental Protocols
In Vitro Cytotoxicity and Cytoprotection Assay in HepG2 Cells
This protocol is based on the methodology described by Invernizzi et al. (1998).[5]
Objective: To compare the cytotoxicity of TUDCA and TCDCA and their ability to protect against cytotoxicity induced by a hydrophobic bile acid (e.g., Deoxycholic Acid - DCA).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
TUDCA, TCDCA, and DCA stock solutions
-
96-well cell culture plates
-
Aspartate Aminotransferase (AST) assay kit
Procedure:
Cytotoxicity Assay:
-
Seed HepG2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of TUDCA and TCDCA in culture medium (e.g., 50, 100, 200, 400, 800 µM).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of TUDCA or TCDCA. Include a vehicle control (medium only).
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
At each time point, collect the culture supernatant.
-
Measure the AST activity in the supernatant using a commercial AST assay kit according to the manufacturer's instructions.
-
Express results as a fold increase in AST release compared to the vehicle control.
Cytoprotection Assay:
-
Seed HepG2 cells as described above.
-
Pre-incubate the cells for 1 hour with different concentrations of TUDCA or TCDCA (e.g., 50 µM).
-
Add a cytotoxic concentration of DCA (e.g., 350 µM) to the wells, in the continued presence of TUDCA or TCDCA. Include controls for DCA alone and vehicle alone.
-
Incubate for 24 hours.
-
Collect the supernatant and measure AST activity as described above.
-
Calculate the percentage reduction in DCA-induced AST release for each concentration of TUDCA and TCDCA.
In Vitro Neuroprotection Assay in a Retinal Explant Model
This protocol is based on the methodology described in the comparative analysis of UDCA and TUDCA in retinal degeneration models.[12]
Objective: To compare the neuroprotective effects of TUDCA and TCDCA against albumin-induced cell death in retinal explants.
Materials:
-
Postnatal day 8-10 Wistar rat pups
-
Neurobasal-A medium supplemented with B27, N2, L-glutamine, and antibiotics
-
Bovine Serum Albumin (BSA)
-
TUDCA and TCDCA stock solutions
-
24-well plates with cell culture inserts (0.4 µm pore size)
-
TUNEL assay kit
-
Antibodies for immunofluorescence (e.g., against cleaved caspase-3, Iba1 for microglia)
-
Fluorescence microscope
Procedure:
-
Euthanize rat pups and enucleate the eyes.
-
Dissect the retinas in sterile conditions and cut them into four equal quadrants.
-
Place one retinal explant per cell culture insert in a 24-well plate, with the photoreceptor side up.
-
Add Neurobasal-A medium to the bottom of the wells, ensuring the medium reaches the insert membrane but does not cover the explant.
-
Pre-treat the explants with TUDCA or TCDCA (e.g., 1 µM) for 1 hour.
-
Induce neurotoxicity by adding BSA (e.g., 20 mg/mL) to the culture medium. Include controls for BSA alone and vehicle alone.
-
Incubate the explants for 6 hours at 37°C in a 5% CO₂ incubator.
-
Fix the retinal explants in 4% paraformaldehyde.
-
Process the tissue for cryosectioning.
-
Perform TUNEL staining on retinal sections to quantify apoptotic cells.
-
Perform immunofluorescence staining for markers of apoptosis (cleaved caspase-3) and microglial activation (Iba1).
-
Quantify the number of TUNEL-positive cells and the intensity of immunostaining using fluorescence microscopy and image analysis software.
-
Compare the extent of neuroprotection conferred by TUDCA and TCDCA.
Visualizing Key Pathways and Relationships
Signaling Pathways
The following diagram illustrates the primary signaling pathways modulated by TUDCA and TCDCA, highlighting their interactions with key receptors.
Caption: Differential receptor activation by TUDCA and TCDCA.
Experimental Workflow for Cytotoxicity Assay
The following diagram outlines the workflow for the comparative cytotoxicity and cytoprotection experiments.
Caption: Workflow for in vitro cytotoxicity and cytoprotection assays.
Logical Relationship of Physicochemical Properties and Biological Effects
This diagram illustrates how the fundamental structural difference between TUDCA and TCDCA leads to their distinct biological activities.
Caption: Structure-function relationship of TUDCA and TCDCA.
References
- 1. Taurodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. Tauroursodeoxycholic acid is less damaging than taurochenodeoxycholic acid to the gastric and esophageal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholic acid | C26H45NO6S | CID 9848818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative cytotoxic and cytoprotective effects of this compound (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects against taurochenodeoxycholic acid-induced cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TUDCA prevents cholestasis and canalicular damage induced by ischemia-reperfusion injury in the rat, modulating PKCalpha-ezrin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of Urso- and Tauroursodeoxycholic Acid Neuroprotective Effects on Retinal Degeneration Models [mdpi.com]
- 13. Anti-inflammatory effect of Tauroursodeoxycholic acid in RAW 264.7 macrophages, Bone marrow-derived macrophages, BV2 microglial cells, and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Hepatoprotective Effects of Taurohyodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatoprotective effects of Taurohyodeoxycholic acid (THDCA) with its alternatives, primarily Tauroursodeoxycholic acid (TUDCA) and Ursodeoxycholic acid (UDCA). The information is supported by experimental data to assist in the evaluation and potential application of these bile acids in liver disease research and drug development.
Executive Summary
Bile acids are increasingly recognized for their therapeutic potential in a variety of liver diseases due to their cytoprotective, anti-apoptotic, and anti-inflammatory properties. While UDCA is an established therapy for certain cholestatic liver conditions, its taurine conjugate, TUDCA, and the lesser-studied THDCA, are emerging as compounds with distinct and potentially superior hepatoprotective profiles. This guide synthesizes available data to highlight the comparative efficacy and mechanisms of action of these bile acids.
Comparative Efficacy: Quantitative Data
The following tables summarize key quantitative data from comparative studies on the hepatoprotective effects of THDCA, TUDCA, and UDCA.
Table 1: Comparison of Cytotoxic and Cytoprotective Effects in a HepG2 Cell Line Model
| Bile Acid (Concentration) | Cytotoxicity (AST Release as times control value) | Cytoprotection against DCA-induced AST Release (% decrease) |
| THDCA (800 µmol/L) | 4.50 ± 1.13 (at 72h) | -5% (at 50 µmol/L) |
| TUDCA (800 µmol/L) | 1.80 ± 0.43 (at 72h) | -23% (at 50 µmol/L) |
Data sourced from a study comparing the effects of THDCA and TUDCA on the HepG2 human liver cancer cell line.[1]
Table 2: Comparison of Effects on Liver Enzymes in Clinical Trials
| Bile Acid (Dosage) | Study Population | Duration | Change in ALT | Change in AST | Change in ALP |
| TUDCA (750 mg/day) | Liver Cirrhosis | 6 months | Significant Reduction (P<0.05) | Significant Reduction (P<0.05) | Significant Reduction (P<0.05) |
| UDCA (750 mg/day) | Liver Cirrhosis | 6 months | Not Significant | Significant Reduction (P<0.05) | Not Significant |
| TUDCA (750 mg/day) | Primary Biliary Cholangitis | 24 weeks | Similar to UDCA | Similar to UDCA | 75.97% of patients with >25% reduction |
| UDCA (750 mg/day) | Primary Biliary Cholangitis | 24 weeks | Similar to UDCA | Similar to UDCA | 80.88% of patients with >25% reduction |
Data for liver cirrhosis is from a double-blind randomized trial. Data for primary biliary cholangitis is from a multicenter, randomized, double-blind trial.[2]
Table 3: Comparative Effects in a Rat Model of Taurochenodeoxycholic Acid (TCDCA)-Induced Cholestasis
| Treatment | Bile Flow | Biliary Alkaline Phosphatase (AP) Leakage | Biliary Lactate Dehydrogenase (LDH) Leakage |
| TCDCA alone | Reduced | Increased | Increased |
| TCDCA + THDCA | Preserved | Almost totally abolished | Almost totally abolished |
| TCDCA + TUDCA | Preserved | Almost totally abolished | Almost totally abolished |
THDCA was noted to be slightly more potent than TUDCA in this study.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in key comparative studies.
In Vitro Cytotoxicity and Cytoprotection Assay
-
Cell Line: HepG2 (human liver cancer cell line).
-
Cytotoxicity Assessment: Cells are incubated with increasing concentrations of THDCA or TUDCA (e.g., 50-800 µmol/L) for various durations (e.g., 24, 48, 72 hours). Cell viability is assessed by measuring the release of liver enzymes such as Aspartate Aminotransferase (AST) into the culture medium.
-
Cytoprotection Assessment: Cells are co-incubated with a toxic bile acid, such as Deoxycholic Acid (DCA), and a test compound (THDCA or TUDCA). The protective effect is quantified by the reduction in DCA-induced enzyme release.
-
Endpoint Measurement: AST levels in the culture medium are measured using standard spectrophotometric assays.
In Vivo Model of Chemically-Induced Liver Fibrosis (Carbon Tetrachloride Model)
-
Animal Model: Male Wistar rats or mice.
-
Induction of Fibrosis: Animals are administered carbon tetrachloride (CCl4), typically via intraperitoneal injection, over a period of several weeks to induce chronic liver injury and fibrosis.
-
Treatment: Following the induction of fibrosis, animals are treated with the test compounds (e.g., THDCA, TUDCA, or UDCA) or a vehicle control, usually by oral gavage, for a specified duration.
-
Assessment of Hepatoprotection:
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST, ALP) and markers of fibrosis (e.g., hyaluronic acid, procollagen type III peptide) are measured.
-
Histopathological Analysis: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome, or Sirius Red) to assess the degree of inflammation, necrosis, and collagen deposition.
-
Gene Expression Analysis: Expression of genes involved in fibrosis (e.g., TGF-β, α-SMA, collagen I) is quantified using techniques like RT-qPCR.
-
Signaling Pathways and Mechanisms of Action
The hepatoprotective effects of these bile acids are mediated through complex signaling pathways.
This compound (THDCA)
The specific signaling pathways for THDCA's hepatoprotective effects are not as well-elucidated as those for TUDCA and UDCA. However, it is known to be a hydrophilic bile acid, and its effects are likely mediated through the modulation of bile acid receptors such as the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).[4][5] One study suggests that THDCA exerts its protective effect by facilitating the biliary secretion of toxic bile acids, thereby reducing their residence time in the liver.[3]
Caption: Proposed mechanism of THDCA hepatoprotection.
Tauroursodeoxycholic Acid (TUDCA)
TUDCA has been shown to exert its hepatoprotective effects through multiple mechanisms, including the inhibition of apoptosis and reduction of endoplasmic reticulum (ER) stress. It activates several cell survival pathways, including the p38, ERK MAPK, and PI3K pathways.[6] TUDCA can also modulate the gut microbiota and influence bile acid metabolism, which contributes to its therapeutic effects in conditions like non-alcoholic fatty liver disease (NAFLD).[7] Furthermore, TUDCA has demonstrated anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines.[8]
Caption: Key signaling pathways of TUDCA's hepatoprotective effects.
Experimental Workflow: Comparative Analysis of Hepatoprotective Bile Acids
The following diagram outlines a typical experimental workflow for comparing the hepatoprotective effects of different bile acids in a preclinical model.
Caption: Workflow for in vivo comparison of hepatoprotective agents.
Conclusion
The available evidence suggests that THDCA possesses hepatoprotective properties, demonstrating a potency that may be comparable or even slightly superior to TUDCA in specific experimental models. However, TUDCA and UDCA have been more extensively studied, with a larger body of evidence supporting their efficacy in various liver diseases. TUDCA, in particular, shows promise due to its multifaceted mechanism of action that includes anti-apoptotic, anti-inflammatory, and ER stress-reducing effects.
Further research, especially direct, head-to-head comparative clinical trials, is warranted to fully elucidate the relative efficacy and specific mechanisms of THDCA in comparison to TUDCA and UDCA. Such studies will be crucial for determining the optimal therapeutic applications for each of these bile acids in the management of liver diseases. Researchers and drug development professionals are encouraged to consider the distinct profiles of these compounds when designing future studies and therapeutic strategies.
References
- 1. Comparative cytotoxic and cytoprotective effects of this compound (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound protects against taurochenodeoxycholic acid-induced cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tauroursodeoxycholic Acid Improves Nonalcoholic Fatty Liver Disease by Regulating Gut Microbiota and Bile Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of Tauroursodeoxycholic acid in RAW 264.7 macrophages, Bone marrow-derived macrophages, BV2 microglial cells, and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity Challenge: Taurohyodeoxycholic Acid Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of specific bile acids is paramount. While immunoassays offer a convenient and high-throughput method for such analyses, their susceptibility to cross-reactivity with structurally similar molecules presents a significant challenge. This guide provides a comparative analysis of the cross-reactivity of Taurohyodeoxycholic acid (THDCA) in immunoassays, alongside a look at alternative analytical methods.
When selecting an immunoassay for a specific bile acid, it is crucial to consider the potential for cross-reactivity from other bile acids present in the sample. This compound (THDCA), a taurine-conjugated secondary bile acid, shares a common sterol backbone with other bile acids, making it a potential cross-reactant in immunoassays designed for molecules like cholic acid or chenodeoxycholic acid. However, a comprehensive review of commercially available immunoassay kits and scientific literature reveals a notable lack of specific quantitative data on the cross-reactivity of THDCA. This absence of data underscores the importance of thorough in-house validation or the use of more specific analytical techniques.
Immunoassay Cross-Reactivity Profile: An Illustrative Comparison
Due to the limited availability of specific cross-reactivity data for THDCA in commercial immunoassays, the following table presents a representative cross-reactivity profile for a hypothetical competitive ELISA kit designed for a primary bile acid (e.g., Cholic Acid). This table serves to illustrate how such data is typically presented and should not be considered as actual performance data for any specific product.
| Compound | Cross-Reactivity (%) |
| Cholic Acid | 100 |
| Glycocholic Acid | 85 |
| Taurocholic Acid | 70 |
| Chenodeoxycholic Acid | 15 |
| Glycochenodeoxycholic Acid | 10 |
| Taurochenodeoxycholic Acid | 8 |
| Deoxycholic Acid | 5 |
| Lithocholic Acid | <1 |
| This compound (THDCA) | Data Not Available |
| Ursodeoxycholic Acid | <1 |
Note: This table is for illustrative purposes only. Actual cross-reactivity profiles will vary between different immunoassays and should be obtained from the specific manufacturer's product documentation.
Alternative Analytical Methods: The Gold Standard
Given the potential for cross-reactivity and the lack of specific data for THDCA in many immunoassays, alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often considered the gold standard for bile acid analysis.[1][2]
| Feature | Immunoassay (e.g., ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Variable; susceptible to cross-reactivity with structurally similar molecules. | High; capable of distinguishing between isomeric and isobaric bile acids.[1][2] |
| Multiplexing | Typically measures a single analyte or a total bile acid concentration. | Can simultaneously quantify a large panel of individual bile acids.[3][4][5] |
| Sensitivity | Generally high, often in the nanomolar to picomolar range. | Very high, with detection limits often in the sub-nanomolar range. |
| Throughput | High; suitable for screening large numbers of samples. | Lower than immunoassays, but advancements are increasing throughput. |
| Cost per Sample | Generally lower. | Higher due to instrumentation and operational complexity. |
| Development Time | Assay development can be lengthy and resource-intensive. | Method development can be complex but is often adaptable. |
Experimental Protocols
Determining Cross-Reactivity in a Competitive Immunoassay
The cross-reactivity of a competitive immunoassay is determined by testing the ability of structurally related compounds to displace the labeled antigen from the antibody.
Materials:
-
Microplate pre-coated with a capture antibody specific for the target bile acid.
-
Standard of the target bile acid.
-
Standards of potentially cross-reacting compounds (e.g., THDCA and other bile acids).
-
Enzyme-labeled target bile acid (conjugate).
-
Substrate solution.
-
Stop solution.
-
Wash buffer.
-
Plate reader.
Procedure:
-
Prepare a standard curve for the target bile acid.
-
Prepare serial dilutions of each potentially cross-reacting compound.
-
Add a fixed concentration of the enzyme-labeled conjugate to all wells.
-
Add the standards of the target bile acid and the dilutions of the potentially cross-reacting compounds to their respective wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of the target bile acid that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the concentration of each cross-reacting compound that causes 50% inhibition of the maximum signal.
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Bile Acid / IC50 of Cross-Reactant) x 100
General Protocol for Bile Acid Analysis by LC-MS/MS
Sample Preparation:
-
To a 100 µL serum sample, add an internal standard solution containing deuterated analogs of the bile acids of interest.
-
Precipitate proteins by adding a solvent such as acetonitrile or methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for injection into the LC-MS/MS system.[4]
LC-MS/MS Analysis:
-
Liquid Chromatography: Separation of individual bile acids is typically achieved using a reverse-phase C18 column with a gradient elution of mobile phases consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile and/or methanol).[5]
-
Mass Spectrometry: The eluent from the LC system is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode. Detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each bile acid and its corresponding internal standard are monitored.[1][3]
Visualizing the Workflow
Caption: Competitive Immunoassay Workflow.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid analysis [sciex.com]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]
- 4. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Head-to-Head Comparison of THDCA and UDCA in Liver Cirrhosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Tauroursodeoxycholic acid (THDCA or TUDCA) and Ursodeoxycholic acid (UDCA) based on their performance in clinical and in vitro models relevant to liver cirrhosis. While direct head-to-head preclinical animal model data is limited, this guide synthesizes the available evidence to inform research and development efforts.
Executive Summary
Both UDCA, an FDA-approved therapy for primary biliary cholangitis (PBC), and its taurine conjugate, THDCA, are hydrophilic bile acids that exhibit hepatoprotective properties.[1] Clinical studies suggest that THDCA is at least as effective as UDCA in improving liver biochemical markers in patients with liver cirrhosis and PBC.[2][3] In some instances, THDCA has shown a potential advantage in improving a broader range of liver enzymes and patient symptoms.[3][4] In vitro, both agents protect against ethanol-induced liver cell injury, with THDCA demonstrating a greater capacity to reverse existing damage. While direct comparative data in animal models of cirrhosis are scarce, studies on related models provide insights into their anti-fibrotic potential.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from key comparative studies.
Table 1: Clinical Efficacy in Liver Cirrhosis and Primary Biliary Cholangitis
| Parameter | Study Design | Patient Population | Dosage | Key Findings | Reference |
| Liver Enzymes (ALT, AST, ALP, GGT) | Double-blind, randomized, controlled trial | Liver Cirrhosis (n=18) | 750 mg/day for 6 months | THDCA: Significantly reduced ALT, AST, and ALP. UDCA: Significantly reduced AST. THDCA appeared more effective in improving biochemical markers. | [3][5] |
| Serum Albumin | Double-blind, randomized, controlled trial | Liver Cirrhosis (n=18) | 750 mg/day for 6 months | Both THDCA and UDCA significantly increased serum albumin levels. | [3][5] |
| Liver Fibrosis Markers | Double-blind, randomized, controlled trial | Liver Cirrhosis (n=18) | 750 mg/day for 6 months | Both drugs showed a slight, non-significant decrease in serum markers for liver fibrosis. | [3][5] |
| Liver Enzymes & Bilirubin | Pilot crossover study | Primary Biliary Cirrhosis (n=23) | 500 mg/day for two 6-month periods | Both THDCA and UDCA consistently improved serum liver enzymes related to cholestasis and cytolysis with no significant difference between the two. | [2][6] |
| Biochemical Response & Symptoms | Multicenter, randomized, double-blind trial | Primary Biliary Cholangitis (n=199) | 750 mg/day for 24 weeks | Both THDCA and UDCA showed similar efficacy in reducing ALP, AST, and total bilirubin. THDCA was noted to be potentially better at relieving symptoms like pruritus. | [4] |
Table 2: In Vitro Efficacy in Ethanol-Induced Liver Cell Injury
| Parameter | Study Design | Cell Line | Treatment | Key Findings | Reference |
| Cytotoxicity Reduction | In vitro study | Human Hep G2 cells | Co-incubation with 80 mmol/L ethanol and 50 µmol/L bile acid for 24 hours | Both THDCA and UDCA reduced cytotoxicity to a similar extent. | [7] |
| Reversal of Existing Damage | In vitro study | Human Hep G2 cells | Pre-treatment with 80 mmol/L ethanol, followed by 50 µmol/L bile acid | THDCA was significantly more effective than an equimolar dose of UDCA in reversing the damage. | [7] |
| Mitochondrial Damage & Steatosis | In vitro study | Human Hep G2 cells | Co-incubation with ethanol and bile acids | Both THDCA and UDCA were able to prevent mitochondrial damage and reduce steatosis induced by ethanol. | [7] |
Experimental Protocols
Clinical Trial in Liver Cirrhosis (Reference:[3][5])
-
Study Design: A double-blind, randomized, parallel-controlled trial.
-
Participants: 23 patients with liver cirrhosis were enrolled, with 18 completing the study. Patients were randomly assigned to the THDCA group (n=9) or the UDCA group (n=9).
-
Intervention: Patients received either 750 mg of THDCA or 750 mg of UDCA daily for a period of 6 months.
-
Assessments: Clinical, biochemical (including ALT, AST, ALP, GGT, albumin, and serum markers for liver fibrosis), and histological features, as well as liver ultrasonography, were evaluated at baseline and after the 6-month treatment period.
Crossover Study in Primary Biliary Cirrhosis (Reference:[2][6])
-
Study Design: A pilot crossover study.
-
Participants: 23 patients with primary biliary cirrhosis.
-
Intervention: Patients were randomly assigned to receive either 500 mg of THDCA or 500 mg of UDCA daily for a 6-month period. This was followed by a 3-month washout period, after which patients were switched to the other treatment for an additional 6 months.
-
Assessments: Serum liver enzymes related to cholestasis and cytolysis were monitored.
In Vitro Ethanol-Induced Injury Model (Reference:[7])
-
Cell Line: Human Hep G2 cells.
-
Experimental Setup:
-
Co-incubation: Hep G2 cells were incubated for 24 hours with 80 mmol/L ethanol in the presence or absence of 50 µmol/L THDCA or UDCA.
-
Damage Reversal: Cells were pre-treated with 80 mmol/L ethanol and then exposed to 50 µmol/L of either bile acid.
-
-
Assessments: Cytotoxicity was assessed by formazan metabolism (MTT and XTT assays) and the release of liver enzymes (AST, glutamate dehydrogenase, GGT, and lactate dehydrogenase) into the culture medium. Mitochondrial damage and steatosis were evaluated using electron microscopy.
Mechanistic Insights and Signaling Pathways
Both THDCA and UDCA are known to exert their hepatoprotective effects through multiple mechanisms, including the inhibition of apoptosis and reduction of endoplasmic reticulum (ER) stress.[1] THDCA, being a taurine conjugate of UDCA, exhibits greater water solubility, which may contribute to its enhanced bioavailability.[5]
Diagram of Proposed Hepatoprotective Mechanisms
Caption: Proposed mechanisms of THDCA and UDCA in mitigating liver injury.
Experimental Workflow for Clinical Comparison
Caption: Generalized workflow for a randomized controlled trial comparing THDCA and UDCA.
Conclusion
The available evidence from clinical trials and in vitro studies indicates that both THDCA and UDCA are effective in improving biochemical markers of liver function and protecting liver cells from injury. THDCA appears to be at least as effective as UDCA, with some studies suggesting a potential for broader or more potent effects, particularly in reversing existing cellular damage. The higher water solubility of THDCA may confer a bioavailability advantage. However, the lack of direct head-to-head comparisons in animal models of liver cirrhosis represents a significant data gap. Further preclinical research is warranted to elucidate the comparative efficacy and mechanisms of action of these two bile acids in the context of liver fibrosis and cirrhosis progression.
References
- 1. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic and tauro-ursodeoxycholic acids for the treatment of primary biliary cirrhosis: a pilot crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of tauroursodeoxycholic acid in the treatment of liver cirrhosis: a double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qnwellness.com [qnwellness.com]
- 6. Ursodeoxycholic and tauro-ursodeoxycholic acids for the treatment of primary biliary cirrhosis: a pilot crossover study [air.unimi.it]
- 7. Safety and Efficacy of Tauroursodeoxycholic Acid Versus Ursofalk in the Treatment of Adult Primary Biliary Cirrhosis [ctv.veeva.com]
Assessing the Safety Profile of Taurohyodeoxycholic Acid Versus Other Bile Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of Taurohyodeoxycholic acid (THDCA) and other prominent bile acids: Tauroursodeoxycholic acid (TUDCA), Ursodeoxycholic acid (UDCA), and Chenodeoxycholic acid (CDCA). The information is intended to support research and drug development efforts by presenting a consolidated overview of their relative safety based on available preclinical and clinical data.
Executive Summary
Bile acids play a crucial role in digestion and signaling pathways. While sharing a common steroidal structure, minor variations in their hydroxylation and conjugation lead to significant differences in their physiological effects and safety profiles. Hydrophilic bile acids, such as UDCA and its taurine conjugate TUDCA, are generally considered cytoprotective and have established therapeutic uses. In contrast, more hydrophobic bile acids like CDCA can be cytotoxic at elevated concentrations. THDCA, a hydrophilic bile acid, is emerging as a compound of interest, and understanding its safety relative to other bile acids is critical for its potential therapeutic development. This guide summarizes the available data on the comparative safety of these four bile acids.
Comparative Safety Analysis
The safety of bile acids is intrinsically linked to their hydrophobicity. Hydrophobic bile acids are more prone to inserting into cell membranes, causing disruption and triggering apoptotic pathways. The following sections detail the known safety aspects of THDCA, TUDCA, UDCA, and CDCA.
This compound (THDCA)
THDCA is a hydrophilic bile acid that has demonstrated a favorable safety profile in preclinical studies. Research suggests it is not hepatotoxic and may even offer protection against the toxicity of more hydrophobic bile acids.[1][2]
A key in vitro study directly compared the cytotoxicity of THDCA and TUDCA in the HepG2 human liver cell line. While both are considered hydrophilic, the study revealed differences in their effects on cell viability.[3]
Tauroursodeoxycholic Acid (TUDCA)
TUDCA is the taurine-conjugated form of UDCA and is known for its strong cytoprotective and anti-apoptotic effects.[4][5] It has been investigated for its therapeutic potential in a range of conditions beyond liver diseases, including neurodegenerative disorders. Clinical trials have generally shown TUDCA to be safe and well-tolerated.[6][7] In a comparative clinical trial with UDCA for primary biliary cholangitis (PBC), TUDCA was found to be as safe and efficacious as UDCA.[7][8]
Ursodeoxycholic Acid (UDCA)
UDCA is a widely used therapeutic bile acid, approved for the treatment of PBC and for the dissolution of cholesterol gallstones.[9] Its safety profile is well-established through extensive clinical use. Common adverse events are generally mild and gastrointestinal in nature.[10][11] However, like all bile acids, its use requires medical supervision.
Chenodeoxycholic Acid (CDCA)
CDCA is a more hydrophobic primary bile acid compared to UDCA. While it has therapeutic applications, its use is associated with a higher potential for hepatotoxicity.[12] This increased toxicity is attributed to its ability to induce mitochondrial stress and apoptosis in hepatocytes.
Quantitative Safety Data
The following tables summarize available quantitative data from preclinical and clinical studies to facilitate a direct comparison of the safety profiles of these bile acids.
Table 1: In Vitro Cytotoxicity Data - Aspartate Aminotransferase (AST) Release in HepG2 Cells
| Bile Acid Concentration (800 µmol/l) | Time | AST Release (Times Control Value) | Reference |
| THDCA | 48 h | 2.97 ± 0.88 | [3] |
| 72 h | 4.50 ± 1.13 | [3] | |
| TUDCA | 48 h | 1.50 ± 0.20 | [3] |
| 72 h | 1.80 ± 0.43 | [3] |
Data presented as mean ± standard deviation. A higher value indicates greater cytotoxicity.
Table 2: Comparative Clinical Trial Safety Data - TUDCA vs. UDCA in Primary Biliary Cholangitis
| Adverse Event | TUDCA Group (n=99) | UDCA Group (n=100) | P-value | Reference |
| Any Adverse Event | Comparable rates | Comparable rates | Not statistically significant | [8] |
| Pruritus/Scratch | No change from baseline | Increased from 1.43% to 10.00% | 0.023 | [8] |
This table highlights a key difference in a specific adverse event from a head-to-head clinical trial.
Signaling Pathways in Bile Acid-Induced Cytotoxicity and Cytoprotection
The safety profile of bile acids is determined by their interaction with various cellular signaling pathways. Hydrophobic bile acids tend to activate pro-apoptotic pathways, while hydrophilic bile acids often promote cell survival signals.
Pro-Apoptotic Signaling of Hydrophobic Bile Acids (e.g., CDCA)
Hydrophobic bile acids can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. They can activate death receptors like Fas and TRAIL receptors, leading to the activation of caspase-8. Furthermore, they can directly target mitochondria, causing the release of cytochrome c and subsequent activation of caspase-9.
Caption: Pro-Apoptotic Signaling of Hydrophobic Bile Acids.
Cytoprotective Signaling of Hydrophilic Bile Acids (e.g., TUDCA, UDCA)
Hydrophilic bile acids can counteract apoptosis by activating cell survival pathways, such as the PI3K/Akt pathway. This activation can lead to the inhibition of pro-apoptotic proteins like Bax and the promotion of anti-apoptotic proteins. TUDCA, for example, has been shown to inhibit the mitochondrial pathway of apoptosis and up-regulate survival pathways.[4]
Caption: Cytoprotective Signaling of Hydrophilic Bile Acids.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following section outlines the methodology for a key experiment cited in this guide.
In Vitro Cytotoxicity Assay (Based on AST Release)
Objective: To assess the cytotoxicity of different bile acids on a human hepatocyte cell line (HepG2) by measuring the release of aspartate aminotransferase (AST) into the culture medium. An increase in extracellular AST is indicative of cell membrane damage and cell death.
Experimental Workflow:
Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.
Detailed Methodology (as inferred from similar studies):
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure they are in the exponential growth phase during the experiment.
-
Bile Acid Treatment: After a 24-hour incubation period to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the test bile acids (e.g., 50-800 µmol/L). A vehicle control (medium without bile acids) is also included.
-
Incubation: The cells are incubated with the bile acids for different time periods (e.g., 24, 48, and 72 hours).
-
Supernatant Collection: At the end of each incubation period, the culture supernatant is carefully collected from each well.
-
AST Measurement: The activity of AST in the collected supernatant is measured using a commercially available AST assay kit and a spectrophotometer or a clinical chemistry analyzer.
-
Data Analysis: The AST levels in the supernatants of the bile acid-treated cells are compared to the levels in the control wells. The results are often expressed as a fold change relative to the control. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
The available evidence suggests that THDCA possesses a favorable safety profile, comparable to that of the well-established cytoprotective bile acid TUDCA in preclinical models. Both THDCA and TUDCA are significantly less cytotoxic than more hydrophobic bile acids like CDCA. Clinical data directly comparing the safety of THDCA with UDCA and CDCA is currently limited, highlighting an area for future research. The mechanisms underlying the safety of hydrophilic bile acids involve the activation of pro-survival signaling pathways that counteract the pro-apoptotic effects of more toxic bile acids. Further in-depth studies, including comprehensive clinical trials, are warranted to fully elucidate the safety and therapeutic potential of THDCA.
References
- 1. Effect of this compound on biliary lipid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Comparative cytotoxic and cytoprotective effects of this compound (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety Study of TUDCA Compare UDCA to Treatment Chronic Cholestatic Liver Disease-PBC | MedPath [trial.medpath.com]
- 7. A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Adverse events of ursodeoxycholic acid: a real-world pharmacovigilance study using FAERS (2004–2023) [frontiersin.org]
- 11. Adverse events of ursodeoxycholic acid: a real-world pharmacovigilance study using FAERS (2004-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Taurohyodeoxycholic Acid: A Potential Biomarker for Metabolic Diseases Under the Microscope
A comprehensive guide for researchers and drug development professionals on the validation of Taurohyodeoxycholic acid (THDCA) as a biomarker for metabolic diseases, comparing its performance against other alternatives with supporting experimental data.
This compound (THDCA), a secondary bile acid, is emerging as a significant player in the complex landscape of metabolic regulation. Its potential as a biomarker for various metabolic diseases, including hyperlipidemia, diabetes, and non-alcoholic fatty liver disease (NAFLD), is gaining traction within the scientific community. This guide provides an objective comparison of THDCA with other biomarkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this promising molecule.
THDCA and Hyperlipidemia: A Promising Link
Recent studies have identified THDCA as a potential biomarker and therapeutic agent for hyperlipidemia. A multi-omics analysis of high-fat diet-induced hyperlipidemia in rats and mice revealed that THDCA was a key contributor to the observed metabolic changes. This study highlighted that THDCA has the potential to lower abnormal lipid levels, suggesting its utility as a biomarker for hyperlipidemia.[1]
Comparative Analysis of THDCA and Other Metabolic Biomarkers
To provide a clear perspective on the performance of THDCA, the following table summarizes its characteristics in comparison to other commonly used biomarkers for metabolic diseases.
| Biomarker Category | Biomarker | Metabolic Disease | Advantages | Disadvantages | Supporting Evidence |
| Bile Acids | This compound (THDCA) | Hyperlipidemia, Type 2 Diabetes | Negatively associated with T2DM[2], Potential to lower abnormal lipid levels in hyperlipidemia[1] | Further validation in large human cohorts is needed. | [1][2] |
| Hyocholic acid (HCA) species | Obesity, Type 2 Diabetes | Lower serum concentrations associated with obesity and diabetes[3][4], Predictive of future metabolic disorders[3] | [3][4] | ||
| Deoxycholic acid (DCA) | Type 2 Diabetes, Obesity | Negative correlation with serum glucose and insulin resistance in humans[5] | [5] | ||
| Taurochenodeoxycholic acid (TCDCA) | Hyperlipidemia | Ameliorating effect on dietary hyperlipidemia[6] | Positively associated with cholangiocarcinoma[7][8] | [6][7][8] | |
| Glycocholic acid (GCA) | Cholangiocarcinoma | Significantly higher in CCA patients compared to other groups[8] | [8] | ||
| Standard Clinical Markers | LDL-C, HDL-C, Triglycerides | Hyperlipidemia | Well-established, widely used | Can be influenced by diet and lifestyle | |
| Glucose, HbA1c | Type 2 Diabetes | Gold standard for diagnosis and monitoring | Reflects long-term glycemic control but not short-term fluctuations | ||
| Alanine aminotransferase (ALT), Aspartate aminotransferase (AST) | Non-alcoholic fatty liver disease (NAFLD) | Routinely measured in liver function tests | Lack specificity for NAFLD |
Signaling Pathways and Experimental Workflows
The metabolic effects of bile acids like THDCA are primarily mediated through the activation of specific receptors, namely the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[1][9] These receptors play a crucial role in regulating lipid and glucose metabolism.
The validation of THDCA as a biomarker involves a systematic workflow, from sample collection to data analysis.
Experimental Protocols
Accurate and reliable quantification of THDCA is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique for the analysis of bile acids in biological samples due to its high sensitivity and specificity.[10]
Sample Preparation:
-
Serum/Plasma: Proteins are precipitated using a solvent like methanol or acetonitrile. The supernatant is then collected for analysis.
-
Fecal Samples: Bile acids are extracted using a suitable solvent system, often involving a solid-phase extraction (SPE) step for cleanup.
LC-MS/MS Analysis:
-
Chromatographic Separation: A C18 reversed-phase column is typically used to separate the different bile acid species.[11][12]
-
Mass Spectrometry Detection: Electrospray ionization (ESI) in the negative ion mode is commonly used for the detection of bile acids. Multiple reaction monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.[10]
Logical Relationships in Metabolic Disease
The interplay between gut microbiota, bile acid metabolism, and host physiology is a key area of research in metabolic diseases. THDCA, as a secondary bile acid, is a direct product of this interaction.
Conclusion
This compound shows considerable promise as a biomarker for metabolic diseases, particularly hyperlipidemia and type 2 diabetes. Its role as a signaling molecule in key metabolic pathways and its inverse correlation with disease states make it a compelling candidate for further investigation. However, large-scale clinical validation studies are necessary to firmly establish its diagnostic and prognostic utility. The standardized analytical methods and a deeper understanding of its interaction with the gut microbiome will be pivotal in realizing the full potential of THDCA in the management of metabolic disorders.
References
- 1. Multi-Omics Identified THDCA as a Key Contributor to Hyperlipidemia and as a Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]
- 3. Hyocholic acid species as novel biomarkers for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deoxycholic acid ameliorates obesity and insulin resistance by enhancing lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of glycocholic acid and taurochenodeoxycholic acid as phenotypic biomarkers in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of glycocholic acid and taurochenodeoxycholic acid as phenotypic biomarkers in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. Rapid quantification of conjugated and unconjugated bile acids and C27 precursors in dried blood spots and small volumes of serum - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Binding Affinity of Taurohyodeoxycholic Acid to the Farnesoid X Receptor (FXR): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in various metabolic pathways has made it a promising therapeutic target for conditions such as non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. Consequently, the characterization of the binding affinities of various ligands to FXR is of paramount importance in drug discovery and development. This guide provides a comparative analysis of the binding affinity of Taurohyodeoxycholic acid (THDCA) to FXR, alongside other endogenous and synthetic ligands.
Comparative Binding Affinity of FXR Ligands
The binding affinity of a ligand to a receptor is a key determinant of its biological activity. For FXR, this is often quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in various in vitro assays. The following table summarizes the reported binding affinities of THDCA and other relevant FXR ligands.
| Compound | Type | EC50 / IC50 (µM) | Assay Type |
| This compound (THDCA) | Endogenous Bile Acid | Likely a very weak agonist or antagonist; no reported EC50. | Inferred from Hyodeoxycholic acid data. |
| Hyodeoxycholic acid (HDCA) | Endogenous Bile Acid | Unable to transactivate FXR; potential antagonist. | Cell-based reporter assays. |
| Chenodeoxycholic acid (CDCA) | Endogenous Bile Acid | 10 - 50 | Cell-based reporter assays. |
| Glycochenodeoxycholic acid (GCDCA) | Endogenous Bile Acid | Potent Agonist | Coactivator recruitment assays. |
| Taurochenodeoxycholic acid (TCDCA) | Endogenous Bile Acid | Potent Agonist | Coactivator recruitment assays. |
| Deoxycholic acid (DCA) | Endogenous Bile Acid | Lower efficacy than CDCA | Cell-based reporter assays. |
| Lithocholic acid (LCA) | Endogenous Bile Acid | Lower efficacy than CDCA | Cell-based reporter assays. |
| Cholic acid (CA) | Endogenous Bile Acid | Very weak agonist | Coactivator recruitment assays. |
| Ursodeoxycholic acid (UDCA) | Endogenous Bile Acid | Very weak agonist/antagonist | Coactivator recruitment assays. |
| Obeticholic Acid (OCA) | Synthetic Bile Acid Analog | 0.099 | Not specified. |
| GW4064 | Synthetic Non-steroidal Agonist | 0.03 - 0.09 | Cell-based reporter and coactivator recruitment assays. |
Note: The binding affinity of THDCA to FXR has not been explicitly quantified in the reviewed literature. However, studies on its parent compound, hyodeoxycholic acid (HDCA), suggest that it is not an FXR agonist and may possess antagonistic properties. This implies that THDCA is also likely to be a very weak FXR agonist or an antagonist. Further experimental validation is required to determine its precise binding affinity and functional activity.
Experimental Protocols
The determination of FXR binding affinity is commonly performed using in vitro assays such as the LanthaScreen™ TR-FRET FXR Coactivator Assay. This assay measures the ability of a test compound to modulate the interaction between the FXR ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide.
LanthaScreen™ TR-FRET FXR Coactivator Assay Protocol
This protocol outlines the general steps for assessing the agonist or antagonist potential of a compound for the Farnesoid X Receptor (FXR) using a time-resolved fluorescence resonance energy transfer (TR-FRET) based coactivator recruitment assay.
Materials:
-
FXR Ligand Binding Domain (LBD), GST-tagged
-
Fluorescein-labeled coactivator peptide (e.g., PGC1α)
-
Terbium-labeled anti-GST antibody
-
Assay buffer
-
Test compounds (e.g., this compound) and control ligands (e.g., GW4064 for agonist, a known antagonist for antagonist mode)
-
384-well microplates
-
TR-FRET compatible plate reader
Agonist Mode Assay Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control agonist in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.
-
Reagent Preparation: Prepare a solution of FXR-LBD and a mixture of the fluorescein-coactivator peptide and the terbium-labeled anti-GST antibody in assay buffer.
-
Assay Assembly:
-
Add the diluted test compounds or control agonist to the wells of the 384-well plate.
-
Add the FXR-LBD solution to the wells.
-
Add the peptide/antibody mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the components to reach binding equilibrium.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader capable of excitation at ~340 nm and measuring emission at ~495 nm (terbium emission) and ~520 nm (fluorescein emission).
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for agonists.
-
Antagonist Mode Assay Protocol:
-
Compound and Agonist Preparation: Prepare serial dilutions of the test compounds and a fixed concentration of a known FXR agonist (e.g., Chenodeoxycholic acid at its EC80 concentration).
-
Reagent Preparation: Prepare solutions of FXR-LBD and the fluorescein-coactivator peptide/terbium-labeled anti-GST antibody mixture as in the agonist mode.
-
Assay Assembly:
-
Add the diluted test compounds to the wells.
-
Add the fixed concentration of the FXR agonist to all wells (except for negative controls).
-
Add the FXR-LBD solution.
-
Add the peptide/antibody mixture.
-
-
Incubation and Data Acquisition: Follow the same procedure as the agonist mode assay.
-
Data Analysis:
-
Calculate the emission ratio.
-
Plot the emission ratio against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for antagonists.
-
Visualizing Key Processes
To better understand the experimental workflow and the biological context of FXR activation, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for TR-FRET based FXR binding assay.
Safety Operating Guide
Navigating the Safe Disposal of Taurohyodeoxycholic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical reagents like Taurohyodeoxycholic acid is a critical component of maintaining a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. In case of accidental spills, solid material should be swept into an airtight container, taking care to avoid dust dispersion. The collected material must then be disposed of in accordance with all applicable laws and regulations.
Step-by-Step Disposal Procedures
The primary and most crucial step in the disposal of this compound is to consult and adhere to all federal, state, and local regulations. Waste disposal methods can vary significantly based on geographical location and the specific facilities available.
Recommended Disposal Methods:
-
Chemical Incineration: A preferred method for the disposal of this compound involves dissolving or mixing the material with a combustible solvent. This mixture can then be burned in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize harmful emissions.
-
Licensed Waste Disposal Service: Engaging a licensed professional waste disposal service is a reliable and compliant method for disposing of chemical waste. These services are equipped to handle and transport hazardous materials according to all regulatory requirements.
-
Recycling: Where possible, recycling the chemical back into a process may be a viable and environmentally friendly option.
Procedures to Avoid:
-
Do Not Dispose Down the Drain: this compound should not be emptied into drains or sewer systems.[1] This can lead to environmental contamination and may be in violation of local regulations.
-
Avoid Mixing with Incompatible Waste: Do not mix this compound with other waste materials unless compatibility has been confirmed. Incompatible chemicals can react dangerously.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Storage Time | Partially filled, properly labeled containers may remain in an SAA for up to one year. | [2] |
| SAA Container Removal | Full containers must be removed from the SAA within three days. | [2] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound are cited in the safety data sheets. The recommended procedures are based on standard chemical waste management practices.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
This structured approach to the disposal of this compound ensures that all safety and regulatory aspects are considered, fostering a secure laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Taurohyodeoxycholic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Taurohyodeoxycholic acid (THDCA), a taurine-conjugated secondary bile acid. Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.
This compound and its sodium salt are considered hazardous. They can cause skin and serious eye irritation, may cause respiratory irritation, and are harmful if swallowed[1][2][3]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE is the final barrier between a researcher and potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids[4]. Always inspect gloves for integrity before use. Remove and replace gloves immediately if contaminated or compromised. Never reuse disposable gloves[5]. |
| Eye and Face Protection | Safety glasses with side shields or Goggles | To protect against impact and splashes. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with safety glasses or goggles[6]. |
| Body Protection | Laboratory coat | A lab coat, preferably with snap closures for quick removal, should be worn to protect skin and personal clothing[6]. Ensure the lab coat is fully fastened. |
| Respiratory Protection | Use in a well-ventilated area | Handling should occur in a chemical fume hood or an area with appropriate exhaust ventilation to avoid inhalation of dust or aerosols[1][2][3]. If ventilation is inadequate, a respirator may be necessary[4]. |
| Foot Protection | Closed-toe shoes | Required in all laboratory areas to protect against spills and falling objects[6]. |
Operational Plan: Step-by-Step Handling Protocol
Following a standardized procedure minimizes the risk of accidental exposure and contamination.
-
Preparation :
-
Handling :
-
Storage :
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound|2958-04-5|MSDS [dcchemicals.com]
- 4. leelinework.com [leelinework.com]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. trentu.ca [trentu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
